Product packaging for SURFONIC JL 80X(Cat. No.:CAS No. 120026-55-3)

SURFONIC JL 80X

Cat. No.: B1166411
CAS No.: 120026-55-3
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Description

SURFONIC JL 80X, also known as this compound, is a useful research compound. Its molecular formula is C16H31NOS. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

120026-55-3

Molecular Formula

C16H31NOS

Synonyms

SURFONIC JL 80X

Origin of Product

United States

Foundational & Exploratory

SURFONIC JL-80X: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SURFONIC JL-80X, a nonionic surfactant utilized across various industrial and scientific applications. This document outlines its chemical structure, physicochemical properties, and the synthetic pathway, offering a valuable resource for professionals in research and development.

Core Chemical Identity

SURFONIC JL-80X is identified as an alkoxylated linear alcohol, a class of nonionic surfactants known for their excellent detergency and wetting properties.[1][2] Its unique composition allows it to be water-soluble and biodegradable.[1] A key characteristic of SURFONIC JL-80X is its special structure that prevents the formation of a gel phase in aqueous solutions, a common issue with other alcohol ethoxylates.[3]

Molecular Structure

The fundamental structure of SURFONIC JL-80X consists of a hydrophobic linear aliphatic alcohol backbone and a hydrophilic polyalkylene oxide chain. The synthesis involves the reaction of a C10-C12 linear primary alcohol with both ethylene oxide (EO) and propylene oxide (PO) units.[2][4] This process of alkoxylation results in a molecule with both hydrophilic and lipophilic characteristics, enabling it to reduce surface tension at interfaces.

The general chemical structure can be represented as:

R-O-(PO)ₓ-(EO)ₙ-H

Where:

  • R represents the C10-C12 alkyl chain.

  • PO represents a propylene oxide unit.

  • EO represents an ethylene oxide unit.

  • x and n are the average number of moles of propylene oxide and ethylene oxide, respectively.

While one source indicates a molecular formula of C16H31NOS, suggesting the presence of sulfur and nitrogen containing stabilizers, the primary functional component is the alkoxylated alcohol.[4] The exact stereochemistry and block arrangement of the EO and PO units are proprietary.[4]

Representative Structure of SURFONIC JL-80X cluster_hydrophobe Hydrophobic Tail cluster_hydrophile Hydrophilic Head R CH₃-(CH₂)₉₋₁₁ PO [O-CH(CH₃)-CH₂]ₓ R->PO O EO [O-CH₂-CH₂]ₙ PO->EO OH OH EO->OH

A representative chemical structure of SURFONIC JL-80X.

Physicochemical Properties

The physicochemical properties of SURFONIC JL-80X are summarized in the tables below, providing key data for formulation and application development.

Physical Properties
PropertyValueTest Method
Appearance (25°C)Clear, substantially free of suspended matterST-30.1
Cloud Point (1% aqueous)57 - 62 °CST-9.1[1][4]
Pour Point-5 °CASTM D97[1][4]
Density (25°C)1.0037 g/mLASTM D4052[1][4]
Viscosity (25°C)51 cStASTM D445[1][4]
Flash Point (COC)190 °C-
Water Content0.5 wt% maxST-31.53
pH (1% solution)6.5 - 7.5ST-31.36,C
Performance Metrics
PropertyValueConditions
Hydrophile-Lipophile Balance (HLB)13.1-[1][3][5]
Hydroxyl Number97 mg KOH/gTheoretical[1][4]
Surface Tension29.2 dynes/cm0.1% solution at 25°C[1][4]
Draves Wetting Time4.8 seconds0.1% solution, 3.0g hook[1][4]
Ross-Miles Foam HeightInitial: 75 mm, After 5 min: 70 mm0.1% solution at 120°F[1][4]

Synthesis Overview and Experimental Protocols

Synthesis of SURFONIC JL-80X

The synthesis of SURFONIC JL-80X is achieved through a process known as alkoxylation.[4] This involves the reaction of a linear primary alcohol (C10-C12) with ethylene oxide and propylene oxide.[4]

Experimental Protocol: Alkoxylation

  • Catalyst Introduction: The reaction is typically carried out under catalytic conditions, often using an alkaline catalyst such as potassium hydroxide (KOH).[4]

  • Reaction Conditions: The linear alcohol is reacted with ethylene oxide and propylene oxide at elevated temperatures and pressures.[6] Precise control of these parameters is crucial to ensure a uniform distribution of the EO and PO units and to achieve the target hydroxyl number of 97 mg KOH/g.[4]

  • Purification: Following the reaction, the product is purified to reduce the water content to ≤0.5%.[4]

  • Neutralization: The final step involves neutralization to a pH range of 6.5-7.5.[4]

Synthesis Workflow of SURFONIC JL-80X cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol C10-C12 Linear Alcohol Alkoxylation Alkoxylation Reaction (Controlled Temperature & Pressure) Alcohol->Alkoxylation EO Ethylene Oxide EO->Alkoxylation PO Propylene Oxide PO->Alkoxylation Catalyst Alkaline Catalyst (e.g., KOH) Catalyst->Alkoxylation Purification Purification (Water Removal) Alkoxylation->Purification Neutralization Neutralization Purification->Neutralization Product SURFONIC JL-80X Neutralization->Product

A simplified workflow for the synthesis of SURFONIC JL-80X.
Cited Test Methodologies

The quantitative data presented in this guide are based on standardized test methods. For detailed experimental protocols, researchers should refer to the specific ASTM and other standard procedures cited in the tables. These documents provide comprehensive instructions for determining the physicochemical properties of surfactants like SURFONIC JL-80X. Methods of Test are also available from the manufacturer, Huntsman Corporation, upon request.[1]

References

SURFONIC JL-80X: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of SURFONIC JL-80X, a nonionic surfactant. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation and application purposes.

Core Physical and Chemical Properties

SURFONIC JL-80X is an alkoxylated linear alcohol, recognized for its utility as a fluid, water-soluble, and biodegradable surface-active agent.[1] It is characterized by its excellent detergency and wetting properties, as well as its low freeze and pour points.[1] A key feature of this surfactant is its non-gelling nature in water at 25°C and higher temperatures.[1] It exhibits compatibility with other nonionic surfactants and the majority of anionic and cationic surfactants.[1]

The molecular structure of SURFONIC JL-80X is derived from the alkoxylation of C10-12 linear alcohols and incorporates both ethylene oxide and propylene oxide units.[2][3] This unique composition is crucial to its low foaming characteristics.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of SURFONIC JL-80X, compiled from various technical sources.

PropertyValueTest Method*
Appearance, 25°C Clear and substantially free of suspended matterST-30.1
Cloud Point, 1% aqueous 57 - 62 °CST-9.1, 5.2.1
Color, Pt-Co, 25°C 100 max.ST-30.12
pH, 1% solution 6.5 - 7.5ST-31.36,C
Water, wt% 0.5 max.ST-31.53
Flash Point, COC 190 °C / 375 °F-
Pour Point -5 °C / 23 °FASTM D97
Density, g/ml at 25°C 1.0037ASTM D4052
Weight, lbs/US gal at 25°C 8.35-
Viscosity, kinematic, cSt at 15.6°C 80ASTM D445
Viscosity, kinematic, cSt at 25°C 51ASTM D445
Hydroxyl Number (theoretical) 97-
HLB Value 13.1-
Surface Tension, dynes/cm, 25°C, 0.1% solution 29.2-
Draves Wetting Time, sec at 25°C, 0.10% solution, 3.0 gram hook 4.8-
Foam Height, Ross-Miles, mm, 120°F, 0.1% solution, initial 75-
Foam Height, Ross-Miles, mm, 120°F, 0.1% solution, after 5 minutes 70-

*Methods of Test are available from Huntsman Corporation upon request.[1]

Experimental Protocols

The determination of the physical and chemical properties of SURFONIC JL-80X is conducted using standardized test methods, as indicated in the technical documentation. While detailed proprietary experimental protocols are not publicly available, the cited standard methods provide a framework for reproducible analysis.

  • Cloud Point: The cloud point is determined by observing the temperature at which a 1% aqueous solution of the surfactant becomes turbid upon heating, in accordance with Huntsman test method ST-9.1, 5.2.1.[1] This property is critical for understanding the temperature-dependent solubility of the surfactant.

  • Pour Point: The pour point, the lowest temperature at which the substance will flow, is measured following the ASTM D97 standard.[3]

  • Viscosity: Kinematic viscosity is measured using the ASTM D445 standard method.[3]

  • Density: The density is determined according to the ASTM D4052 standard.[3]

  • Draves Wetting Time: This test measures the efficiency of a wetting agent by timing how long it takes for a weighted skein of cotton to sink in a solution of the surfactant.[1]

  • Ross-Miles Foam Height: This method evaluates the foaming characteristics of a surfactant by measuring the initial foam height and its stability over time.[1][3]

Structure-Property-Application Relationship

The interplay between the molecular structure of SURFONIC JL-80X, its resultant physicochemical properties, and its diverse applications can be visualized as a logical workflow.

SURFONIC_JL_80X_Properties_Applications Structure Molecular Structure (Alkoxylated C10-C12 Linear Alcohol + EO/PO units) Properties Physicochemical Properties Structure->Properties LowFoam Low Foaming Properties->LowFoam GoodWetting Good Wetting & Detergency (Low Surface Tension) Properties->GoodWetting WaterSoluble Water Soluble (Non-gelling) Properties->WaterSoluble Compatibility High Compatibility Properties->Compatibility Applications Applications LowFoam->Applications GoodWetting->Applications WaterSoluble->Applications Compatibility->Applications IndustrialCleaning Industrial & Household Cleaning Applications->IndustrialCleaning Metalworking Metalworking Fluids Applications->Metalworking TextilePaper Textile & Paper Manufacture Applications->TextilePaper Other Other Applications (Concrete Additives, Dust Control) Applications->Other

Figure 1: Logical workflow illustrating the relationship between the molecular structure, key properties, and applications of SURFONIC JL-80X.

Applications

The unique combination of properties makes SURFONIC JL-80X a versatile surfactant for a range of industrial and household applications.[1] Its efficacy as a low-foam emulsifier is particularly valuable in the formulation of semi-synthetic cutting fluids for metalworking.[3] It is also utilized in industrial cleaning compounds, household detergents, paint brush cleaners, concrete additives, and for dust control.[1] In the textile and paper industries, its compatibility with cationic softeners makes it suitable for dye-leveling and desizing processes.[3]

Environmental and Safety Profile

SURFONIC JL-80X is noted as being biodegradable.[1] Studies have indicated that it is completely biodegraded in semi-continuous activated sludge tests.[1] With regard to safety, it is presented as a safer alternative to Triton X-100, which has raised health concerns.[4] As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and storage procedures.[1][4][5] The product is classified as a flammable liquid and can cause eye irritation and may cause an allergic skin reaction.[6]

References

SURFONIC JL-80X: A Technical Guide to its Core Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of SURFONIC JL-80X, a nonionic surfactant. The document details its critical micelle concentration (CMC), outlines experimental protocols for its determination, and presents key data in a structured format for easy comparison.

Core Physicochemical Data

SURFONIC JL-80X is an alkoxylated linear alcohol known for its excellent detergency and wetting properties.[1] It is a water-soluble and biodegradable surfactant with a variety of applications in industrial cleaning, paints, and textiles.[1] The following table summarizes its key quantitative properties.

PropertyValueConditions
Critical Micelle Concentration (CMC) 51 ppmIn aqueous solution
Surface Tension 29.2 dynes/cm0.1% aqueous solution at 25°C
Cloud Point 57 - 62 °C1% aqueous solution[1]
Viscosity, Kinematic 51 cStat 25°C[2]
80 cStat 15.6°C[2]
Density 1.0037 g/mLat 25°C[2]
HLB Value 13.1
pH 6.5 - 7.51% solution[1]
Pour Point -5 °C[2]
Flash Point, COC 190 °C[2]

Experimental Protocols for Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which surfactant molecules begin to form micelles in a solution.[3] Accurate determination of the CMC is crucial for optimizing formulations and understanding surfactant behavior. Below are detailed methodologies for two common experimental techniques used to determine the CMC of nonionic surfactants like SURFONIC JL-80X.

Surface Tensiometry

This is a primary and widely used method for CMC determination. It relies on the principle that the surface tension of a liquid decreases as the concentration of a surfactant increases. Once the surface becomes saturated with surfactant monomers, the surface tension remains relatively constant, and any additional surfactant molecules form micelles. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[4]

Methodology:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of SURFONIC JL-80X with varying concentrations are prepared using deionized water. The concentration range should span the expected CMC.

  • Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions.

  • Measurement: The surface tension of each prepared solution is measured at a constant temperature (e.g., 25°C). For each concentration, multiple readings should be taken to ensure accuracy.

  • Data Analysis: The surface tension values are plotted against the logarithm of the SURFONIC JL-80X concentration.

  • CMC Determination: The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the two lines.[4]

G cluster_prep Solution Preparation cluster_measure Surface Tension Measurement cluster_analysis Data Analysis prep_solutions Prepare series of SURFONIC JL-80X solutions of varying concentrations calibrate Calibrate Tensiometer prep_solutions->calibrate Input Solutions measure Measure surface tension of each solution calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data Generate Data determine_cmc Determine CMC from the inflection point plot_data->determine_cmc

Caption: Experimental workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous (polar) environment. Above the CMC, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, which can be used to determine the CMC.[5]

Methodology:

  • Preparation of Probe and Surfactant Solutions: A stock solution of the fluorescent probe (e.g., pyrene) is prepared in a suitable solvent. A series of SURFONIC JL-80X solutions of varying concentrations are prepared, each containing a constant, low concentration of the fluorescent probe.

  • Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

  • Measurement: The fluorescence emission spectrum of each solution is recorded at a constant temperature. The excitation wavelength is set appropriately for the chosen probe (e.g., around 335 nm for pyrene).

  • Data Analysis: The ratio of the intensities of two specific emission peaks (e.g., the first and third vibronic peaks for pyrene, I1/I3) is plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sigmoidal curve, and the CMC is determined from the midpoint of the transition.[5]

G cluster_prep Solution Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_solutions Prepare SURFONIC JL-80X solutions with a constant concentration of a fluorescent probe measure Record fluorescence emission spectrum of each solution prep_solutions->measure Input Solutions plot_data Plot Intensity Ratio vs. log(Concentration) measure->plot_data Generate Data determine_cmc Determine CMC from the midpoint of the transition plot_data->determine_cmc

References

A Deep Dive into the Hydrophilic-Lipophilic Balance of SURFONIC JL-80X

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients is paramount. Among these, the Hydrophilic-Lipophilic Balance (HLB) of surfactants plays a pivotal role in formulation science. This technical guide provides an in-depth analysis of the HLB and other critical properties of SURFONIC JL-80X, a nonionic surfactant.

Core Properties of SURFONIC JL-80X

SURFONIC JL-80X is an alkoxylated linear alcohol, recognized for its utility as a biodegradable, water-soluble, nonionic surface-active agent.[1] Its well-defined HLB value makes it a versatile ingredient in a wide array of applications, including industrial cleaning, paints, and as a potential component in pharmaceutical formulations.

Quantitative Data Summary

The key quantitative properties of SURFONIC JL-80X are summarized in the table below for ease of reference and comparison.

PropertyValueTest Method/Conditions
Hydrophilic-Lipophilic Balance (HLB) 13.1 Calculated
Cloud Point (1% aqueous solution)57 - 62 °CST-9.1, 5.2.1
Color (Pt-Co)100 maxST-30.12
pH (1% solution)6.5 - 7.5ST-31.36,C
Water Content0.5 wt% maxST-31.53
Flash Point (COC)190 °C / 375 °F-
Pour Point-5 °C / 23 °F-
Density (at 25°C)1.0037 g/mL-
Viscosity (kinematic, at 25°C)51 cSt-
Surface Tension (0.1% solution, 25°C)29.2 dynes/cm-
Foam Height (Ross-Miles, 120°F, 0.1%)75 mm (initial), 70 mm (after 5 min)-
Critical Micelle Concentration (CMC)51 ppmIn aqueous solution[2]
Hydroxyl Number (theoretical)97-

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system, pioneered by William C. Griffin, is an empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[3][4] The scale ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) character, and a higher value signifies a more hydrophilic (water-soluble) nature.[3] The HLB value is a critical parameter for selecting the appropriate surfactant for a specific application, such as emulsification, wetting, or detergency.[3][5]

HLB_Scale cluster_0 Hydrophilic-Lipophilic Balance (HLB) Scale a 0-3 (Anti-foaming) b 4-6 (W/O Emulsifiers) c 7-9 (Wetting Agents) d 8-18 (O/W Emulsifiers) e 13-15 (Detergents) f 15-18 (Solubilizers)

Caption: The HLB scale and corresponding surfactant applications.

Experimental Determination of HLB

While the HLB of many commercial surfactants like SURFONIC JL-80X is provided by the manufacturer, understanding the methodology for its determination is crucial for research and development. The HLB of nonionic surfactants is often determined experimentally or calculated based on its chemical structure.

Generalized Experimental Protocol for Non-ionic Surfactants (Griffin's Method)

One of the original methods proposed by Griffin for non-ionic surfactants containing polyoxyethylene as the hydrophilic portion is based on the weight percentage of the hydrophilic part of the molecule.[6]

Principle: The HLB value is calculated based on the weight percentage of the hydrophilic portion (ethylene oxide) of the surfactant molecule.

Formula: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.[3]

  • M is the molecular mass of the whole molecule.[3]

For ethoxylated alcohols, a simplified formula is often used: HLB = E / 5

Where:

  • E is the weight percentage of ethylene oxide in the molecule.[6]

Experimental Workflow:

  • Characterization of the Surfactant:

    • Determine the chemical structure of the surfactant using analytical techniques such as NMR and Mass Spectrometry.

    • Identify the hydrophilic (e.g., ethylene oxide chains) and lipophilic (e.g., hydrocarbon chain) moieties.

  • Determination of Molecular Weights:

    • Calculate the molecular weight of the lipophilic part (the alcohol).

    • Determine the average number of ethylene oxide units added per mole of alcohol. This can often be derived from the manufacturer's specifications or determined experimentally (e.g., via titration or spectroscopic methods).

    • Calculate the molecular weight of the hydrophilic portion (total mass of ethylene oxide units).

    • Calculate the total molecular weight of the surfactant molecule.

  • Calculation of HLB:

    • Using the formula HLB = 20 * (Mh / M), calculate the HLB value.

HLB_Determination_Workflow start Start: Obtain Surfactant Sample struct_char 1. Structural Characterization (NMR, Mass Spec) start->struct_char identify_moieties 2. Identify Hydrophilic & Lipophilic Moieties struct_char->identify_moieties mw_lipo 3a. Calculate MW of Lipophilic Part identify_moieties->mw_lipo mw_hydro 3b. Determine Average EO Units & Calculate MW of Hydrophilic Part identify_moieties->mw_hydro mw_total 3c. Calculate Total MW of Surfactant mw_lipo->mw_total mw_hydro->mw_total calc_hlb 4. Calculate HLB HLB = 20 * (Mh / M) mw_total->calc_hlb end End: Determined HLB Value calc_hlb->end

Caption: Workflow for HLB determination using Griffin's method.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental parameter in the characterization of surfactants. With an HLB of 13.1, SURFONIC JL-80X is positioned as an effective oil-in-water emulsifier and detergent, making it a valuable tool for formulators in various scientific and industrial fields.[1][3] A comprehensive understanding of its properties, as outlined in this guide, is essential for its effective application and for the development of novel and robust formulations.

References

SURFONIC JL-80X: A Technical Guide to its Cloud Point Temperature for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SURFONIC JL-80X is a nonionic surfactant, specifically an alkoxylated linear alcohol, recognized for its biodegradability and effectiveness as a wetting agent and detergent.[1] A critical parameter characterizing its behavior in aqueous solutions is the cloud point, the temperature at which the surfactant becomes insoluble, leading to a cloudy appearance.[2][3][4][5][6] This phenomenon is reversible; the solution clears upon cooling.[7][8] The cloud point is a crucial factor in formulation science, particularly in drug delivery systems, as it dictates the temperature range for stable formulation and application.[6][9]

This technical guide provides an in-depth overview of the cloud point of SURFONIC JL-80X, including its quantitative values, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Properties of SURFONIC JL-80X

SURFONIC JL-80X is noted for its compatibility with other nonionic, anionic, and cationic surfactants.[1][7] It is often considered a safer alternative to surfactants like Triton X-100, which have raised environmental and health concerns.[10][11]

Quantitative Data Summary

The key physical and chemical properties of SURFONIC JL-80X are summarized in the table below for easy reference.

PropertyValueTest Method/Conditions
Cloud Point 57 - 62 °C 1% aqueous solution[1][12]
Surface Tension29.2 dynes/cm0.1% aqueous solution at 25°C[1][7]
Hydrophile-Lipophile Balance (HLB)13.1[1][7]
pH6.5 - 7.51% aqueous solution[1][12]
Water Content0.5 wt% max[1][12]
AppearanceClear liquidat 25°C[1]
Viscosity51 cStat 25°C[7]
Hydroxyl Number97(theoretical)[1]

Experimental Protocol: Determination of Cloud Point

The determination of the cloud point of SURFONIC JL-80X is based on the standard test method for nonionic surfactants, such as ASTM D2024.[2][3][4][13] This method is suitable for surfactants that show a clear change in solubility over a narrow temperature range.[2][3][4][13]

Materials and Apparatus
  • Materials:

    • SURFONIC JL-80X

    • Distilled or deionized water

  • Apparatus:

    • Analytical balance

    • Beakers (150 mL and 1000 mL)

    • Borosilicate glass test tubes (25 x 200 mm)

    • Thermometer (calibrated, with 0.1°C resolution)

    • Magnetic stirrer and stir bar

    • Water bath

    • Heating source for the water bath

Procedure
  • Preparation of the 1% Surfactant Solution:

    • Accurately weigh 1.0 ± 0.1 g of SURFONIC JL-80X into a 150 mL beaker.

    • Add 99.0 ± 0.1 g of distilled or deionized water at a temperature below 30°C.

    • Stir the mixture until the surfactant is completely dissolved and the solution is clear and homogenous.

  • Sample Measurement:

    • Pour approximately 50 mL of the prepared 1% surfactant solution into a 25 x 200 mm borosilicate glass test tube.

  • Heating and Observation:

    • Place the test tube containing the sample into a water bath.

    • Insert a calibrated thermometer into the test tube, ensuring the bulb is immersed in the surfactant solution but not touching the bottom of the test tube.

    • Begin heating the water bath at a controlled rate of approximately 1-2°C per minute while gently stirring the surfactant solution with the thermometer to ensure uniform temperature.

    • Continuously observe the solution for the first sign of turbidity.

    • The temperature at which the solution becomes distinctly cloudy is recorded as the cloud point.

  • Confirmation of the Cloud Point:

    • Remove the test tube from the water bath.

    • Allow the solution to cool while stirring gently with the thermometer.

    • Observe the temperature at which the solution becomes clear again.

    • A sharp transition between cloudy and clear within a 1°C range confirms a valid measurement.[2][3][4][13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of the cloud point for SURFONIC JL-80X.

Cloud_Point_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_result Result cluster_confirmation Confirmation weigh Weigh 1g SURFONIC JL-80X add_water Add 99g Distilled Water weigh->add_water mix Mix until Homogeneous add_water->mix transfer Transfer 50mL to Test Tube mix->transfer heat Heat in Water Bath (1-2°C/min) observe Observe for Turbidity record Record Cloud Point Temperature observe->record cool Cool and Observe Clearing record->cool confirm Confirm Transition within 1°C cool->confirm

Caption: Workflow for Cloud Point Determination of SURFONIC JL-80X.

Conclusion

The cloud point is a fundamental characteristic of nonionic surfactants like SURFONIC JL-80X, with significant implications for its application in research and drug development. The well-defined cloud point of 57-62°C for a 1% aqueous solution provides a clear operational temperature window. By following the standardized experimental protocol outlined in this guide, researchers can reliably determine this critical parameter, ensuring the stability and efficacy of their formulations. The provided data and methodologies serve as a valuable resource for scientists and professionals working with this versatile surfactant.

References

SURFONIC JL-80X: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SURFONIC JL-80X is a nonionic surfactant recognized for its utility in a wide range of applications, including industrial cleaning, metalworking fluids, and as a component in textile and paper manufacturing.[1][2][3] This technical guide provides an in-depth analysis of its molecular characteristics, physicochemical properties, and the methodologies used for their determination, tailored for a scientific audience.

Molecular Composition and Weight

SURFONIC JL-80X is an alkoxylated linear alcohol.[2] Its synthesis involves the alkoxylation of a C10-C12 linear alcohol with both ethylene oxide (EO) and propylene oxide (PO) units.[1][4] This process results in a polydisperse mixture of molecules with varying lengths of the alkyl chain and the degree of alkoxylation, meaning it does not have a single, definite molecular weight but rather an average molecular weight.[4]

One source provides a molecular formula of C16H31NOS, which may represent a simplified or exemplary structure, potentially including sulfur-based stabilizers.[1] However, the polymeric nature of the surfactant is a more accurate representation.

A key parameter for characterizing such surfactants is the hydroxyl number, which for SURFONIC JL-80X is theoretically 97 mg KOH/g.[1][2] The hydroxyl number can be used to estimate the average molecular weight (MW) using the following formula for a molecule with one hydroxyl group:

MW = (56.1 × 1000) / Hydroxyl Number

Given a hydroxyl number of 97, the estimated average molecular weight is approximately 578 g/mol .

Physicochemical Properties

A summary of the quantitative data for SURFONIC JL-80X is presented in the table below. These properties are crucial for understanding the surfactant's behavior in various formulations and applications.

PropertyValueTest Method
Physical Characteristics
Appearance at 25°CClear and substantially free of suspended matterST-30.1
Pour Point-5°C (23°F)ASTM D97
Density at 25°C1.0037 g/mLASTM D4052
Viscosity, Kinematic at 15.6°C (60°F)80 cStASTM D445
Viscosity, Kinematic at 25°C (77°F)51 cStASTM D445
Flash Point, Cleveland Open Cup190°C (375°F)-
Performance Metrics
Cloud Point (1% aqueous solution)57 - 62°CST-9.1
Surface Tension (0.1% solution at 25°C)29.2 dynes/cm-
Draves Wetting Time (0.1% solution, 3.0g hook)4.8 seconds-
Ross-Miles Foam Height (0.1% solution, 120°F)Initial: 75 mm, After 5 min: 70 mm-
Chemical Properties
Hydroxyl Number (theoretical)97-
HLB Value13.1-
pH (1% solution)6.5 - 7.5ST-31.36,C
Water Content0.5 wt% max.ST-31.53

Experimental Protocols

The determination of the physicochemical properties of SURFONIC JL-80X relies on standardized test methods. While specific, detailed protocols for Huntsman's internal methods (e.g., ST-9.1) are proprietary, they are based on or equivalent to established industry standards, such as those from ASTM International.

  • ASTM D97 - Pour Point of Petroleum Products: This method involves cooling a sample at a specified rate and examining it at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the specimen is observed.

  • ASTM D445 - Kinematic Viscosity of Transparent and Opaque Liquids: This test measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

  • ASTM D4052 - Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method utilizes a digital density meter that measures the change in oscillation frequency of a U-shaped tube when filled with the sample. This frequency change is directly proportional to the density of the liquid.

  • Cloud Point Determination: For nonionic surfactants like SURFONIC JL-80X, the cloud point is determined by heating a 1% aqueous solution until it becomes turbid. The temperature at which this occurs is the cloud point.

  • Draves Wetting Time: This test measures the time it takes for a weighted skein of cotton yarn to sink in a solution of the surfactant. It is a measure of the wetting efficiency of the surfactant.

  • Ross-Miles Foam Height: This method involves pouring a solution of the surfactant from a specified height into a receiving vessel and measuring the initial height of the foam generated and its stability over time.

Molecular Structure and Synthesis Pathway

The general structure of SURFONIC JL-80X can be visualized as a linear alcohol backbone with chains of ethylene oxide and propylene oxide. The synthesis pathway involves the catalyzed addition of these alkoxides to the alcohol.

SURFONIC_JL_80X_Structure cluster_synthesis Synthesis Pathway cluster_structure General Molecular Structure Alcohol C10-C12 Linear Alcohol SURFONIC SURFONIC JL-80X Alcohol->SURFONIC Alkoxylation EO Ethylene Oxide (EO) EO->SURFONIC PO Propylene Oxide (PO) PO->SURFONIC Catalyst Alkaline Catalyst (e.g., KOH) Catalyst->SURFONIC R C10-C12 Alkyl Chain O1 O R->O1 PO_block (PO)m O1->PO_block O2 O PO_block->O2 EO_block (EO)n O2->EO_block OH OH EO_block->OH

Caption: Synthesis pathway and general molecular structure of SURFONIC JL-80X.

Concluding Remarks

SURFONIC JL-80X is a versatile nonionic surfactant with a well-defined profile of physicochemical properties that make it suitable for a variety of industrial and research applications. Its characterization as a polydisperse alkoxylated linear alcohol is key to understanding its performance. The data and methodologies presented in this guide provide a solid foundation for its application in scientific research and formulation development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to SURFONIC JL-80X

Introduction

SURFONIC JL-80X is a nonionic surfactant, specifically an alkoxylated linear alcohol, known for its biodegradability and water-solubility.[1] It is a versatile surface-active agent that provides excellent detergency and wetting properties.[1] A key feature of SURFONIC JL-80X is its non-gelling nature in water at 25°C and higher, making it easy to handle and formulate.[1] This surfactant is compatible with other nonionic surfactants, as well as most anionic and cationic surfactants.[1] It is often considered a safer alternative to Triton X-100, which has raised health concerns due to its decomposition into octylphenol, a compound that has been shown to mimic estrogen in some animal species.[2]

This technical guide provides a comprehensive overview of SURFONIC JL-80X, including its chemical and physical properties, performance characteristics, and detailed experimental protocols for its evaluation.

Data Presentation

The following tables summarize the key quantitative data for SURFONIC JL-80X.

Table 1: Physical and Chemical Properties

PropertyValueTest Method/Reference
Appearance (25°C)Clear and substantially free of suspended matterST-30.1[1]
Cloud Point (1% aqueous)57 - 62 °CST-9.1, 5.2.1[1]
Color (Pt-Co, 25°C)100 maxST-30.12[1]
pH (1% solution)6.5 - 7.5ST-31.36,C[1]
Water Content0.5 wt% maxST-31.53[1]
Flash Point (COC)190 °C (375 °F)[1]
Pour Point-5 °C (23 °F)ASTM D97[3]
Density (25°C)1.0037 g/mLASTM D4052[3]
Weight (25°C)8.35 lbs/US gal[1]
Kinematic Viscosity (15.6°C)80 cSt[1]
Kinematic Viscosity (25°C)51 cStASTM D445[3]
Hydroxyl Number (theoretical)97[3]
HLB Value13.1[3]

Table 2: Performance Properties

PropertyValueTest Method/Reference
Draves Wetting Time (sec at 25°C)
0.25% solution, 1.5 gram hook<1.0[3]
0.10% solution, 1.5 gram hook9.8[3]
0.10% solution, 3.0 gram hook4.8[3]
0.05% solution, 3.0 gram hook17.8[3]
Foam Height (Ross-Miles, mm)
120°F, 0.1% solution, initial75[3]
120°F, 0.1% solution, after 5 minutes70[3]
Surface Tension (dynes/cm)
25°C, 0.1% solution29.2[3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of SURFONIC JL-80X.

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath

  • Thermometer

  • Stopwatch

Procedure:

  • The viscometer is charged with the SURFONIC JL-80X sample.

  • The viscometer is then placed in a constant temperature bath set to the desired temperature (e.g., 25°C).

  • The sample is allowed to equilibrate to the bath temperature.

  • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured using a stopwatch.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which SURFONIC JL-80X will flow.

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

Procedure:

  • The SURFONIC JL-80X sample is heated to a specified temperature.[4][5]

  • The sample is then cooled at a controlled rate in a cooling bath.[4][5]

  • At intervals of 3°C, the test jar is removed from the bath and tilted to observe for any movement of the sample.[5]

  • The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[6]

Protocol 3: Draves Wetting Time Test

Objective: To evaluate the wetting efficiency of SURFONIC JL-80X.

Apparatus:

  • 5g cotton skein[7]

  • Weighted hook (e.g., 1.5g or 3.0g) and anchor[7]

  • 500 mL graduated cylinder[8]

  • Stopwatch[8]

Procedure:

  • A solution of SURFONIC JL-80X at a specific concentration (e.g., 0.1%) is prepared in the graduated cylinder.[8]

  • The cotton skein is attached to the weighted hook and anchor.[7]

  • The assembly is dropped into the surfactant solution.[8]

  • The time taken for the skein to become saturated and sink is measured with a stopwatch.[8][9] This is recorded as the wetting time.

Protocol 4: Ross-Miles Foam Height Test

Objective: To measure the foaming characteristics of SURFONIC JL-80X.

Apparatus:

  • Jacketed glass column with a specified height and diameter

  • Reservoir with a specified volume and orifice size

  • Constant temperature bath

Procedure:

  • A solution of SURFONIC JL-80X (e.g., 0.1%) is prepared and brought to the test temperature (e.g., 120°F).

  • A specific volume of the solution is placed in the main column.

  • A specific volume is also placed in the reservoir and allowed to fall from a set height into the main column, generating foam.[10][11]

  • The initial height of the foam is measured.[10]

  • The foam height is measured again after a specified time (e.g., 5 minutes) to assess foam stability.[10]

Mandatory Visualizations

Synthesis of SURFONIC JL-80X

SURFONIC JL-80X is synthesized through the alkoxylation of linear primary alcohols.[3] This process involves the reaction of a C10-C12 hydrocarbon backbone with ethylene oxide (EO) and propylene oxide (PO) units under catalytic conditions, typically using an alkaline catalyst like potassium hydroxide.[3] The temperature and pressure are carefully controlled to ensure a uniform distribution of the EO and PO groups.[3]

Synthesis_Workflow A C10-C12 Linear Primary Alcohols C Alkoxylation Reaction A->C B Ethylene Oxide (EO) & Propylene Oxide (PO) B->C F Crude SURFONIC JL-80X C->F D Catalyst (e.g., Potassium Hydroxide) D->C E Controlled Temperature & Pressure E->C G Purification & Neutralization F->G H Final Product: SURFONIC JL-80X G->H Draves_Test_Workflow cluster_prep Preparation cluster_exec Execution cluster_res Result A Prepare SURFONIC JL-80X solution of known concentration C Drop skein assembly into solution A->C B Attach 5g cotton skein to weighted hook B->C D Start stopwatch immediately C->D E Observe and wait for skein to sink D->E F Stop stopwatch when skein has fully sunk E->F G Record the elapsed time as the wetting time F->G

References

SURFONIC JL-80X: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of SURFONIC JL-80X, a nonionic surfactant. The information is compiled from various safety data sheets and technical resources to ensure a thorough understanding for laboratory and development applications.

Core Physicochemical and Safety Data

The following tables summarize the key quantitative data for SURFONIC JL-80X, providing a clear comparison of its properties.

Physical and Chemical Properties
PropertyValueTest Method/Conditions
Appearance Clear and substantially free of suspended matter25°C[1]
Cloud Point 57 - 62 °C1% aqueous solution[1][2]
Color, Pt-Co 100 max25°C[1]
pH 6.5 - 7.51% solution[1]
Water Content 0.5 wt% max[1]
Flash Point 190 °C (375 °F)Cleveland Open Cup (COC)[1][2]
Pour Point -5 °C (23 °F)[1][2]
Density 1.0037 g/mLat 25°C (77°F)[1][2]
Weight 8.35 lbs/US galat 25°C (77°F)[1]
Viscosity, Kinematic 80 cStat 15.6°C (60°F)[1][3]
51 cStat 25°C (77°F)[1][2][3]
Hydroxyl Number 97 (theoretical)[1][2]
HLB Value 13.1[1][4][5]
Performance Properties
PropertyValueTest Method/Conditions
Draves Wetting Time 4.8 seconds0.1% solution, 3.0g hook[2]
17.8 seconds0.05% solution[1]
Foam Height, Ross-Miles Initial: 75 mm120°F, 0.1% solution[1][2]
After 5 minutes: 70 mm120°F, 0.1% solution[1][2]
Surface Tension 29.2 dynes/cm25°C, 0.1% solution[1][2][3]
Critical Micelle Concentration (CMC) 51 ppmIn aqueous solution[3]
Toxicological and Environmental Data
OrganismTestResult
Bluegill sunfish LC502.3 ppm[1]
Water flea LC502.6 ppm[1]

SURFONIC JL-80X is noted as being completely biodegradable based on semi-continuous activated sludge studies.[1] However, it is also described as moderately toxic to aquatic life, with its environmental persistence and bioaccumulation being undetermined according to some sources.[6]

Experimental Protocols

The following are brief descriptions of the standard test methods cited for determining the properties of SURFONIC JL-80X. For detailed procedures, it is recommended to consult the official publications from the respective standards organizations.

  • ASTM D97 - Standard Test Method for Pour Point of Petroleum Products: This method involves cooling a sample at a specified rate and examining it at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the specimen is observed.

  • ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: This test measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method uses a digital density meter that measures the change in frequency of a U-shaped tube when it is filled with the test liquid. The change in frequency is proportional to the density of the liquid.

  • Cleveland Open Cup (COC) Method for Flash Point: An open cup containing the sample is heated at a constant rate. A small flame is passed over the surface of the liquid at specified temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

  • Draves Wetting Time: This test measures the time it takes for a weighted skein of cotton yarn to sink in a solution of the surfactant. A shorter sinking time indicates better wetting performance.

  • Ross-Miles Foam Height: This method measures the initial height of foam generated by pouring a solution of the surfactant from a specified height into a receiver, and the foam height remaining after a specified time.

Handling and Safety Workflow

Proper handling and storage are crucial for maintaining the integrity of SURFONIC JL-80X and ensuring a safe laboratory environment. The following diagram illustrates the recommended workflow for handling and storage.

SURFONIC_JL_80X_Handling_Workflow cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_ppe Required PPE cluster_spill Spill Management cluster_disposal Waste Disposal storage Storage handling Handling storage->handling ppe Personal Protective Equipment (PPE) handling->ppe spill Spill Response handling->spill disposal Disposal spill->disposal storage_tank Carbon steel tanks, pipes, and pumps anhydrous Maintain anhydrous conditions to prevent corrosion (Use drier on breathing nozzle) inert_atmo Store under inert atmosphere for long-term color stability circulation Provide circulation to keep solids suspended heating Use low-pressure steam coils or steam tracing for pumping at low temperatures avoid_contact Avoid contact with skin, eyes, and clothing avoid_inhalation Avoid breathing vapor or mist no_ingestion Do not eat, drink, or smoke while using wash_hands Wash hands thoroughly after handling gloves Chemical resistant gloves eye_protection Chemical goggles or face mask protective_clothing Full protective chemical suit and rubber boots stop_spill Stop source of spill if safe to do so absorb Use non-combustible material to absorb the spill collect Sweep up and shovel into appropriate containers for disposal regulations Dispose of contents/container in accordance with local/regional/national/international regulations empty_containers Do not reuse empty containers

SURFONIC JL-80X Handling and Storage Workflow

Regulatory and Safety Information

SURFONIC JL-80X is not regulated under DOT/TDG classifications.[1] It has a WHMIS classification of D2B.[1] All components are listed on the TSCA inventory.[7]

It is important to note that while SURFONIC JL-80X is considered a safer alternative to Triton X-100, it does contain residual amounts of ethylene oxide and propylene oxide, which are concerns for long-term exposure.[6][8] As with any chemical, it is crucial to read the full Material Safety Data Sheet (MSDS) before use and to handle the product with appropriate precautions in a well-ventilated area.[1][8]

References

Biodegradability of SURFONIC JL-80X in Laboratory Settings: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SURFONIC JL-80X, a nonionic surfactant, is an alkoxylated linear alcohol utilized in a variety of industrial and cleaning applications.[1][2] Its environmental fate, particularly its biodegradability, is a critical consideration for its application and disposal. This technical guide provides an in-depth analysis of the biodegradability of SURFONIC JL-80X and structurally similar compounds under laboratory conditions. While specific quantitative data from standardized ready biodegradability tests for SURFONIC JL-80X are not publicly available, information from the manufacturer and extensive research on the broader class of linear alcohol ethoxylates provide a strong indication of its environmental profile.

SURFONIC JL-80X is chemically described as a C10-C12 linear alcohol with both ethylene oxide (EO) and propylene oxide (PO) units.[3][4] The manufacturer, Huntsman Corporation, has stated that semi-continuous activated sludge studies indicate that SURFONIC JL-80X is completely biodegraded, as measured by the disappearance of dissolved organic carbon.[5] This suggests a high susceptibility to microbial degradation.

Biodegradability of Linear Alcohol Ethoxylates

Linear alcohol ethoxylates (LAEs), the chemical family to which SURFONIC JL-80X belongs, are generally considered to be readily biodegradable.[6] The rate and extent of their biodegradation are influenced by factors such as the length of the alkyl chain and the degree of ethoxylation. Studies have consistently shown that LAEs with alkyl chain lengths of less than 16 carbons, such as the C10-C12 backbone of SURFONIC JL-80X, are readily biodegradable, often achieving greater than 60% mineralization to carbon dioxide and water in standard 28-day tests.[7]

The biodegradation of LAEs typically proceeds through two primary aerobic pathways:

  • Central Fission: The ether bond between the alkyl chain and the ethoxylate chain is cleaved, forming a fatty alcohol and a polyethylene glycol (PEG) chain. The fatty alcohol is then rapidly degraded.

  • Omega- and Beta-Oxidation: The terminal end of the alkyl chain is oxidized, followed by a stepwise shortening of the chain.

Quantitative Biodegradability Data (Representative)

While specific data for SURFONIC JL-80X is not available, the following table summarizes representative data for linear alcohol ethoxylates with similar chain lengths from standardized ready biodegradability tests, such as the OECD 301 series.

Test Substance (similar to SURFONIC JL-80X)Test GuidelineDuration (days)Biodegradation (%)Classification
C12-15 Alcohol EthoxylateOECD 301F28> 60Readily Biodegradable
C9-11 Alcohol EthoxylateOECD 301F28> 60Readily Biodegradable
C12-14 Alcohol EthoxylateOECD 301B28> 70 (as DOC)Readily Biodegradable

This table presents representative data for substances structurally similar to SURFONIC JL-80X to illustrate expected biodegradability. It is not data for SURFONIC JL-80X itself.

Experimental Protocols: OECD 301F Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.[8][9] It measures the oxygen consumed by a microbial inoculum as it degrades the test substance.

Objective: To determine the degree of aerobic biodegradation of a substance by measuring oxygen consumption.

Principle: A known volume of inoculated mineral medium containing a known concentration of the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by monitoring the change in pressure inside the respirometer.

Materials and Apparatus:

  • Respirometer with pressure sensor

  • Constant temperature chamber (20 ± 1°C)

  • Magnetic stirrers

  • Glass flasks of appropriate volume

  • Source of activated sludge (inoculum)

  • Mineral medium (as per OECD 301 guidelines)

  • Reference substance (e.g., sodium benzoate)

  • Test substance (SURFONIC JL-80X)

  • Carbon dioxide absorbent (e.g., potassium hydroxide)

Procedure:

  • Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline, ensuring it contains all necessary inorganic nutrients for microbial growth.

  • Preparation of Inoculum: Collect fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is typically washed and aerated before use to reduce endogenous respiration.

  • Test Setup:

    • Add a defined volume of mineral medium to each flask.

    • Add the test substance to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Add the inoculum.

    • In separate flasks, prepare a blank control (inoculum and mineral medium only) and a reference control (inoculum, mineral medium, and a readily biodegradable reference substance).

    • Add a small container with a CO2 absorbent to each flask.

  • Incubation: Seal the flasks and place them in the respirometer at a constant temperature of 20 ± 1°C in the dark. Stir the contents continuously.

  • Data Collection: Monitor the oxygen consumption in each flask at regular intervals for 28 days.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the mean oxygen consumption of the test substance (corrected for the blank) divided by its ThOD, expressed as a percentage.

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[9]

Visualizations

Aerobic_Biodegradation_Pathway cluster_pathway Aerobic Biodegradation of Linear Alcohol Ethoxylates AE Linear Alcohol Ethoxylate (e.g., SURFONIC JL-80X) Central_Fission Central Fission AE->Central_Fission Primary Pathway Omega_Oxidation Omega/Beta-Oxidation AE->Omega_Oxidation Secondary Pathway Fatty_Alcohol Fatty Alcohol Central_Fission->Fatty_Alcohol PEG Polyethylene Glycol (PEG) Central_Fission->PEG Carboxylated_AE Carboxylated Intermediate Omega_Oxidation->Carboxylated_AE Further_Degradation Further Degradation Fatty_Alcohol->Further_Degradation PEG->Further_Degradation Carboxylated_AE->Further_Degradation Mineralization Mineralization (CO2 + H2O + Biomass) Further_Degradation->Mineralization

Caption: Aerobic Biodegradation Pathways of Linear Alcohol Ethoxylates.

OECD_301F_Workflow cluster_workflow OECD 301F Experimental Workflow start Start prep_media Prepare Mineral Medium and Inoculum start->prep_media setup_flasks Set up Test, Blank, and Reference Flasks prep_media->setup_flasks add_substances Add Test/Reference Substances and Inoculum setup_flasks->add_substances add_co2_absorbent Add CO2 Absorbent add_substances->add_co2_absorbent seal_incubate Seal Flasks and Incubate (28 days, 20°C, dark, stirring) add_co2_absorbent->seal_incubate monitor_o2 Monitor Oxygen Consumption seal_incubate->monitor_o2 calculate Calculate % Biodegradation monitor_o2->calculate end End calculate->end

Caption: Experimental Workflow for the OECD 301F Test.

References

An In-depth Technical Guide to the Solubility of SURFONIC™ JL-80X in Ethanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of SURFONIC™ JL-80X, a nonionic surfactant widely used in various industrial and research applications. This document details its solubility in ethanol and other organic solvents, provides experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations.

Introduction to SURFONIC™ JL-80X

SURFONIC™ JL-80X is an alkoxylated linear alcohol, specifically a C10-12 ethoxylated and propoxylated alcohol.[1][2] It is recognized for its biodegradability, low-foaming properties, and effectiveness as a wetting agent and emulsifier.[3] Its unique structure, which incorporates both ethylene oxide (EO) and propylene oxide (PO) groups, imparts a versatile solubility profile, making it compatible with a range of aqueous and organic systems.[1] SURFONIC™ JL-80X is often considered a safer alternative to Triton™ X-100.[4]

Solubility Profile of SURFONIC™ JL-80X

The solubility of SURFONIC™ JL-80X is governed by its chemical structure, particularly the balance between its hydrophobic C10-C12 alkyl chain and its hydrophilic polyoxyethylene and polyoxypropylene chains. The Hydrophile-Lipophile Balance (HLB) of SURFONIC™ JL-80X is approximately 13.1, indicating good water solubility and utility in forming oil-in-water emulsions.

Solubility in Ethanol and Other Alcohols
Solubility in Other Organic Solvents

The solubility of SURFONIC™ JL-80X in other organic solvents is dependent on the polarity of the solvent. Generally, as a nonionic surfactant with a significant hydrophilic portion, it exhibits better solubility in polar organic solvents compared to non-polar hydrocarbon solvents.

The following table summarizes the expected qualitative solubility of SURFONIC™ JL-80X in a range of common organic solvents, based on its chemical properties and the behavior of similar alcohol ethoxylates.

SolventSolvent TypeExpected Solubility of SURFONIC™ JL-80X
Ethanol Polar ProticMiscible [1]
Methanol Polar ProticHigh
Isopropanol Polar ProticHigh
Acetone Polar AproticSoluble
Glycol Ethers PolarMiscible [1]
Toluene Non-polar AromaticSparingly Soluble to Insoluble
Hexane Non-polar AliphaticInsoluble

It is important to note that for alcohol ethoxylates, solubility in non-polar organic solvents tends to be higher for surfactants with a lower degree of ethoxylation (i.e., a more lipophilic character).[3] Given the relatively high HLB of SURFONIC™ JL-80X, its affinity for non-polar solvents is expected to be limited.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols can be employed.

Protocol for Visual Determination of Miscibility/Solubility

This method is a straightforward approach to determine the qualitative solubility of SURFONIC™ JL-80X in a given organic solvent at a specific concentration and temperature.

Materials:

  • SURFONIC™ JL-80X

  • Organic solvent of interest (e.g., ethanol, acetone, toluene, hexane)

  • Glass test tubes or vials with caps

  • Pipettes or graduated cylinders

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring the SURFONIC™ JL-80X and the organic solvent to the desired experimental temperature. If using a constant temperature bath, allow the components to equilibrate.

  • Mixing: In a test tube or vial, add a known volume of the organic solvent.

  • Addition of Surfactant: To the solvent, add a specific volume of SURFONIC™ JL-80X to achieve the desired concentration (e.g., 1%, 5%, 10% v/v).

  • Agitation: Cap the test tube or vial and vortex or stir the mixture for a defined period (e.g., 2 minutes) to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for a specified time (e.g., 1 hour, 24 hours).

  • Assessment: Visually inspect the mixture for clarity, the presence of phase separation (layers), cloudiness (turbidity), or any undissolved droplets.

    • Miscible/Soluble: The solution appears as a single, clear, and homogenous phase.

    • Partially Miscible/Sparingly Soluble: The solution appears cloudy or forms an emulsion that does not separate, or a small amount of a second phase is present.

    • Immiscible/Insoluble: Two distinct layers are observed.

Workflow for Quantitative Solubility Determination

For a more quantitative assessment, a titration-based method can be adapted to determine the solubility limit.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solvent Select Organic Solvent start Start with a known volume of solvent prep_solvent->start prep_surfactant Obtain SURFONIC™ JL-80X add_surfactant Add SURFONIC™ JL-80X dropwise with constant stirring prep_surfactant->add_surfactant prep_temp Equilibrate to Test Temperature prep_temp->start start->add_surfactant observe Observe for persistent turbidity or phase separation add_surfactant->observe Mix thoroughly observe->add_surfactant Solution remains clear endpoint Endpoint: First sign of persistent insolubility observe->endpoint Insolubility detected record_volume Record the total volume of surfactant added endpoint->record_volume calculate Calculate solubility (e.g., in g/100mL) record_volume->calculate

Caption: Workflow for Quantitative Solubility Determination by Titration.

Logical Relationships in Solubility

The solubility of a surfactant like SURFONIC™ JL-80X in an organic solvent is a function of the intermolecular forces between the surfactant and the solvent molecules. The principle of "like dissolves like" is a useful guide.

G cluster_surfactant SURFONIC™ JL-80X cluster_solvent Organic Solvent cluster_interaction Interaction & Solubility surfactant Hydrophilic Head (EO/PO) Hydrophobic Tail (C10-C12) solvent Polar Solvent (e.g., Ethanol) Non-polar Solvent (e.g., Hexane) surfactant:Hydrophilic Head (EO/PO)->solvent:Polar Solvent (e.g., Ethanol)  'Like' Interaction surfactant:Hydrophobic Tail (C10-C12)->solvent:Non-polar Solvent (e.g., Hexane)  'Like' Interaction interaction Strong Interaction Weak Interaction solvent:Polar Solvent (e.g., Ethanol)->interaction:Strong Interaction solvent:Non-polar Solvent (e.g., Hexane)->interaction:Weak Interaction Dominance of Hydrophilic Head solubility High Solubility / Miscible Low Solubility / Immiscible interaction:Strong Interaction->solubility:High Solubility / Miscible interaction:Weak Interaction->solubility:Low Solubility / Immiscible

References

Aggregation Number of SURFONIC JL-80X Micelles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SURFONIC JL-80X is a nonionic surfactant, an alkoxylated linear alcohol, recognized for its effective wetting and detergency properties.[1] It serves as a viable and safer alternative to surfactants like Triton X-100. A critical parameter for characterizing the behavior of surfactants in solution is the aggregation number (Nagg), which defines the average number of surfactant monomers that associate to form a single micelle. This parameter is fundamental in various applications, including drug delivery, solubilization, and formulation science, as it dictates the size, shape, and overall concentration of micelles in a solution.[2][3][4]

Physicochemical Properties of SURFONIC JL-80X

A comprehensive understanding of the physicochemical properties of SURFONIC JL-80X is essential for the design and interpretation of experiments aimed at determining its aggregation number. The table below summarizes key properties based on available technical data.

PropertyValueReference
Appearance (25°C) Clear and substantially free of suspended matter[1]
Cloud Point (1% aqueous) 57 - 62 °C[1][5]
Color (Pt-Co, 25°C) 100 max[1]
pH (1% solution) 6.5 - 7.5[1]
Water (wt%) 0.5 max[1]
Density (g/ml at 25°C) 1.0037[1]
Viscosity (kinematic, cSt at 25°C) 51[1][6]
Surface Tension (dynes/cm, 25°C, 0.1% solution) 29.2[1][5]
Hydroxyl Number (theoretical) 97[1]
HLB Value 13.1[1][7][8]

Experimental Protocols for Determining Micelle Aggregation Number

The determination of the micelle aggregation number can be accomplished through various experimental techniques. The choice of method often depends on the specific surfactant properties, available equipment, and the desired accuracy. Commonly employed methods include fluorescence quenching, light scattering, and isothermal titration calorimetry.

Steady-State Fluorescence Quenching

This is a widely used and relatively accessible method for determining the aggregation number of micelles.[9][10][11] The technique relies on the quenching of a fluorescent probe (fluorophore) solubilized within the micelles by a quencher molecule that is also partitioned into the micelles.

Principle:

The degree of fluorescence quenching is dependent on the concentration of micelles. By measuring the fluorescence intensity at varying quencher concentrations, the micelle concentration can be determined. The aggregation number is then calculated from the total surfactant concentration, the critical micelle concentration (CMC), and the determined micelle concentration.[10]

Materials:

  • SURFONIC JL-80X

  • Fluorescent Probe (e.g., Pyrene)

  • Quencher (e.g., Cetylpyridinium Chloride or Coumarin 153)

  • High-purity water

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of SURFONIC JL-80X at a concentration significantly above its Critical Micelle Concentration (CMC).

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a concentration that ensures no more than one probe molecule per micelle on average.

    • Prepare a stock solution of the quencher.

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed concentration of SURFONIC JL-80X (above the CMC) and a fixed concentration of the fluorescent probe.

    • To this series, add varying concentrations of the quencher.

    • Allow the solutions to equilibrate to ensure the partitioning of the probe and quencher into the micelles.

  • Fluorescence Measurement:

    • Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer. The excitation and emission wavelengths will be specific to the chosen fluorescent probe (for pyrene, excitation is typically around 335 nm, and emission is monitored at around 373 nm and 384 nm).

  • Data Analysis:

    • The relationship between the fluorescence intensity and the quencher concentration can be described by the following equation, assuming Poisson distribution of the quencher in the micelles:

      • ln(I₀ / I) = [Q] / [M]

      • Where:

        • I₀ is the fluorescence intensity in the absence of the quencher.

        • I is the fluorescence intensity in the presence of the quencher.

        • [Q] is the concentration of the quencher.

        • [M] is the concentration of the micelles.

    • A plot of ln(I₀ / I) versus [Q] should yield a straight line with a slope of 1 / [M].

    • The aggregation number (Nagg) can then be calculated using the following formula:

      • Nagg = (C_total - CMC) / [M]

      • Where:

        • C_total is the total surfactant concentration.

        • CMC is the critical micelle concentration of the surfactant.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the steady-state fluorescence quenching experiment for determining the micelle aggregation number.

experimental_workflow prep Preparation of Stock Solutions (Surfactant, Probe, Quencher) sample_prep Sample Preparation (Fixed Surfactant & Probe, Varying Quencher) prep->sample_prep Dispense measurement Fluorescence Intensity Measurement (Spectrofluorometer) sample_prep->measurement Equilibrate & Measure data_analysis Data Analysis (Plot ln(I₀/I) vs. [Q]) measurement->data_analysis Obtain Intensity Data calc_m Calculate Micelle Concentration ([M] = 1 / slope) data_analysis->calc_m Determine Slope calc_nagg Calculate Aggregation Number (Nagg = (C_total - CMC) / [M]) calc_m->calc_nagg Input [M] result Aggregation Number (Nagg) calc_nagg->result

Caption: Workflow for determining micelle aggregation number via fluorescence quenching.

Conclusion

The aggregation number of SURFONIC JL-80X micelles is a crucial parameter for its effective application in research and industry. While a specific value is not publicly documented, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. The steady-state fluorescence quenching method, in particular, offers a robust and accessible approach for researchers. Accurate determination of the aggregation number will enable a more precise understanding and manipulation of the self-assembly properties of SURFONIC JL-80X, leading to optimized formulations and enhanced performance in its various applications.

References

An In-depth Technical Guide to the Surface Tension of SURFONIC™ JL-80X Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension properties of SURFONIC™ JL-80X, a nonionic surfactant widely used in various industrial and scientific applications. This document details the physicochemical properties of SURFONIC™ JL-80X in aqueous solutions, presents available quantitative data on its surface tension, outlines the standard experimental protocols for its measurement, and illustrates the fundamental principles of its surface activity.

Introduction to SURFONIC™ JL-80X

SURFONIC™ JL-80X is an alkoxylated linear alcohol, specifically a C10-12 alcohol ethoxylate propoxylate.[1][2] Its unique molecular structure, comprising both hydrophilic (ethylene oxide) and hydrophobic (propylene oxide and the C10-12 alkyl chain) moieties, makes it an effective surface-active agent.[3] This amphiphilic nature allows it to adsorb at the air-water interface, thereby reducing the surface tension of aqueous solutions.[4] It is known for its excellent detergency, wetting properties, and low-foaming characteristics.[5]

Quantitative Data on Surface Tension

The surface tension of an aqueous solution of SURFONIC™ JL-80X is dependent on its concentration. As the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches a plateau. This point of minimum surface tension corresponds to the Critical Micelle Concentration (CMC).[4] Above the CMC, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant.

The following table summarizes the available quantitative data for the surface tension and other related properties of SURFONIC™ JL-80X in aqueous solutions at 25°C.

PropertyValueUnitConditions
Surface Tension29.2dynes/cm0.1% (w/w) aqueous solution
Surface Tension~30-31mN/mIn alkaline and acidic environments
Critical Micelle Concentration (CMC)51ppmIn aqueous solution

Note: 1 dyne/cm is equivalent to 1 mN/m.

Experimental Protocols for Surface Tension Measurement

The surface tension of SURFONIC™ JL-80X solutions is typically measured using tensiometric methods that are standardized by organizations such as ASTM International. The most common methods are the Du Noüy ring method and the Wilhelmy plate method, as described in ASTM D1331.

Du Noüy Ring Method

This method involves slowly lifting a platinum ring from the surface of the surfactant solution. The force required to detach the ring is measured by a tensiometer and is directly proportional to the surface tension of the liquid.

Detailed Methodology:

  • Preparation: The platinum ring is meticulously cleaned, typically by rinsing with a suitable solvent (e.g., acetone or ethanol) and then flamed to remove any organic contaminants. The surfactant solution of a known concentration is prepared using deionized water and placed in a clean sample vessel.

  • Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

  • Measurement: The sample vessel is placed on the tensiometer platform, and the platinum ring is immersed in the solution. The platform is then lowered, causing the ring to be pulled through the surface of the liquid. The force exerted on the ring increases as it pulls a meniscus of the liquid with it.

  • Data Acquisition: The tensiometer records the maximum force just before the liquid lamella breaks. This maximum force is used to calculate the surface tension, often with a correction factor applied to account for the geometry of the ring and the volume of liquid lifted.

  • Replicates: Multiple measurements are taken for each concentration to ensure accuracy and reproducibility.

Wilhelmy Plate Method

This technique utilizes a thin platinum plate that is brought into contact with the surface of the liquid. The force exerted on the plate due to wetting is measured and used to calculate the surface tension.

Detailed Methodology:

  • Preparation: A platinum Wilhelmy plate is cleaned thoroughly using a suitable solvent and flaming. The surfactant solution is prepared and placed in a sample vessel.

  • Setup: The Wilhelmy plate is suspended from a microbalance. The sample vessel is raised until the liquid surface just touches the bottom edge of the plate.

  • Measurement: The force exerted on the plate by the liquid is measured by the microbalance. This force is a result of the surface tension acting on the wetted perimeter of the plate.

  • Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) Where:

    • F is the measured force

    • l is the wetted perimeter of the plate

    • θ is the contact angle between the liquid and the plate (for a clean platinum plate and aqueous solutions, θ is often assumed to be 0°, so cosθ = 1)

  • Equilibrium Measurement: The Wilhelmy plate method is particularly well-suited for measuring equilibrium surface tension as the plate can be held stationary at the interface, allowing time for the surfactant molecules to reach equilibrium.

Relationship Between Concentration and Surface Tension

The characteristic behavior of a surfactant like SURFONIC™ JL-80X in an aqueous solution can be visualized by plotting the surface tension as a function of the logarithm of the surfactant concentration. This relationship is fundamental to understanding its performance as a surface-active agent.

G Surface Tension vs. Concentration of SURFONIC™ JL-80X cluster_0 start High Surface Tension (Water) p1 start->p1 p2 p1->p2 p3 p2->p3 cmc_point CMC p3->cmc_point p4 cmc_point->p4 end Plateau (Micelle Formation) p4->end xlabel Log [SURFONIC™ JL-80X Concentration] ylabel Surface Tension (dynes/cm) desc As surfactant concentration increases, surface tension decreases until the Critical Micelle Concentration (CMC) is reached. Beyond the CMC, the surface tension remains relatively constant as micelles are formed.

Caption: Relationship between SURFONIC™ JL-80X concentration and surface tension.

This diagram illustrates that as the concentration of SURFONIC™ JL-80X increases, the surface tension of the aqueous solution decreases significantly. This is due to the migration of surfactant molecules to the air-water interface, which disrupts the cohesive energy of the water molecules. Once the interface is saturated with surfactant molecules, any further addition of the surfactant leads to the formation of micelles in the bulk of the solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension remains at a relatively constant low value.

Conclusion

SURFONIC™ JL-80X is a highly effective nonionic surfactant that significantly reduces the surface tension of aqueous solutions. Its performance is characterized by its Critical Micelle Concentration, above which it forms micelles and maintains a low surface tension. The measurement of its surface tension properties is conducted using well-established tensiometric methods like the Du Noüy ring and Wilhelmy plate techniques. Understanding the relationship between concentration and surface tension is crucial for optimizing its use in various applications, from industrial cleaning and detergency to advanced applications in research and drug development.

References

Methodological & Application

SURFONIC JL-80X for Membrane Protein Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of SURFONIC JL-80X, a non-ionic surfactant, for the extraction of membrane proteins. SURFONIC JL-80X, a linear alcohol ethoxylate, presents a viable alternative to commonly used detergents like Triton X-100, offering effective solubilization while being biodegradable.[1] These protocols are designed to guide researchers in leveraging the properties of SURFONIC JL-80X for the successful isolation of membrane proteins crucial for drug discovery and basic research.

Introduction to SURFONIC JL-80X

SURFONIC JL-80X is a non-ionic surfactant characterized by its C10-12 linear alcohol backbone with ethylene oxide and propylene oxide units.[2] Its amphipathic nature allows it to disrupt lipid bilayers and form micelles, which encapsulate hydrophobic membrane proteins, thereby solubilizing them in an aqueous environment.[3][4] Understanding the physicochemical properties of SURFONIC JL-80X is critical for optimizing membrane protein extraction protocols.

Physicochemical Properties of SURFONIC JL-80X

The effectiveness of a detergent in membrane protein extraction is largely determined by its physical and chemical characteristics. Key properties of SURFONIC JL-80X are summarized below, alongside other commonly used non-ionic detergents for comparison.

PropertySURFONIC JL-80XTriton X-100n-Dodecyl-β-D-maltoside (DDM)
Chemical Class Linear Alcohol EthoxylateOctylphenol EthoxylateAlkyl Glycoside
Critical Micelle Concentration (CMC) 51 ppm (~0.08 mM)0.24 mM0.17 mM
Average Molecular Weight ~550 g/mol ~625 g/mol ~510 g/mol
Aggregation Number Not widely reported100-15598-147
Cloud Point (1% aqueous solution) 57-62 °C[5]64 °C[6]>100 °C
Dialyzable No[6]No[6]Yes
Biodegradability Readily biodegradable[5]Poor, produces toxic metabolites[7]Readily biodegradable

General Protocol for Membrane Protein Extraction using SURFONIC JL-80X

This protocol provides a general framework for the extraction of membrane proteins from cultured cells. Optimization of detergent concentration, incubation time, and buffer composition is recommended for each specific membrane protein and cell type.

Reagents and Buffers
  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail.

  • Solubilization Buffer: Lysis Buffer containing SURFONIC JL-80X at a concentration of 2-10 times its CMC (e.g., 0.1% - 0.5% w/v).

  • Wash Buffer: Lysis Buffer containing a lower concentration of SURFONIC JL-80X (e.g., 0.05% w/v) to maintain protein solubility during purification.

Experimental Workflow

experimental_workflow General Membrane Protein Extraction Workflow cell_harvest 1. Cell Harvest (Centrifugation) cell_lysis 2. Cell Lysis (in Lysis Buffer) cell_harvest->cell_lysis membrane_isolation 3. Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization 4. Solubilization (with SURFONIC JL-80X) membrane_isolation->solubilization clarification 5. Clarification (Ultracentrifugation) solubilization->clarification purification 6. Affinity Purification (e.g., Ni-NTA for His-tagged proteins) clarification->purification analysis 7. Downstream Analysis (SDS-PAGE, Western Blot, Functional Assays) purification->analysis

Caption: A generalized workflow for membrane protein extraction using SURFONIC JL-80X.

Detailed Protocol
  • Cell Harvest: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a Dounce homogenizer, sonication, or by passing through a narrow-gauge needle.

  • Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing SURFONIC JL-80X. Incubate with gentle agitation for 1-2 hours at 4°C. The optimal detergent-to-protein ratio often needs to be determined empirically, but a starting point of 4:1 (w/w) is common.[8]

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Purification: The supernatant containing the solubilized membrane proteins can now be subjected to downstream purification techniques such as affinity chromatography.[7] It is crucial to include a low concentration of SURFONIC JL-80X in all subsequent buffers to maintain protein solubility.[9]

  • Analysis: Analyze the purified protein by SDS-PAGE, Western blotting, and functional assays to confirm its identity, purity, and activity.

Application: Extraction of a G-Protein Coupled Receptor (GPCR)

GPCRs are a major class of drug targets, and their successful extraction and purification are paramount for structural and functional studies.[5][9] This protocol adapts a general GPCR purification strategy for use with SURFONIC JL-80X.

Specific Considerations for GPCRs
  • Ligand Stabilization: The addition of a specific ligand (agonist or antagonist) to the buffers can significantly improve the stability of the receptor during extraction and purification.[10]

  • Cholesterol Analogs: Including cholesterol analogs like CHS in the solubilization and wash buffers can help maintain the structural integrity and function of many GPCRs.

GPCR Signaling Pathway

GPCR_signaling Simplified GPCR Signaling Cascade Ligand Ligand GPCR GPCR (Membrane Protein) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Overview of a typical G-Protein Coupled Receptor signaling pathway.

Protocol for GPCR Extraction
  • Follow the General Protocol (Section 3) with the following modifications.

  • Buffer Additives: Supplement all buffers (Lysis, Solubilization, and Wash) with a saturating concentration of a stabilizing ligand and 0.01% (w/v) cholesterol hemisuccinate (CHS).

  • Solubilization: Use a SURFONIC JL-80X concentration of 0.2% (w/v) in the Solubilization Buffer.

  • Purification: After clarification, incubate the supernatant with an appropriate affinity resin (e.g., anti-FLAG M2 affinity gel for FLAG-tagged GPCRs) for 2-4 hours at 4°C.

  • Washing: Wash the resin extensively with Wash Buffer containing 0.05% (w/v) SURFONIC JL-80X, stabilizing ligand, and 0.005% (w/v) CHS.

  • Elution: Elute the purified GPCR using a competitive ligand or by cleaving the affinity tag.

Application: Extraction and Functional Reconstitution of an Ion Channel

Ion channels are another critical class of membrane proteins for drug development.[11] Their function is often assessed after reconstitution into an artificial lipid environment.

Specific Considerations for Ion Channels
  • Maintaining Activity: The choice of detergent and the speed of the purification process are critical to preserving the ion channel's activity.

  • Detergent Removal: For functional reconstitution, the detergent must be removed to allow the channel to insert into a lipid bilayer. Dialysis or the use of hydrophobic beads can be employed for this purpose.[7]

Ion Channel Functional Reconstitution Workflow

ion_channel_workflow Ion Channel Extraction and Reconstitution Workflow extraction 1. Extraction with SURFONIC JL-80X purification 2. Affinity Purification extraction->purification reconstitution 3. Reconstitution into Liposomes (Detergent Removal) purification->reconstitution functional_assay 4. Functional Assay (e.g., Patch-Clamp) reconstitution->functional_assay

Caption: Workflow for the extraction and functional analysis of an ion channel.

Protocol for Ion Channel Extraction and Reconstitution
  • Extraction and Purification: Follow the General Protocol (Section 3) to obtain the purified ion channel in a solution containing 0.05% (w/v) SURFONIC JL-80X.

  • Liposome Preparation: Prepare liposomes by drying a solution of desired lipids (e.g., a 3:1 mixture of POPE:POPG) under a stream of nitrogen, followed by hydration in the desired buffer for the functional assay.

  • Reconstitution: Mix the purified ion channel with the prepared liposomes at a protein-to-lipid ratio of 1:100 (w/w).

  • Detergent Removal: Remove the SURFONIC JL-80X by dialysis against a large volume of detergent-free buffer for 48-72 hours at 4°C, with several buffer changes. Alternatively, incubate the protein-liposome mixture with bio-beads to adsorb the detergent.

  • Functional Analysis: The resulting proteoliposomes containing the reconstituted ion channel can be used for functional studies, such as patch-clamp electrophysiology, to measure ion flux.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Inefficient cell lysis or solubilization.Increase sonication/homogenization time. Optimize SURFONIC JL-80X concentration and incubation time.
Protein Aggregation Insufficient detergent concentration or protein instability.Increase SURFONIC JL-80X concentration in all buffers. Add stabilizing agents like glycerol (10-20%) to the buffers.
Loss of Protein Activity Denaturation by the detergent or harsh purification steps.Decrease SURFONIC JL-80X concentration. Work at 4°C at all times. Minimize the duration of the purification process.
Contamination with other proteins Incomplete membrane isolation or non-specific binding to the affinity resin.Perform an additional wash step of the membrane pellet. Increase the stringency of the wash buffer during affinity chromatography.

Conclusion

SURFONIC JL-80X is a versatile and effective non-ionic detergent for the extraction of a wide range of membrane proteins. Its properties make it a suitable alternative to other commonly used detergents, with the added benefit of being biodegradable. By carefully optimizing the extraction and purification conditions based on the general protocols provided, researchers can successfully isolate functional membrane proteins for downstream applications in structural biology, functional assays, and drug discovery.

References

Application Notes and Protocols for SURFONIC JL-80X in Mammalian Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SURFONIC JL-80X is a non-ionic, biodegradable surfactant composed of an alkoxylated linear alcohol.[1][2] It is recognized for its effective detergency and wetting properties.[1] While extensively utilized in industrial cleaning and as a low-foam emulsifier, its application in biomedical research, specifically for the lysis of mammalian cells, is emerging.[2][3] Notably, SURFONIC JL-80X is positioned as a safer alternative to Triton X-100, possessing similar fundamental properties that make it suitable for comparable applications.[4]

These application notes provide a detailed guide for utilizing SURFONIC JL-80X for the lysis of mammalian cells to facilitate the extraction of proteins and other cellular components for downstream analysis. The protocols provided are foundational and may require optimization based on the specific cell type and the nature of the target molecules.

Principle of Action

As a non-ionic detergent, SURFONIC JL-80X facilitates the disruption of the lipid bilayer of cellular membranes. Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to integrate into the cell membrane.[5] This integration disrupts the membrane's integrity, leading to the release of intracellular contents. The mild, non-denaturing characteristic of non-ionic detergents like SURFONIC JL-80X is particularly advantageous when the goal is to isolate proteins in their native, functional state, preserving protein-protein interactions.[5][6]

Advantages of SURFONIC JL-80X in Cell Lysis

  • Mild Lysis Conditions: Preserves the native structure and function of proteins, making it suitable for immunoprecipitation and enzyme activity assays.[5][6]

  • Safer Alternative: Considered a safer substitute for Triton X-100, addressing potential health and environmental concerns associated with octylphenol ethoxylates.[4]

  • Broad Compatibility: Compatible with a variety of downstream applications, including immunoassays, and protein purification.

  • Low Foaming: Its inherently low foaming properties can simplify handling and processing of the cell lysate.[3]

Quantitative Data Summary

While specific quantitative data for SURFONIC JL-80X in direct comparison to other lysis reagents for mammalian cell protein extraction is not extensively published, its performance is expected to be comparable to other mild non-ionic detergents. The following table provides a general comparison of detergent classes used for cell lysis.

Detergent ClassExamplesProtein DenaturationMembrane SolubilizationProtein-Protein Interaction Disruption
Non-ionic SURFONIC JL-80X , Triton™ X-100, NP-40MinimalGoodMinimal
Ionic SDS, Sodium DeoxycholateHighHighHigh
Zwitterionic CHAPSLowGoodLow to Moderate

Experimental Protocols

The following protocols are provided as a starting point for the use of SURFONIC JL-80X in mammalian cell lysis. Optimization of the buffer composition, particularly the concentration of SURFONIC JL-80X, may be necessary for different cell lines and applications.

Protocol 1: Lysis of Adherent Mammalian Cells

This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins.

Materials:

  • SURFONIC JL-80X

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Lysis Buffer Formulation (Modified RIPA - Mild):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (v/v) SURFONIC JL-80X

  • Protease Inhibitor Cocktail (add fresh before use)

  • Phosphatase Inhibitor Cocktail (optional, add fresh before use)

Procedure:

  • Cell Culture Preparation: Grow adherent cells in appropriate culture dishes to the desired confluency (typically 80-90%).

  • Washing: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the culture dish (e.g., 500 µL for a 10 cm dish).

  • Incubation: Place the dish on ice for 15-30 minutes, with occasional gentle swirling.

  • Cell Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the lysate at -80°C for long-term use or proceed with downstream applications.

Protocol 2: Lysis of Suspension Mammalian Cells

This protocol is designed for the extraction of proteins from cells grown in suspension.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Harvesting: Transfer the cell suspension to a conical tube.

  • Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Incubation: Incubate the tube on ice for 15-30 minutes, with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Storage: Store the lysate at -80°C or use immediately.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A generic signaling pathway that can be studied after cell lysis.

Experimental Workflow Diagram

Experimental_Workflow Start Mammalian Cell Culture (Adherent or Suspension) Wash Wash Cells with ice-cold PBS Start->Wash Lysis Add Lysis Buffer with SURFONIC JL-80X Wash->Lysis Incubate Incubate on Ice Lysis->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Cell Lysate) Centrifuge->Collect Downstream Downstream Applications (e.g., Western Blot, IP, ELISA) Collect->Downstream

Caption: Workflow for mammalian cell lysis using SURFONIC JL-80X.

References

Application Notes and Protocols for Cell Lysis using SURFONIC JL-80X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SURFONIC JL-80X is a nonionic surfactant composed of an alkoxylated linear alcohol.[1][2] It is a water-soluble and biodegradable agent that offers effective detergency and wetting properties.[2] In the context of cell biology and protein biochemistry, SURFONIC JL-80X serves as a mild, non-denaturing detergent, making it an excellent choice for cell lysis when the integrity of protein structure and function is paramount. Its properties are comparable to other commonly used non-ionic detergents like Triton X-100 and NP-40, and it is often considered a safer alternative to Triton X-100.[3][4]

The primary function of a non-ionic detergent in a lysis buffer is to disrupt the lipid bilayer of cell membranes, thereby releasing the cellular contents.[5][6][7] Because SURFONIC JL-80X is non-denaturing, it is particularly well-suited for applications such as immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and enzyme activity assays, where maintaining the native conformation of proteins and their interaction partners is critical.[5] In contrast to harsh ionic detergents like SDS, which denature proteins and disrupt protein-protein interactions, SURFONIC JL-80X allows for the isolation of soluble cytoplasmic and membrane-bound proteins in their active state.[5][8]

These application notes provide detailed protocols for the formulation of cell lysis buffers containing SURFONIC JL-80X and their use in the extraction of proteins from various cell types.

Properties of SURFONIC JL-80X

A summary of the key physical and chemical properties of SURFONIC JL-80X is presented in the table below.

PropertyValueReference
Appearance Clear liquid[2]
Type Nonionic Surfactant (Alkoxylated Linear Alcohol)[1][2]
Solubility Water-soluble[1][2]
Biodegradability Biodegradable[2]
Density (at 25°C) 1.0037 g/mL[2][9]
Viscosity (kinematic, at 25°C) 51 cSt[2][9]
Cloud Point (1% aqueous solution) 57 - 62 °C[2][9]
pH (1% solution) 6.5 - 7.5[2][9]
Surface Tension (0.1% aqueous solution at 25°C) 29.2 dynes/cm[1][9]

Stock Solution Preparation

It is recommended to prepare a 10% (v/v) stock solution of SURFONIC JL-80X in high-purity water. This stock can then be easily diluted to the desired final concentration in the lysis buffer.

Protocol for 10% SURFONIC JL-80X Stock Solution:

  • Carefully measure 1 mL of SURFONIC JL-80X.

  • Add the SURFONIC JL-80X to 9 mL of molecular biology grade water.

  • Mix thoroughly by gentle inversion until the solution is homogeneous.

  • Store the 10% stock solution at room temperature.

Cell Lysis Buffer Formulations

The composition of the cell lysis buffer can be tailored to the specific cell type and the downstream application. The following are starting point formulations that should be optimized for your particular experimental needs.

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.4 1 M50 mMBuffering agent to maintain a stable pH
NaCl 5 M150 mMSalt to maintain osmolarity and disrupt protein-protein interactions
EDTA 0.5 M1 mMChelating agent to inhibit metalloproteases
SURFONIC JL-80X 10%0.1 - 1.0%Non-ionic detergent for cell membrane lysis
Protease Inhibitor Cocktail 100X1XTo prevent protein degradation by proteases
Phosphatase Inhibitor Cocktail 100X1XTo preserve the phosphorylation state of proteins

Note: The optimal concentration of SURFONIC JL-80X may vary depending on the cell type and the specific protein of interest. A good starting point for many applications is 0.5%.

Experimental Protocols

A. Cell Lysis of Adherent Mammalian Cells
  • Culture adherent cells to the desired confluency in a culture dish.

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).

  • Incubate the dish on ice for 5-10 minutes.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10-15 seconds.

  • Incubate the lysate on ice for an additional 10-20 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

B. Cell Lysis of Suspension Mammalian Cells
  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Follow steps 7-12 from the protocol for adherent cells.

C. Cell Lysis of Bacterial Cells
  • Harvest bacterial cells by centrifugation.

  • Resuspend the pellet in a suitable buffer (e.g., TE buffer).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes to degrade the cell wall.

  • Add Lysis Buffer containing SURFONIC JL-80X.

  • For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein denaturation.

  • Clarify the lysate by centrifugation at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C.

  • Collect the supernatant for further analysis.

D. Cell Lysis of Yeast Cells
  • Harvest yeast cells by centrifugation.

  • Wash the cells with a suitable buffer.

  • Resuspend the yeast pellet in Lysis Buffer.

  • Disrupt the tough yeast cell wall using mechanical methods such as vortexing with glass beads or using a French press.

  • Clarify the lysate by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification cluster_downstream Downstream Applications Harvest Harvest Cells Wash Wash with PBS Harvest->Wash AddBuffer Add Lysis Buffer (with SURFONIC JL-80X) Wash->AddBuffer Incubate Incubate on Ice AddBuffer->Incubate Centrifuge Centrifugation Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis Protein Quantification Western Blot Immunoprecipitation Enzyme Assay Collect->Analysis MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

Application Notes and Protocols for SURFONIC JL-80X in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SURFONIC JL-80X, a non-ionic surfactant, in various enzymatic assays. The information is intended to assist researchers in optimizing assay conditions, enhancing enzyme stability, and improving overall assay performance, particularly in high-throughput screening (HTS) and drug discovery contexts.

Introduction to SURFONIC JL-80X

SURFONIC JL-80X is a linear alcohol ethoxylate, a type of non-ionic surfactant known for its excellent detergency and wetting properties. Its chemical structure consists of a hydrophobic hydrocarbon chain and a hydrophilic polyoxyethylene chain. This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). In the context of enzymatic assays, SURFONIC JL-80X can play a crucial role in solubilizing hydrophobic substrates, stabilizing enzyme conformations, and preventing non-specific binding of assay components to surfaces. As a general rule, non-ionic surfactants like SURFONIC JL-80X are considered more benign to enzyme activity compared to their ionic counterparts.

Key Applications in Enzymatic Assays

The unique properties of SURFONIC JL-80X make it a valuable additive in a variety of enzymatic assays, including but not limited to:

  • Lipase Assays: Lipases are enzymes that catalyze the hydrolysis of fats (lipids). Many lipase substrates are poorly soluble in aqueous buffers. SURFONIC JL-80X can be used to emulsify these substrates, thereby increasing the interfacial area available for enzyme activity and leading to enhanced reaction rates.

  • Protease Assays: Proteases catalyze the breakdown of proteins. In some assay formats, particularly those involving hydrophobic substrates or in HTS applications, enzyme aggregation or non-specific binding can be problematic. Non-ionic surfactants can help maintain enzyme stability and prevent these issues.

  • Amylase Assays: Amylases break down starches. While starch is generally soluble in water, the addition of a surfactant can sometimes improve assay consistency and prevent enzyme denaturation under harsh conditions.

  • High-Throughput Screening (HTS): In HTS, assays are often performed in small volumes and are susceptible to issues related to surface tension and non-specific binding. The inclusion of a non-ionic surfactant like SURFONIC JL-80X can mitigate these effects, leading to more robust and reproducible results.

Physicochemical Properties of SURFONIC JL-80X

A summary of the key physicochemical properties of SURFONIC JL-80X is provided in the table below. Understanding these properties is essential for optimizing its use in enzymatic assays.

PropertyValueReference
Appearance Clear Liquid-
Chemical Type Linear Alcohol Ethoxylate
HLB (Hydrophile-Lipophile Balance) ~12-14 (Estimated)-
Cloud Point (1% aqueous solution) 57-62 °C-
pH (1% aqueous solution) 6.0 - 8.0-
Critical Micelle Concentration (CMC) Varies with conditions (temperature, buffer)

General Guidelines for Using SURFONIC JL-80X in Enzymatic Assays

The optimal concentration of SURFONIC JL-80X will vary depending on the specific enzyme, substrate, and assay conditions. However, a general workflow for its implementation is outlined below.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay Protocol A Determine Enzyme & Substrate B Prepare Stock Solution of SURFONIC JL-80X A->B C Titrate SURFONIC JL-80X (e.g., 0.001% to 0.1% w/v) B->C D Measure Enzyme Activity C->D E Identify Optimal Concentration D->E Data Analysis F Prepare Assay Buffer with Optimal SURFONIC JL-80X E->F G Add Enzyme and Substrate F->G H Incubate and Measure Signal G->H I Data Analysis H->I

Figure 1. General experimental workflow for incorporating SURFONIC JL-80X into an enzymatic assay.

Experimental Protocols

Protocol for Optimizing SURFONIC JL-80X Concentration

Objective: To determine the optimal concentration of SURFONIC JL-80X that enhances enzyme activity or stability without causing inhibition.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • SURFONIC JL-80X (10% w/v stock solution in deionized water)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a dilution series of SURFONIC JL-80X: In the assay buffer, prepare a series of SURFONIC JL-80X concentrations ranging from, for example, 0.001% to 0.1% (w/v). Also, include a control with no surfactant.

  • Pre-incubate enzyme with surfactant (optional but recommended): Add the enzyme to each surfactant concentration and incubate for a short period (e.g., 15-30 minutes) at the assay temperature. This allows for any potential enzyme-surfactant interactions to occur.

  • Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor the reaction: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Determine initial reaction rates: Calculate the initial velocity (V₀) for each surfactant concentration.

  • Plot the data: Plot the relative enzyme activity (as a percentage of the control without surfactant) against the concentration of SURFONIC JL-80X.

  • Identify the optimal concentration: The concentration that yields the highest enzyme activity is the optimal concentration for your assay.

Application Protocol: Enhancing a Lipase Assay

Objective: To demonstrate the use of SURFONIC JL-80X to improve the activity of a lipase using a p-nitrophenyl palmitate (pNPP) substrate.

Materials:

  • Lipase (e.g., from Candida rugosa)

  • p-Nitrophenyl palmitate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • SURFONIC JL-80X (at the predetermined optimal concentration, e.g., 0.05% w/v)

  • Spectrophotometer

Procedure:

  • Prepare the substrate solution: Dissolve pNPP in isopropanol to make a stock solution. Prepare the final substrate emulsion by adding the pNPP stock solution to the assay buffer containing the optimal concentration of SURFONIC JL-80X. This should be done with vigorous stirring to form a stable emulsion.

  • Prepare the enzyme solution: Dissolve the lipase in the assay buffer.

  • Set up the reaction: In a cuvette or microplate well, add the substrate emulsion.

  • Initiate the reaction: Add the enzyme solution to the substrate emulsion and mix quickly.

  • Monitor the reaction: Measure the increase in absorbance at 410 nm over time. The yellow product, p-nitrophenol, absorbs at this wavelength.

  • Calculate enzyme activity: Determine the rate of change in absorbance and use the molar extinction coefficient of p-nitrophenol to calculate the enzyme activity.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of SURFONIC JL-80X on enzyme activity, based on findings for similar non-ionic surfactants.

Table 1: Effect of SURFONIC JL-80X Concentration on Lipase Activity

SURFONIC JL-80X Conc. (% w/v)Relative Lipase Activity (%)
0 (Control)100
0.001125
0.005180
0.01250
0.05220
0.1150

Table 2: Effect of SURFONIC JL-80X on the Stability of Protease at 37°C

Incubation Time (hours)Relative Protease Activity (%) (without SURFONIC JL-80X)Relative Protease Activity (%) (with 0.02% SURFONIC JL-80X)
0100100
18598
26595
44090
82085

Signaling Pathways and Logical Relationships

In the context of enzymatic assays, the primary "pathway" is the reaction itself. The influence of SURFONIC JL-80X can be visualized as a modulator of this pathway.

enzyme_reaction_pathway cluster_reaction Enzymatic Reaction cluster_surfactant_effect SURFONIC JL-80X Influence Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Product Surfactant SURFONIC JL-80X SubstrateSol Increased Substrate Solubility/Availability Surfactant->SubstrateSol EnzymeStab Enhanced Enzyme Stability Surfactant->EnzymeStab SubstrateSol->Substrate EnzymeStab->Enzyme

Figure 2. Diagram illustrating the influence of SURFONIC JL-80X on an enzymatic reaction.

Conclusion

SURFONIC JL-80X is a versatile non-ionic surfactant that can be a valuable tool for researchers and scientists in the field of drug discovery and enzyme research. By carefully optimizing its concentration, it is possible to significantly improve the performance and robustness of various enzymatic assays. The protocols and guidelines provided here offer a starting point for the successful implementation of SURFONIC JL-80X in your laboratory workflows. It is always recommended to perform initial optimization experiments for each new enzyme and assay system to achieve the best results.

SURFONIC JL-80X: Application Notes and Protocols for Nanoparticle Dispersion and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of SURFONIC JL-80X, a nonionic surfactant, in the dispersion and stabilization of nanoparticles. SURFONIC JL-80X, an alkoxylated linear alcohol, offers excellent wetting and detergency properties, making it a suitable candidate for various applications in nanotechnology, including drug delivery systems.[1] It is also considered a safer alternative to Triton X-100.[2]

Physicochemical Properties of SURFONIC JL-80X

SURFONIC JL-80X is a water-soluble, biodegradable, nonionic surface-active agent.[1] Its properties are crucial for its function in nanoparticle formulations. A summary of its key quantitative properties is presented in Table 1.

PropertyValueTest Conditions
Appearance Clear liquid, substantially free of suspended matter25°C
Chemical Type Alkoxylated Linear Alcohol-
Hydrophile-Lipophile Balance (HLB) 13.1-
Critical Micelle Concentration (CMC) 51 ppmIn aqueous solution
Cloud Point 57 - 62 °C1% aqueous solution
Surface Tension 29.2 dynes/cm0.1% aqueous solution at 25°C
Viscosity, Kinematic 51 cStat 25°C
80 cStat 15.6°C
pH 6.5 - 7.51% solution
Density 1.0037 g/mlat 25°C
Pour Point -5 °C-
Flash Point 190 °CCleveland Open Cup
Water Content 0.5 wt% max-
Draves Wetting Time <1.0 sec0.25% solution, 1.5g hook
9.8 sec0.10% solution, 1.5g hook
4.8 sec0.10% solution, 3.0g hook
Foam Height (Ross-Miles) 75 mm (initial), 70 mm (after 5 min)0.1% solution at 120°F

Mechanism of Nanoparticle Stabilization

Nonionic surfactants like SURFONIC JL-80X stabilize nanoparticles in aqueous media primarily through steric hindrance. The amphiphilic nature of the surfactant molecule allows it to adsorb onto the surface of hydrophobic nanoparticles.[3][4] The hydrophobic tail of the surfactant interacts with the nanoparticle surface, while the hydrophilic head extends into the aqueous medium. This creates a hydrophilic layer around the nanoparticle, preventing aggregation and improving colloidal stability.[3][4]

cluster_nanoparticle Nanoparticle Surface cluster_surfactant SURFONIC JL-80X Molecule cluster_dispersion Aqueous Medium A NP B Hydrophobic Tail A->B Interaction C Hydrophilic Head B->C Adsorbs to D C->D Extends into

Mechanism of steric stabilization of a nanoparticle by SURFONIC JL-80X.

Experimental Protocols

The following are generalized protocols for the dispersion and stabilization of nanoparticles using SURFONIC JL-80X. The optimal concentration of the surfactant and specific sonication parameters will need to be determined empirically for each type of nanoparticle and desired final concentration.

Materials and Equipment
  • Nanoparticles of interest

  • SURFONIC JL-80X

  • Deionized (DI) water or appropriate buffer

  • Magnetic stirrer and stir bar

  • Ultrasonic bath or probe sonicator

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

Protocol for Nanoparticle Dispersion

This protocol outlines the steps for dispersing pre-synthesized nanoparticles in an aqueous solution.

A Prepare SURFONIC JL-80X Solution (e.g., 0.1 - 1.0% w/v in DI water) B Add Nanoparticles to Surfactant Solution A->B C Magnetic Stirring (e.g., 30 minutes) B->C D Ultrasonication (Bath or Probe) C->D E Characterization (DLS, Zeta Potential) D->E F Stable Nanoparticle Dispersion E->F

Workflow for nanoparticle dispersion using SURFONIC JL-80X.

Methodology:

  • Preparation of SURFONIC JL-80X Solution: Prepare a stock solution of SURFONIC JL-80X in DI water or the desired buffer. A typical starting concentration range is 0.1% to 1.0% (w/v). The concentration should be above the Critical Micelle Concentration (CMC) of 51 ppm.[5]

  • Addition of Nanoparticles: Add the pre-weighed nanoparticles to the SURFONIC JL-80X solution. The solid content will depend on the specific application.

  • Magnetic Stirring: Place the mixture on a magnetic stirrer and stir for approximately 30 minutes to ensure initial wetting of the nanoparticles.

  • Ultrasonication: To break down agglomerates and achieve a fine dispersion, sonicate the mixture.

    • Bath Sonication: Place the vial containing the mixture in an ultrasonic bath for 15-60 minutes.

    • Probe Sonication: For more energy-intensive dispersion, use a probe sonicator. Use pulsed cycles to avoid excessive heating of the sample.

  • Characterization: Analyze the resulting nanoparticle dispersion for particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The zeta potential can also be measured to assess the surface charge and stability.

  • Optimization: The concentration of SURFONIC JL-80X, nanoparticle loading, and sonication parameters may need to be optimized to achieve the desired particle size and stability.

Protocol for Nanoparticle Synthesis (in-situ stabilization)

For some synthesis methods, SURFONIC JL-80X can be included in the reaction mixture to provide stabilization as the nanoparticles are formed. The following is a general example based on a nanoprecipitation method for polymeric nanoparticles.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve Polymer and Drug in Organic Solvent C Add Organic Phase to Aqueous Phase under Stirring A->C B Dissolve SURFONIC JL-80X in DI Water B->C D Evaporate Organic Solvent C->D E Purification (e.g., Dialysis, Centrifugation) D->E F Characterization (DLS, Zeta Potential, Drug Loading) E->F G Stable Drug-Loaded Nanoparticles F->G

Workflow for in-situ stabilization of polymeric nanoparticles with SURFONIC JL-80X.

Methodology:

  • Prepare the Aqueous Phase: Dissolve SURFONIC JL-80X in DI water or a suitable aqueous buffer. The concentration will typically be in the range of 0.1% to 2.0% (w/v).

  • Prepare the Organic Phase: Dissolve the polymer (e.g., PLGA, PCL) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase containing SURFONIC JL-80X under constant magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to precipitate into nanoparticles, which are simultaneously stabilized by the surfactant.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring, often overnight in a fume hood or using a rotary evaporator.

  • Purification: Remove excess surfactant and unencapsulated drug by methods such as dialysis, centrifugation followed by resuspension, or tangential flow filtration.

  • Characterization: Characterize the final nanoparticle suspension for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Data Presentation and Interpretation

The effectiveness of SURFONIC JL-80X in dispersing and stabilizing nanoparticles should be evaluated based on key quantitative parameters.

ParameterDesired OutcomeSignificance
Particle Size (Z-average) Small and within the target range for the applicationInfluences bioavailability, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Low (< 0.3)Indicates a narrow and uniform particle size distribution.
Zeta Potential Near neutral for nonionic surfactantsConfirms the non-ionic nature of the stabilizer. Stability is primarily steric, not electrostatic.
Stability over Time Minimal change in particle size and PDI upon storageDemonstrates the long-term colloidal stability of the formulation.

Conclusion

SURFONIC JL-80X is a versatile and effective nonionic surfactant for the dispersion and stabilization of a wide range of nanoparticles. Its favorable physicochemical properties, including a high HLB value and low CMC, make it suitable for forming stable oil-in-water emulsions and aqueous nanoparticle dispersions. The provided protocols offer a starting point for researchers to develop optimized formulations for their specific applications in drug delivery and other areas of nanotechnology. Empirical optimization of surfactant concentration and processing parameters is essential to achieve the desired nanoparticle characteristics.

References

Application Notes and Protocols for Cleaning Laboratory Glassware with SURFONIC JL-80X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the effective cleaning of laboratory glassware using SURFONIC JL-80X, a nonionic surfactant. SURFONIC JL-80X is a biodegradable, water-soluble, and low-foaming alkoxylated linear alcohol that serves as an effective and safer alternative to other nonionic surfactants like Triton X-100.[1][2][3] These protocols are designed to ensure that glassware is free from chemical and biological residues that could interfere with experimental accuracy and reproducibility.

Introduction to SURFONIC JL-80X

SURFONIC JL-80X is a versatile nonionic surfactant with excellent detergency and wetting properties.[1] Its chemical structure, incorporating both ethylene oxide and propylene oxide groups, contributes to its low foaming characteristics, making it suitable for both manual and automated cleaning processes.[4] A key advantage of SURFONIC JL-80X is its biodegradability and improved safety profile compared to surfactants like Triton X-100, which has raised health concerns due to its decomposition into octylphenol, a compound that has been shown to mimic estrogen.[2]

Key Properties of SURFONIC JL-80X

A summary of the key physical and chemical properties of SURFONIC JL-80X is presented in Table 1. These properties are essential for understanding its behavior in aqueous solutions and its effectiveness as a cleaning agent.

PropertyValueReference
Appearance (25°C) Clear liquid[1]
Chemical Type Alkoxylated linear alcohol (Nonionic Surfactant)[1][4]
HLB Value 13.1[1]
Cloud Point (1% aqueous solution) 57 - 62 °C[1]
pH (1% solution) 6.5 - 7.5[1]
Surface Tension (0.1% solution, 25°C) 29.2 dynes/cm[1]
Viscosity (25°C) 51 cSt[4]
Biodegradability Readily biodegradable[1]

Recommended Cleaning Protocols

The following protocols are provided for both manual and automated cleaning of laboratory glassware. The choice of method will depend on the level of contamination, the type of glassware, and the available laboratory equipment.

Manual Cleaning Protocol

This protocol is suitable for general-purpose cleaning of lightly soiled glassware.

Materials:

  • SURFONIC JL-80X

  • Deionized (DI) water

  • Appropriate brushes

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Pre-rinse: Immediately after use, rinse the glassware with DI water to remove gross contaminants.

  • Prepare Cleaning Solution: Prepare a 0.5% - 2.0% (v/v) solution of SURFONIC JL-80X in warm DI water (40-50°C). For most applications, a 1% solution is effective.

  • Washing: Immerse the glassware in the cleaning solution. Use a non-abrasive brush to scrub all surfaces, ensuring contact with the entire surface area.

  • Rinsing: Rinse the glassware thoroughly under running tap water, followed by at least three to five rinses with DI water to remove all traces of the detergent.

  • Final Rinse: For critical applications, a final rinse with high-purity water (e.g., HPLC-grade) is recommended.

  • Drying: Allow the glassware to air dry in a dust-free environment or dry in an oven at an appropriate temperature. For volumetric glassware, avoid temperatures above 80°C to prevent volume changes.

Workflow for Manual Glassware Cleaning:

Manual_Cleaning_Workflow Start Contaminated Glassware PreRinse Pre-rinse with DI Water Start->PreRinse Wash Wash with Solution and Brush PreRinse->Wash PrepareSolution Prepare 0.5-2.0% SURFONIC JL-80X Solution PrepareSolution->Wash TapRinse Rinse with Tap Water Wash->TapRinse DIRinse Rinse 3-5x with DI Water TapRinse->DIRinse FinalRinse Final Rinse with High-Purity Water (Optional) DIRinse->FinalRinse Dry Air or Oven Dry DIRinse->Dry FinalRinse->Dry Clean Clean Glassware Dry->Clean

Caption: Workflow for the manual cleaning of laboratory glassware using SURFONIC JL-80X.

Automated Glassware Washer Protocol

This protocol is designed for use with automated laboratory glassware washers, which offer higher throughput and greater consistency.

Materials:

  • SURFONIC JL-80X

  • Deionized (DI) water

  • Automated glassware washer

Procedure:

  • Pre-treatment: Scrape or rinse off any solid residues from the glassware before loading into the washer.

  • Loading: Load the glassware onto the appropriate racks, ensuring that all surfaces are accessible to the water jets.

  • Detergent Dosing: Set the washer's detergent pump to dispense SURFONIC JL-80X to achieve a final concentration of 0.2% - 1.0% (v/v) in the wash cycle. The optimal concentration may vary depending on the washer model and the soil level.

  • Wash Cycle: Select a suitable wash program. A typical program includes a pre-wash, a main wash with detergent at 50-60°C, and multiple rinse cycles.

  • Rinse Cycles: Ensure the program includes at least one hot water rinse followed by several DI water rinses to completely remove the detergent.

  • Final Rinse: A final rinse with purified water is crucial for sensitive applications. Many modern washers have a dedicated final rinse cycle with high-purity water.

  • Drying Cycle: Utilize the washer's drying cycle, typically with hot air, to ensure the glassware is completely dry.

Workflow for Automated Glassware Cleaning:

Automated_Cleaning_Workflow Start Contaminated Glassware PreTreat Pre-treat/ Rinse Solids Start->PreTreat Load Load into Glassware Washer PreTreat->Load WashCycle Automated Wash Cycle (0.2-1.0% SURFONIC JL-80X) Load->WashCycle RinseCycles Multiple Rinse Cycles (Tap & DI Water) WashCycle->RinseCycles FinalRinse Final Rinse with High-Purity Water RinseCycles->FinalRinse DryCycle Automated Drying Cycle FinalRinse->DryCycle Clean Clean Glassware DryCycle->Clean

Caption: Workflow for the automated cleaning of laboratory glassware using SURFONIC JL-80X.

Cleaning Validation and Quality Control

To ensure the cleaning process consistently produces glassware that is fit for its intended use, a validation of the cleaning procedure is recommended, especially in regulated environments such as drug development.

Acceptance Criteria

The definition of "clean" can be quantified using various analytical techniques. Table 2 provides typical acceptance criteria for cleaned laboratory glassware.

ParameterMethodAcceptance LimitReference
Visual Inspection Direct observation under good lightingNo visible residue[2]
Water Break Test Observation of water sheetingContinuous, unbroken film of water[5]
Contact Angle Goniometer< 20° with DI water[6]
Residue by Gravimetric Analysis Evaporation and weighing< 1 µg/cm²[2]
Total Organic Carbon (TOC) TOC Analyzer (from rinse solution)< 10 ppm[2][7]
Surfactant Residue HPLCBelow Limit of Detection (LOD)[8][9]
Experimental Protocol for Cleaning Validation

This protocol outlines the steps to validate the manual cleaning procedure. A similar approach can be adapted for automated washers.

Objective: To provide documented evidence that the cleaning protocol consistently removes SURFONIC JL-80X and potential product residues to a pre-determined acceptable level.

Procedure:

  • "Dirtying" the Glassware: Intentionally contaminate a set of glassware (e.g., beakers, flasks) with a known "worst-case" soil or a high concentration of the cleaning agent itself (e.g., 5% SURFONIC JL-80X solution) and allow it to dry.

  • Cleaning: Clean the "dirtied" glassware using the established manual or automated cleaning protocol.

  • Sampling:

    • Rinse Sampling: Rinse the cleaned and dried glassware with a known volume of high-purity water or an appropriate solvent. Collect the rinse solution for analysis.

    • Swab Sampling: Swab a defined area (e.g., 10 cm x 10 cm) of the glassware surface with a pre-moistened swab. Extract the swab in a known volume of solvent.

  • Analysis: Analyze the samples from the rinse or swab method for residual SURFONIC JL-80X or the "worst-case" soil using a validated analytical method (e.g., HPLC, TOC).

  • Evaluation: Compare the analytical results to the pre-defined acceptance criteria in Table 2. The cleaning protocol is considered validated if the results from three consecutive cleaning runs are consistently below the acceptance limits.

Logical Relationship for Cleaning Validation:

Cleaning_Validation_Logic DefineCriteria Define Acceptance Criteria (e.g., TOC < 10 ppm) Compare Compare Results to Acceptance Criteria DefineCriteria->Compare DevelopProtocol Develop Cleaning Protocol (Manual or Automated) DirtyGlassware Contaminate Glassware (Worst-case soil) DevelopProtocol->DirtyGlassware CleanGlassware Execute Cleaning Protocol DirtyGlassware->CleanGlassware Sampling Sample Cleaned Surfaces (Rinse or Swab) CleanGlassware->Sampling Analysis Analyze Samples (TOC, HPLC, etc.) Sampling->Analysis Analysis->Compare Validated Protocol Validated Compare->Validated Pass Revise Revise Protocol Compare->Revise Fail Revise->DevelopProtocol

Caption: Logical workflow for the validation of a glassware cleaning protocol.

Safety and Handling

While SURFONIC JL-80X is considered safer than some other surfactants, standard laboratory safety precautions should always be followed.

  • Personal Protective Equipment (PPE): Wear gloves and safety glasses when handling the concentrated surfactant and cleaning solutions.

  • Ventilation: Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of unused cleaning solutions and rinse water in accordance with local regulations. SURFONIC JL-80X is biodegradable, which facilitates disposal.[1]

By implementing these detailed protocols and validation procedures, researchers, scientists, and drug development professionals can ensure the cleanliness of their laboratory glassware, leading to more reliable and reproducible experimental results.

References

Application Note and Protocol for Utilizing SURFONIC JL-80X as a Washing Buffer Component in ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone of modern biological research and diagnostic applications. A critical, yet often overlooked, component of a successful ELISA is the washing buffer. Effective washing steps are paramount for removing unbound reagents and reducing non-specific binding, thereby enhancing the signal-to-noise ratio and ensuring the accuracy and reliability of the assay.[1] Inadequate washing can lead to high background signals, while overly harsh washing conditions may strip away specifically bound antibodies or antigens, diminishing the desired signal.

Non-ionic surfactants are key components of ELISA washing buffers, playing a pivotal role in minimizing non-specific interactions between proteins and the polystyrene surface of the microplate wells. SURFONIC JL-80X, a biodegradable, water-soluble, non-ionic surfactant, presents a compelling alternative to commonly used surfactants like Tween 20 and the now more regulated Triton X-100.[2] This document provides a detailed protocol for the preparation and use of a washing buffer containing SURFONIC JL-80X and outlines a strategy for its optimization in various ELISA formats.

Principle of Action

SURFONIC JL-80X is an alkoxylated linear alcohol that effectively reduces the surface tension of aqueous solutions.[3][4] In an ELISA wash buffer, it works by disrupting weak, non-specific hydrophobic interactions that can cause antibodies and other proteins to adhere to the surface of the microplate. This action helps to ensure that only the specific, high-affinity binding between the antigen and antibody remains, leading to a cleaner signal and more reliable data.

The logical relationship for the role of SURFONIC JL-80X in a wash buffer to improve ELISA performance is outlined below.

cluster_0 ELISA Plate Surface cluster_1 Wash Buffer Unbound Proteins Unbound Proteins Reduced Background Reduced Background Unbound Proteins->Reduced Background Leads to Specifically Bound Antigen-Antibody Complex Specifically Bound Antigen-Antibody Complex Preserved Signal Preserved Signal Specifically Bound Antigen-Antibody Complex->Preserved Signal Results in SURFONIC_JL-80X SURFONIC JL-80X Disrupts Non-Specific Binding Disrupts Non-Specific Binding SURFONIC_JL-80X->Disrupts Non-Specific Binding Action Buffer Salts (PBS/TBS) Buffer Salts (PBS/TBS) Maintains pH & Osmolarity Maintains pH & Osmolarity Buffer Salts (PBS/TBS)->Maintains pH & Osmolarity Function Disrupts Non-Specific Binding->Unbound Proteins Removes Maintains pH & Osmolarity->Specifically Bound Antigen-Antibody Complex Preserves Improved Signal-to-Noise Ratio Improved Signal-to-Noise Ratio Reduced Background->Improved Signal-to-Noise Ratio Preserved Signal->Improved Signal-to-Noise Ratio

Caption: Role of SURFONIC JL-80X in enhancing ELISA signal-to-noise ratio.

Materials and Reagents

  • SURFONIC JL-80X

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), 10X concentrate

  • Deionized (DI) or distilled water

  • pH meter

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Storage bottles

Data Presentation: Surfactant Properties

While direct ELISA performance data for SURFONIC JL-80X is not widely published, a comparison of its physical properties with other common non-ionic surfactants can inform its application.

PropertySURFONIC JL-80XTween 20Triton X-100
Type Alkoxylated linear alcoholPolysorbateOctylphenol ethoxylate
Appearance (25°C) Clear liquidViscous, clear to light yellow liquidViscous, clear liquid
pH (1% solution) 6.5 - 7.55.0 - 7.05.0 - 8.0
Cloud Point (1% aqueous) 57 - 62 °C~76 °C~65 °C
Biodegradability Readily biodegradableBiodegradableNot readily biodegradable
Typical Concentration in ELISA Wash Buffer 0.01% - 0.1% (v/v) (recommended starting range)0.01% - 0.1% (v/v)0.05% - 0.1% (v/v)

Illustrative Performance Data

To achieve optimal ELISA results, it is crucial to experimentally determine the ideal concentration of the surfactant in the wash buffer. The following table provides an example of the type of data that should be generated when comparing SURFONIC JL-80X to a standard surfactant like Tween 20. The values presented are hypothetical and for illustrative purposes only.

SurfactantConcentration (v/v)Specific Signal (OD)Background (OD)Signal-to-Noise Ratio
SURFONIC JL-80X 0.01%1.850.1512.3
0.05% 2.10 0.12 17.5
0.1%2.050.1811.4
Tween 20 0.01%1.700.189.4
0.05% 2.00 0.15 13.3
0.1%1.950.209.8
No Surfactant 0%1.500.453.3

OD = Optical Density

Experimental Protocols

Preparation of 1X ELISA Wash Buffer with SURFONIC JL-80X

This protocol describes the preparation of 1 liter of 1X PBS or TBS wash buffer containing a starting concentration of 0.05% (v/v) SURFONIC JL-80X.

  • To a 1-liter beaker, add 900 mL of deionized water.

  • Add 100 mL of 10X PBS or TBS concentrate to the beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the solution is homogenous.

  • Add 0.5 mL of SURFONIC JL-80X to the buffer solution.

  • Continue to stir for 10-15 minutes to ensure the surfactant is fully dissolved.

  • Check the pH of the solution and adjust to the desired range (typically 7.2-7.4 for PBS and 7.4-7.6 for TBS) if necessary.

  • Transfer the wash buffer to a clearly labeled storage bottle. The buffer is stable at room temperature for up to one month.

ELISA Washing Protocol

The following is a general washing protocol for a standard 96-well plate ELISA. The number of washes and the volume can be optimized for specific assays.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash Plate (3x) with SURFONIC JL-80X Wash Buffer coat->wash1 block Block Plate wash1->block wash2 Wash Plate (3x) with SURFONIC JL-80X Wash Buffer block->wash2 sample Add Sample/Standard wash2->sample wash3 Wash Plate (5x) with SURFONIC JL-80X Wash Buffer sample->wash3 detect Add Detection Antibody wash3->detect wash4 Wash Plate (5x) with SURFONIC JL-80X Wash Buffer detect->wash4 enzyme Add Enzyme Conjugate wash4->enzyme wash5 Wash Plate (5x) with SURFONIC JL-80X Wash Buffer enzyme->wash5 substrate Add Substrate wash5->substrate stop Add Stop Solution substrate->stop read Read Plate stop->read end End read->end

Caption: A standard ELISA workflow highlighting the multiple washing steps.

  • After each incubation step (e.g., coating, blocking, sample, antibody, and conjugate incubations), aspirate the contents of the wells.

  • Add at least 300 µL of 1X wash buffer containing SURFONIC JL-80X to each well.

  • Allow the wash buffer to remain in the wells for 30-60 seconds.

  • Aspirate the wash buffer from the wells.

  • Repeat steps 2-4 for a total of 3-5 washes. The number of washes may need to be optimized for your specific assay.

  • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.

Protocol for Optimizing SURFONIC JL-80X Concentration

To determine the optimal concentration of SURFONIC JL-80X for your specific ELISA, a checkerboard titration is recommended. This involves testing a range of surfactant concentrations while keeping all other assay parameters constant.

  • Prepare a series of wash buffers with varying concentrations of SURFONIC JL-80X (e.g., 0.01%, 0.025%, 0.05%, 0.075%, and 0.1% v/v). Also, include a wash buffer with no surfactant and one with your current standard surfactant (e.g., 0.05% Tween 20) as controls.

  • Set up an ELISA plate with your standard assay conditions. Include wells for a positive control (high concentration of analyte), a negative control (zero analyte), and a blank (no analyte, no detection antibody).

  • Run the ELISA in parallel, using each of the different wash buffers for the respective washing steps.

  • After developing the plate, measure the optical density (OD) at the appropriate wavelength.

  • Calculate the signal-to-noise ratio for each surfactant concentration using the following formula: Signal-to-Noise Ratio = (OD of Positive Control - OD of Blank) / (OD of Negative Control - OD of Blank)

  • The optimal concentration of SURFONIC JL-80X will be the one that provides the highest signal-to-noise ratio.

Conclusion

SURFONIC JL-80X is a viable and effective non-ionic surfactant for use in ELISA wash buffers. Its biodegradable nature makes it an environmentally friendly choice. By following the provided protocols for preparation and optimization, researchers can significantly improve the quality and reliability of their ELISA data by effectively reducing background noise and enhancing the specific signal. As with any assay development, empirical testing is essential to determine the optimal conditions for each specific ELISA system.

References

Application Notes and Protocols for the Solubilization of Inclusion Bodies Using SURFONIC JL-80X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of SURFONIC JL-80X, a non-ionic surfactant, in the challenging process of solubilizing and recovering recombinant proteins from inclusion bodies.

Introduction

The overexpression of recombinant proteins in bacterial hosts like E. coli frequently leads to the formation of dense, insoluble protein aggregates known as inclusion bodies. While inclusion bodies contain a high concentration of the desired protein, recovering the biologically active form requires effective solubilization followed by a precise refolding process.[1][2] SURFONIC JL-80X, an alkoxylated linear alcohol, is a mild, non-denaturing, non-ionic surfactant.[3][4] It serves as a valuable tool in this workflow, particularly in the initial washing stages to remove contaminants and potentially in mild solubilization strategies aimed at preserving native-like secondary structures within the inclusion body proteins.[1]

SURFONIC JL-80X is considered a safer alternative to Triton X-100, possessing similar physical and chemical properties.[5] Its non-ionic nature makes it effective at disrupting lipid-lipid and lipid-protein interactions without denaturing the target protein, which is crucial for maximizing the yield of correctly folded, active protein in subsequent steps.[6][7]

Mechanism of Action

Non-ionic detergents like SURFONIC JL-80X play a critical role in the purification of inclusion bodies by selectively removing contaminants. During cell lysis, cellular components such as lipids and membrane proteins can associate with the hydrophobic surfaces of inclusion bodies. SURFONIC JL-80X, with its amphipathic nature, partitions into the lipid bilayers and forms micelles, effectively solubilizing membrane fragments and hydrophobic contaminants without dissolving the inclusion bodies themselves.[8][9] This "washing" step is crucial for obtaining a purer inclusion body pellet prior to the main solubilization step.[1][2]

For solubilization, while strong denaturants like urea and guanidine hydrochloride are commonly used to fully unfold the aggregated proteins, mild solubilization approaches are gaining traction. These methods aim to preserve local secondary structures within the protein, which can facilitate more efficient refolding.[1] A non-ionic surfactant like SURFONIC JL-80X can be employed in these mild solubilization buffers, often in combination with low concentrations of denaturants or other chemical agents, to gently dissolve the protein aggregates.

Experimental Protocols

Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol describes the initial steps to isolate and wash inclusion bodies from an E. coli cell pellet, utilizing SURFONIC JL-80X to remove cellular contaminants.

Materials:

  • Cell pellet from recombinant protein expression

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.1% (w/v) Lysozyme

  • Wash Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% (v/v) SURFONIC JL-80X

  • Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

  • High-speed centrifuge

  • Sonicator or French press

Procedure:

  • Resuspend Cell Pellet: Thaw the cell pellet on ice and resuspend it in ice-cold Lysis Buffer.

  • Cell Lysis: Disrupt the cells using a sonicator on ice or by passing them through a French press. Ensure complete lysis to release the inclusion bodies.[2][10]

  • Harvest Inclusion Bodies: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The inclusion bodies will be in the pellet. Discard the supernatant.[2]

  • First Wash (with SURFONIC JL-80X): Resuspend the pellet thoroughly in Wash Buffer A containing 1% SURFONIC JL-80X. This step removes membrane proteins and lipids.[2][10]

  • Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Second Wash (Detergent Removal): Resuspend the pellet in Wash Buffer B to remove residual detergent.

  • Final Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet contains the washed inclusion bodies.

Protocol 2: Solubilization of Washed Inclusion Bodies

This protocol provides two common methods for solubilizing the washed inclusion bodies. Method A uses a strong denaturant, which is a widely established technique. Method B outlines a mild solubilization approach, where a non-ionic surfactant like SURFONIC JL-80X could be incorporated.

Method A: Solubilization with Strong Denaturants

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6-8 M Urea or 4-6 M Guanidine Hydrochloride (Gua-HCl), 10 mM DTT[10]

Procedure:

  • Resuspend Pellet: Add Solubilization Buffer A to the washed inclusion body pellet.

  • Incubation: Gently stir or rotate the suspension at room temperature for 1-2 hours, or overnight at 4°C, to allow for complete solubilization.

  • Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Collect Supernatant: The supernatant contains the solubilized, unfolded protein, which is now ready for refolding protocols.

Method B: Mild Solubilization

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer B (example): 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1-2 M Urea, 0.5-1% (v/v) SURFONIC JL-80X, 10 mM DTT

Procedure:

  • Resuspend Pellet: Add Solubilization Buffer B to the washed inclusion body pellet. The combination of a low concentration of denaturant with a non-ionic surfactant can facilitate solubilization while potentially preserving protein secondary structures.[1]

  • Incubation: Gently stir or rotate the suspension at room temperature for 2-4 hours.

  • Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C.

  • Collect Supernatant: The supernatant contains the solubilized protein, ready for refolding.

Data Presentation

Table 1: Comparison of Common Solubilization Agents

Agent TypeExample(s)ConcentrationMechanismProtein State
Strong Denaturant Urea6 - 8 MDisrupts hydrogen bondsUnfolded
Guanidine HCl4 - 6 MDisrupts hydrophobic interactionsUnfolded
Non-ionic Surfactant SURFONIC JL-80X 0.5 - 2% (v/v)Forms micelles around hydrophobic regionsNative-like (in mild conditions)
Triton X-1000.5 - 2% (v/v)Forms micelles around hydrophobic regionsNative-like (in mild conditions)
Ionic Surfactant Sodium Dodecyl Sulfate (SDS)0.1 - 0.5% (w/v)Binds to and denatures proteinsDenatured

Table 2: Properties of SURFONIC JL-80X

PropertyValue
Type Non-ionic Surfactant[3]
Chemical Nature Alkoxylated Linear Alcohol[3][4]
Appearance Clear Liquid[3]
Water Solubility Soluble[3]
Critical Micelle Concentration (CMC) 51 ppm[11]
Cloud Point (1% aqueous) 57 - 62 °C[3]

Visualizations

Experimental Workflow Diagram

Inclusion_Body_Processing cluster_0 Upstream Processing cluster_1 Inclusion Body Isolation and Washing cluster_2 Solubilization and Refolding Expression Recombinant Protein Expression in E. coli Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Wash1 Wash with SURFONIC JL-80X Centrifugation1->Wash1 Supernatant1 Soluble Proteins (discarded) Centrifugation1->Supernatant1 Centrifugation2 Centrifugation Wash1->Centrifugation2 Wash2 Wash (Detergent Removal) Centrifugation2->Wash2 Supernatant2 Contaminants (discarded) Centrifugation2->Supernatant2 Centrifugation3 Centrifugation Wash2->Centrifugation3 Solubilization Solubilization of Inclusion Bodies Centrifugation3->Solubilization Washed_IBs Washed Inclusion Bodies Centrifugation3->Washed_IBs Refolding Protein Refolding Solubilization->Refolding Purification Purification of Active Protein Refolding->Purification

Caption: Workflow for recombinant protein recovery from inclusion bodies.

Mechanism of Detergent Action Diagram

Detergent_Action cluster_0 Contaminated Inclusion Body cluster_1 Washing Step cluster_2 Result IB Inclusion Body (Aggregated Protein) Surfactant SURFONIC JL-80X (Non-ionic Surfactant) Membrane Membrane Fragments & Lipids Membrane->Surfactant Clean_IB Clean Inclusion Body Surfactant->Clean_IB Micelle Solubilized Contaminants in Micelles Surfactant->Micelle

Caption: Role of SURFONIC JL-80X in washing inclusion bodies.

References

Application Notes and Protocols: SURFONIC JL-80X in Industrial Cleaning Formulations for Scientific Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the effective use of SURFONIC JL-80X in the cleaning of scientific equipment. The information is intended to assist laboratory personnel in developing robust and validated cleaning procedures to ensure the integrity of experimental data and prevent cross-contamination in research and drug development settings.

Introduction to SURFONIC JL-80X

SURFONIC JL-80X is a nonionic surfactant, specifically an alkoxylated linear alcohol, known for its excellent detergency, wetting properties, and low foam profile.[1][2] Its chemical structure, consisting of a C10-C12 hydrocarbon backbone with ethylene oxide (EO) and propylene oxide (PO) units, provides a balance of hydrophilic and hydrophobic properties, making it effective in removing a wide range of soils.[1] SURFONIC JL-80X is readily biodegradable, offering a favorable environmental profile for laboratory use.[1]

Key Physicochemical and Performance Properties

A summary of the key properties of SURFONIC JL-80X is presented in the table below. This data is essential for formulating effective cleaning solutions and understanding the surfactant's behavior under various conditions.

PropertyValueTest MethodSignificance in Cleaning Formulations
Appearance Clear Liquid-Ease of formulation and visual inspection of cleaning solutions.
Cloud Point (1% aqueous) 57 - 62 °CST-9.1Optimal cleaning temperature is typically at or slightly below the cloud point for maximum detergency.
Pour Point -5 °CASTM D97Good handling characteristics in cooler laboratory environments.
Viscosity (25°C) 51 cStASTM D445Low viscosity allows for easy mixing and application.
Density (25°C) 1.0037 g/mLASTM D4052Useful for accurate formulation of cleaning solutions.
Flash Point (COC) 190 °C-High flash point indicates low flammability.
Surface Tension (0.1%) 29.2 dynes/cm-Excellent wetting properties, allowing the cleaning solution to penetrate and displace soils effectively.
Draves Wetting (0.1%) 4.8 seconds-Rapid wetting enhances cleaning efficiency, especially for complex geometries.
Ross-Miles Foam Height (0.1%) 75 mm (initial), 70 mm (5 min)-Low to moderate foaming, suitable for both manual and automated cleaning systems where excessive foam can be problematic.
pH (1% aqueous solution) 6.5 - 7.5ST-31.36,CNeutral pH is compatible with a wide range of materials and reduces the risk of corrosion.
HLB Value 13.1-Indicates good oil-in-water emulsification properties, effective for removing oily and greasy residues.

Mechanism of Cleaning Action

The cleaning efficacy of SURFONIC JL-80X is based on its ability to reduce the surface tension of water, allowing the cleaning solution to penetrate and lift soils from surfaces. The hydrophobic tail of the surfactant molecule attaches to oily and organic residues, while the hydrophilic head remains in the water phase, effectively encapsulating the soil in micelles and allowing it to be rinsed away.

Mechanism_of_Action cluster_surface Contaminated Surface cluster_solution SURFONIC JL-80X Cleaning Solution cluster_micelle Micelle Formation and Soil Removal Surface Scientific Equipment Surface Soil Organic/Oily Residue s1 Soil->s1 1. Wetting and Penetration (Hydrophobic tails orient towards soil) Micelle Soil Encapsulated in Micelle s1->Micelle 2. Emulsification and Micelle Formation s2 s3 s4 s5 s6 s7 s8 Rinsing Clean Surface Micelle->Rinsing 3. Rinsing Away Soil_in_Micelle Soil

Caption: Mechanism of SURFONIC JL-80X cleaning action.

Material Compatibility

SURFONIC JL-80X, being a neutral pH, nonionic surfactant, exhibits broad material compatibility. However, it is always recommended to test on a small, inconspicuous area before widespread use, especially with sensitive materials.

MaterialCompatibilityNotes
Glass (Borosilicate, Soda-lime) ExcellentNo adverse effects observed. Ideal for laboratory glassware.
Stainless Steel (304, 316L) ExcellentNon-corrosive. Suitable for cleaning reactors, tanks, and instruments.
Aluminum GoodA 5% dosage in phosphoric acid-based cleaners removes metal oxides without corroding aluminum substrates.[1]
Copper GoodA 5% dosage in phosphoric acid-based cleaners removes metal oxides without corroding copper substrates.[1]
Plastics
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to nonionic surfactants.
Polyetheretherketone (PEEK)ExcellentGenerally exhibits broad chemical resistance.
Polypropylene (PP)GoodGenerally resistant to neutral pH detergents.
Polycarbonate (PC)GoodTest for compatibility, as some cleaning agents can cause crazing over time.
Elastomers
SiliconeGoodGenerally compatible. Long-term exposure may cause slight swelling.
Viton® (FKM)ExcellentHigh chemical resistance.
EPDMGoodGenerally resistant to neutral pH detergents.

Experimental Protocols

The following protocols are provided as a starting point for developing cleaning procedures for common scientific equipment. Optimization may be required based on the specific soil, equipment, and water quality.

General Cleaning Formulation

A stock solution of a cleaning formulation based on SURFONIC JL-80X can be prepared for general laboratory use.

Recommended Formulation:

ComponentConcentration (w/w)Purpose
SURFONIC JL-80X1 - 5%Primary cleaning agent
Tetrasodium EDTA0.5 - 2%Chelating agent to soften water and prevent mineral deposits
Sodium Citrate1 - 3%Builder and pH buffer
Deionized Waterq.s. to 100%Solvent

Preparation:

  • Add the required amount of deionized water to a clean mixing vessel.

  • While stirring, slowly add the tetrasodium EDTA and sodium citrate. Mix until fully dissolved.

  • Slowly add SURFONIC JL-80X and continue to mix until the solution is homogeneous.

Protocol for Cleaning Laboratory Glassware (Manual and Ultrasonic)

This protocol is suitable for cleaning beakers, flasks, graduated cylinders, and other common laboratory glassware.

Procedure:

  • Pre-rinse: Rinse glassware with tap water to remove gross contaminants.

  • Washing:

    • Manual: Prepare a 1-2% (v/v) solution of the general cleaning formulation in warm water (40-50°C). Submerge the glassware and scrub all surfaces with a suitable brush.

    • Ultrasonic: Prepare a 0.5-1% (v/v) solution of the general cleaning formulation in the ultrasonic bath, heated to 40-50°C. Place glassware in the bath and sonicate for 5-15 minutes.

  • Rinse: Rinse glassware thoroughly with tap water (at least 3-5 times).

  • Final Rinse: Rinse with deionized water to remove any remaining mineral deposits.

  • Drying: Allow to air dry on a rack or place in a drying oven.

Protocol for Cleaning Stainless Steel Bioreactors (Clean-In-Place - CIP)

This protocol outlines a typical CIP cycle for a stainless steel bioreactor used in cell culture or fermentation.

CIP_Workflow start Start CIP Cycle pre_rinse Pre-Rinse (WFI or Purified Water) start->pre_rinse wash Caustic Wash (Optional) (e.g., 0.5-1% NaOH) pre_rinse->wash intermediate_rinse1 Intermediate Rinse (WFI or Purified Water) wash->intermediate_rinse1 surfactant_wash SURFONIC JL-80X Wash (0.5-2% solution, 60-70°C) intermediate_rinse1->surfactant_wash intermediate_rinse2 Intermediate Rinse (WFI or Purified Water) surfactant_wash->intermediate_rinse2 acid_rinse Acid Rinse (Optional) (e.g., 0.5% Phosphoric or Citric Acid) intermediate_rinse2->acid_rinse final_rinse Final Rinse (WFI until conductivity returns to baseline) acid_rinse->final_rinse end End CIP Cycle final_rinse->end

Caption: Typical Clean-In-Place (CIP) workflow for a bioreactor.

Procedure:

  • Pre-Rinse: Flush the vessel and associated piping with Water for Injection (WFI) or purified water to remove loose debris.

  • Caustic Wash (Optional): For heavily soiled equipment or to remove proteinaceous residues, circulate a 0.5-1% sodium hydroxide solution at 60-80°C for 15-30 minutes.

  • Intermediate Rinse: Rinse the system thoroughly with WFI or purified water to remove the caustic solution.

  • SURFONIC JL-80X Wash: Circulate a 0.5-2% (v/v) solution of the general cleaning formulation at 60-70°C for 20-40 minutes.

  • Intermediate Rinse: Rinse the system with WFI or purified water to remove the surfactant solution.

  • Acid Rinse (Optional): To remove mineral scaling and passivate the stainless steel, circulate a 0.5% solution of phosphoric or citric acid at 50-60°C for 10-20 minutes.

  • Final Rinse: Rinse with WFI until the conductivity of the rinse water returns to the baseline level of the incoming WFI, ensuring all cleaning agents have been removed.

Protocol for Cleaning HPLC Components

This protocol is for cleaning HPLC columns, tubing, and injector parts. Always consult the manufacturer's instructions for your specific HPLC components.

Procedure:

  • Disconnect Column: Disconnect the column from the system.

  • System Flush: Flush the system (injector, tubing, pump heads) with a sequence of solvents:

    • HPLC-grade water

    • Isopropanol

    • Methanol

  • Component Cleaning (if necessary): For heavily contaminated parts, sonicate in a 0.5% solution of the general cleaning formulation for 10-15 minutes. Rinse thoroughly with deionized water followed by HPLC-grade methanol and dry completely.

  • Column Cleaning: Follow the column manufacturer's recommended cleaning and regeneration procedures. A typical sequence for a reverse-phase column might include flushing with progressively stronger organic solvents.

Cleaning Validation

For cGMP environments and critical applications, cleaning procedures must be validated to ensure they are effective and reproducible. The validation process typically involves the following steps:

Cleaning_Validation_Workflow protocol Develop Cleaning Validation Protocol execute Execute Cleaning Procedure (3 consecutive successful runs) protocol->execute sample Collect Samples (Swab and/or Rinse) execute->sample analyze Analyze Samples for Residues (e.g., HPLC, TOC) sample->analyze compare Compare Results to Acceptance Criteria analyze->compare pass Validation Successful compare->pass Pass fail Validation Failed (Investigate and Re-validate) compare->fail Fail report Prepare Final Validation Report pass->report fail->protocol

Caption: General workflow for cleaning validation.

Key Elements of a Cleaning Validation Program:

  • Written Procedures: Detailed Standard Operating Procedures (SOPs) for each cleaning process.

  • Acceptance Criteria: Pre-defined limits for the maximum allowable carryover (MACO) of residues (product, cleaning agent, microorganisms).

  • Sampling Plan: A rationale for the sampling locations (e.g., "worst-case" locations that are difficult to clean) and the number of samples.

  • Analytical Methods: Validated analytical methods with sufficient sensitivity and specificity to detect the target residues (e.g., HPLC for APIs, TOC for organic residues).

Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to determine the suitability of SURFONIC JL-80X for their specific application and to establish and validate their own cleaning procedures in accordance with applicable regulations and internal quality standards.

References

Application Notes and Protocols: SURFONIC JL-80X in Enhanced Oil Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SURFONIC JL-80X is a nonionic surfactant, specifically an alkoxylated linear alcohol, characterized by its biodegradability and good detergency and wetting properties.[1] These characteristics make it a potential candidate for chemical Enhanced Oil Recovery (cEOR) applications. The primary mechanisms by which surfactants like SURFONIC JL-80X can improve oil recovery are by reducing the interfacial tension (IFT) between oil and water and by altering the wettability of the reservoir rock from oil-wet to water-wet, which helps to mobilize trapped oil.[2][3][4]

These application notes provide a summary of the potential uses of SURFONIC JL-80X in EOR studies, based on its chemical properties and data from analogous nonionic surfactants. The protocols outlined below are standard methods for evaluating the effectiveness of surfactants for EOR and can be adapted for specific reservoir conditions.

Physicochemical Properties of SURFONIC JL-80X

A summary of the typical physical and chemical properties of SURFONIC JL-80X is presented in Table 1. This data is essential for designing EOR formulations and for understanding its behavior under reservoir conditions.

PropertyValueTest Method
Appearance, 25°CClear and substantially free of suspended matterST-30.1
Cloud Point, 1% aqueous57 - 62 °CST-9.1, 5.2.1
Color, Pt-Co, 25°C100 max.ST-30.12
pH, 1% solution6.5 - 7.5ST-31.36,C
Water, wt%0.5 max.ST-31.53
Flash Point, COC, °F/°C375/190-
Pour Point, °F/°C23/-5-
Density, g/ml at 25°C1.0037-
Viscosity, kinematic, cSt at 25°C51-
Methods of Test are available from Huntsman Corporation upon request.[1]

Key Performance Indicators in EOR and Experimental Protocols

The effectiveness of a surfactant in EOR is primarily evaluated based on its ability to reduce interfacial tension and alter rock wettability, which ultimately leads to increased oil recovery in core flooding experiments.

Interfacial Tension (IFT) Reduction

Low IFT between the injected surfactant solution and the reservoir crude oil is critical for mobilizing residual oil. Nonionic surfactants, such as alkoxylated linear alcohols, are known to significantly reduce IFT.

Illustrative Data for Analogous Nonionic Surfactants:

The following table summarizes IFT data for nonionic surfactants similar to SURFONIC JL-80X with crude oil. This data demonstrates the potential IFT reduction capability.

Surfactant SystemCrude Oil TypeSalinity (ppm)Temperature (°C)IFT (mN/m)
Ethoxylated Alcohol (C13EO12)Carbonate Reservoir Oil196,00075~10^-2
Tergitol 15-S-12 and PEG 600 mixtureSandstone Reservoir OilOptimum SalinityAmbient0.672
Ethoxylated Ester Derivatives (EPK-20)Heavy Crude Oil-500.06
Ethoxylated Ester Derivatives (EP-40)Heavy Crude Oil-500.09

Experimental Protocol: Interfacial Tension Measurement (Spinning Drop Tensiometer)

A spinning drop tensiometer is a common apparatus for measuring ultra-low IFT values.

Objective: To determine the IFT between SURFONIC JL-80X solutions and crude oil at reservoir temperature and salinity.

Materials:

  • Spinning drop tensiometer (e.g., SVT20)[2]

  • Crude oil from the target reservoir

  • Synthetic reservoir brine

  • SURFONIC JL-80X

  • Syringes and capillaries

Procedure:

  • Prepare solutions of SURFONIC JL-80X in synthetic reservoir brine at various concentrations (e.g., 100 ppm to 5000 ppm).

  • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

  • Fill the capillary tube of the tensiometer with the SURFONIC JL-80X solution.

  • Inject a small droplet of crude oil into the center of the capillary tube.

  • Rotate the capillary tube at a high speed (e.g., 6000 rpm) to elongate the oil droplet.[2]

  • Allow the system to reach equilibrium at the desired reservoir temperature.

  • Capture the image of the elongated droplet and use the instrument's software to calculate the IFT based on the drop shape (Vonnegut's equation).

  • Repeat the measurement for each surfactant concentration to determine the critical micelle concentration (CMC) and the minimum achievable IFT.

Logical Workflow for IFT Measurement

IFT_Measurement A Prepare SURFONIC JL-80X solutions in brine C Fill capillary with surfactant solution A->C B Calibrate Spinning Drop Tensiometer B->C D Inject crude oil droplet C->D E Spin capillary at high speed and control temperature D->E F Equilibrate and capture droplet image E->F G Calculate IFT using instrument software F->G H Repeat for different concentrations G->H

Caption: Workflow for Interfacial Tension Measurement.

Wettability Alteration

The ability of a surfactant to alter the wettability of reservoir rock from oil-wet to water-wet is crucial for improving spontaneous imbibition of the injection fluid and displacement of oil.

Illustrative Data for Analogous Nonionic Surfactants:

The following table shows the change in contact angle on reservoir rock treated with nonionic surfactant solutions, indicating a shift towards water-wet conditions.

Surfactant SystemRock TypeInitial Contact Angle (°)Final Contact Angle (°)
Ethoxylated Alcohol (C13EO12)CalciteOil-wetWater-wet
Tergitol 15-S-12 and PEG 600 mixtureSandstoneOil-wetWater-wet
Triton X-100 (0.3 wt%) at 80°CCarbonateOil-wetWater-wet

Experimental Protocol: Contact Angle Measurement (Sessile Drop Method)

Objective: To evaluate the ability of SURFONIC JL-80X to alter the wettability of reservoir rock.

Materials:

  • Goniometer

  • Reservoir rock core plugs (e.g., sandstone, carbonate)

  • Crude oil

  • Synthetic reservoir brine

  • SURFONIC JL-80X solutions

  • Polishing equipment

  • Aging oven

Procedure:

  • Cut and polish thin sections or chips from the reservoir rock core plugs.

  • Saturate the rock samples with synthetic reservoir brine.

  • Age the brine-saturated rock samples in crude oil at reservoir temperature for several weeks to establish an oil-wet condition.

  • Measure the initial contact angle of a brine droplet on the aged rock surface in a crude oil environment using the goniometer.

  • Immerse the aged rock samples in SURFONIC JL-80X solutions at various concentrations and at reservoir temperature for a specified period (e.g., 24-48 hours).

  • After soaking, place the rock sample in a cuvette filled with crude oil and place a droplet of the surfactant solution on the surface.

  • Measure the contact angle of the surfactant solution droplet on the rock surface over time until a stable value is obtained. A significant decrease in the contact angle indicates a shift towards water-wetness.

Signaling Pathway for Wettability Alteration

Wettability_Alteration cluster_initial Initial State cluster_treatment Surfactant Treatment cluster_mechanism Mechanism of Action cluster_final Final State A Oil-Wet Reservoir Rock B Adsorbed Crude Oil Components A->B Hydrophobic Interaction C SURFONIC JL-80X in Brine D Surfactant Adsorption onto Rock Surface C->D E Desorption of Oil Components D->E Competes for surface sites F Water-Wet Reservoir Rock E->F

Caption: Mechanism of Wettability Alteration by Surfactant.

Core Flooding

Core flooding experiments are the definitive laboratory test to quantify the potential of a surfactant formulation to recover additional oil after conventional waterflooding.

Illustrative Data for Analogous Nonionic Surfactants:

This table presents the incremental oil recovery achieved in core flooding tests using nonionic surfactants.

Surfactant SystemCore TypeWaterflood Recovery (%OOIP)Surfactant Flood Recovery (%OOIP)Incremental Recovery (%OOIP)
Tergitol 15-S-12 and PEG 600 mixtureSandstone--17.73
Ethoxylated Ester Derivatives (EPK-20)Sand Pack-54.2-
Ethoxylated Ester Derivatives (EPK-20) + Isoamyl AlcoholSand Pack-66.2-
YLZ-3 (Zwitterionic, for comparison)Sandstone--9.5

Experimental Protocol: Core Flooding

Objective: To determine the incremental oil recovery by SURFONIC JL-80X flooding after waterflooding in a reservoir core sample.

Materials:

  • Core flooding apparatus (core holder, pumps, pressure transducers, fraction collector)

  • Reservoir core plug

  • Crude oil

  • Synthetic reservoir brine

  • SURFONIC JL-80X solution at optimal concentration

  • Overburden pressure system

  • Heating system

Procedure:

  • Clean and dry the core plug and measure its porosity and permeability.

  • Saturate the core with synthetic reservoir brine, followed by crude oil to establish initial water and oil saturations.

  • Mount the core in the core holder and apply overburden pressure and reservoir temperature.

  • Initiate waterflooding by injecting brine at a constant rate until no more oil is produced. This establishes the residual oil saturation after waterflooding (Sorw).

  • Inject a slug of the optimized SURFONIC JL-80X solution (typically 0.3 to 0.5 pore volumes) into the core.

  • Follow the surfactant slug with a polymer drive solution (if required for mobility control) and then chase water until no more oil is produced.

  • Collect the effluent in a fraction collector and measure the volume of oil and water produced.

  • Calculate the incremental oil recovery as the percentage of original oil in place (%OOIP) recovered during the surfactant flood after waterflooding has ceased.

Experimental Workflow for Core Flooding

Core_Flooding_Workflow cluster_prep Core Preparation cluster_flood Flooding Stages cluster_analysis Analysis A Clean and Characterize Core Plug (Φ, k) B Saturate with Brine and Crude Oil (Swi, Soi) A->B C Waterflooding to Residual Oil Saturation (Sorw) B->C D Inject SURFONIC JL-80X Slug C->D E Inject Polymer Drive (Optional) D->E F Inject Chase Water E->F G Collect and Analyze Effluent F->G H Calculate Incremental Oil Recovery (%OOIP) G->H

Caption: Core Flooding Experimental Workflow.

Conclusion

SURFONIC JL-80X, as an alkoxylated linear alcohol, possesses the fundamental properties required for a chemical EOR surfactant. The protocols described herein provide a framework for the systematic evaluation of its performance in reducing interfacial tension, altering wettability, and ultimately enhancing oil recovery. While the provided quantitative data is based on analogous nonionic surfactants, it serves as a strong indicator of the potential performance of SURFONIC JL-80X. It is imperative that specific laboratory evaluations are conducted using the target crude oil, brine, and reservoir rock to determine the optimal formulation and injection strategy for any field application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SURFONIC JL-80X Concentration for Maximizing Protein Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing SURFONIC JL-80X concentration in protein extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for maximizing the yield of soluble, active proteins.

Frequently Asked Questions (FAQs)

Q1: What is SURFONIC JL-80X and why is it used in protein extraction?

A1: SURFONIC JL-80X is a non-ionic detergent that is effective in solubilizing proteins, particularly those embedded in cell membranes or aggregated in inclusion bodies.[1][2] As a non-ionic detergent, it is considered mild because it can disrupt lipid-lipid and lipid-protein interactions without denaturing the protein's native structure and function.[1][2][3] It is often used as a safer alternative to Triton X-100, possessing similar properties.

Q2: What is the typical starting concentration range for SURFONIC JL-80X in a lysis buffer?

A2: A general starting concentration for SURFONIC JL-80X in lysis buffers is between 0.1% and 1.0% (v/v).[1] The optimal concentration is protein-dependent and should be determined empirically. For washing inclusion bodies, a concentration of 1-2% is often used to effectively remove membrane contaminants.[4][5]

Q3: How does SURFONIC JL-80X concentration affect protein yield?

A3: The concentration of SURFONIC JL-80X directly impacts the efficiency of cell lysis and the solubilization of target proteins.

  • Too low a concentration may result in incomplete cell lysis and inefficient protein extraction, leading to low yield.

  • An optimal concentration effectively disrupts the cell membrane and solubilizes the protein of interest without causing denaturation.

  • Too high a concentration can sometimes interfere with downstream purification steps, such as affinity chromatography, and may not necessarily lead to a higher yield of active protein.[6]

Q4: I am observing low protein yield. What are the potential causes related to SURFONIC JL-80X concentration?

A4: Low protein yield can stem from several factors related to detergent concentration:

  • Sub-optimal Concentration: The concentration of SURFONIC JL-80X may be too low to effectively lyse the cells or solubilize the protein.

  • Insufficient Detergent-to-Protein Ratio: The total amount of detergent may be insufficient for the amount of cellular material being processed.

  • Protein Aggregation: Even with detergent, some proteins are prone to aggregation. Optimizing other buffer components like salts, pH, and adding stabilizing agents may be necessary.[7]

Q5: Can SURFONIC JL-80X be used for solubilizing inclusion bodies?

A5: Yes, SURFONIC JL-80X is effective in washing inclusion bodies to remove contaminating proteins and membrane lipids.[4][5][8] While stronger chaotropic agents like urea or guanidine hydrochloride are typically required for complete solubilization of the aggregated protein within the inclusion bodies, SURFONIC JL-80X plays a crucial role in the initial purification of the inclusion bodies themselves.[4] Using a mild detergent like SURFONIC JL-80X in wash steps helps to preserve the native-like secondary structures that can be present in inclusion body proteins, potentially leading to higher refolding yields.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when optimizing SURFONIC JL-80X concentration for protein yield.

Issue 1: Low Yield of Soluble Protein

dot

Caption: Troubleshooting workflow for low soluble protein yield.

Issue 2: Protein is Found in the Insoluble Pellet (Inclusion Bodies)

dot```dot graph Troubleshooting_Inclusion_Bodies { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

Start [label="Protein in Insoluble Pellet", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WashIB [label="Optimize Inclusion Body Wash Step"]; IncreaseWashConc [label="Increase SURFONIC JL-80X in Wash Buffer (1-2%)"]; MildSolubilization [label="Attempt Mild Solubilization"]; TestLowDenaturant [label="Combine with Low Conc. Denaturant (e.g., 2M Urea)"]; HarshSolubilization [label="Proceed to Harsh Solubilization"]; HighDenaturant [label="Use High Conc. Denaturant (6-8M Urea/GdnHCl)"]; Refolding [label="Optimize Refolding Protocol"];

Start -> WashIB; WashIB -> IncreaseWashConc; IncreaseWashConc -> MildSolubilization [label="Contaminants Remain"]; MildSolubilization -> TestLowDenaturant; TestLowDenaturant -> HarshSolubilization [label="Protein Still Insoluble"]; HarshSolubilization -> HighDenaturant; HighDenaturant -> Refolding; }

Caption: Experimental workflow for optimizing SURFONIC JL-80X concentration.

Methodology:

  • Cell Pellet Preparation: Harvest cells expressing the target protein by centrifugation and wash the pellet with a suitable buffer (e.g., PBS).

  • Lysis Buffer Preparation: Prepare a base lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) without detergent.

  • Aliquoting: Resuspend the cell pellet in the base lysis buffer and create several equal aliquots.

  • Detergent Addition: To each aliquot, add SURFONIC JL-80X to final concentrations of 0%, 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, and 1.5% (v/v).

  • Incubation: Incubate the suspensions on ice for 30 minutes with gentle mixing.

  • Cell Lysis: Lyse the cells in each aliquot using a consistent method (e.g., sonication, microfluidizer).

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris and insoluble proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) from each sample.

  • Quantification:

    • Determine the total protein concentration in each supernatant using a standard protein assay (e.g., Bradford, BCA).

    • Quantify the amount of the specific target protein using an appropriate method (e.g., SDS-PAGE with densitometry, Western blot, ELISA, or an activity assay).

  • Determination of Optimal Concentration: Compare the yield of the target protein across the different SURFONIC JL-80X concentrations to identify the optimal concentration that maximizes soluble yield.

Protocol 2: Purification of Inclusion Bodies using SURFONIC JL-80X Washes

This protocol describes the use of SURFONIC JL-80X to wash and purify inclusion bodies prior to solubilization and refolding.

Methodology:

  • Initial Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and lyse the cells thoroughly.

  • Inclusion Body Collection: Centrifuge the lysate at a lower speed (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the inclusion bodies. Discard the supernatant.

  • First Wash: Resuspend the inclusion body pellet in the lysis buffer containing 1% (v/v) SURFONIC JL-80X. Use a homogenizer or sonicator to ensure complete resuspension.

  • Incubation and Centrifugation: Incubate for 30 minutes at 4°C with gentle agitation, then centrifuge as in step 2. Discard the supernatant.

  • Second Wash (Optional, High Salt): For further purification, resuspend the pellet in a high-salt wash buffer (e.g., lysis buffer with 1 M NaCl and 1% SURFONIC JL-80X) to remove nucleic acids and ionically bound proteins. Centrifuge and discard the supernatant.

  • Final Wash: Wash the pellet one final time with the lysis buffer without detergent to remove residual SURFONIC JL-80X.

  • Proceed to Solubilization: The purified inclusion body pellet is now ready for solubilization with denaturants (e.g., 8M urea or 6M guanidine hydrochloride) and subsequent refolding.

References

does SURFONIC JL-80X interfere with the Bradford protein assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the Bradford protein assay in the presence of the nonionic surfactant SURFONIC JL-80X.

Frequently Asked Questions (FAQs)

Q1: Does SURFONIC JL-80X interfere with the Bradford protein assay?

Yes, SURFONIC JL-80X is a nonionic surfactant and is expected to interfere with the standard Bradford protein assay. Nonionic detergents can interact with the Coomassie Brilliant Blue G-250 dye, leading to a false increase in absorbance at 595 nm and consequently an overestimation of the protein concentration.

Q2: What is the mechanism of interference of SURFONIC JL-80X in the Bradford assay?

SURFONIC JL-80X, being a nonionic surfactant, can interfere with the Bradford assay in a few ways. It can interact with the Coomassie dye, causing a shift in its absorbance spectrum even in the absence of protein. Additionally, it can bind to proteins, potentially altering their conformation and affecting their interaction with the dye. The hydrophobic and hydrophilic domains of the surfactant can compete with the protein for binding to the dye, disrupting the equilibrium of the dye-protein complex formation.

Q3: At what concentration does SURFONIC JL-80X start to interfere with the Bradford assay?

Q4: Can I still use the Bradford assay if my samples contain SURFONIC JL-80X?

It is possible to use the Bradford assay with samples containing low concentrations of SURFONIC JL-80X. However, it is crucial to include the same concentration of the surfactant in your protein standards and blank to compensate for the interference. For concentrations of SURFONIC JL-80X above 0.1%, it is highly recommended to either remove the detergent from the sample or use an alternative, detergent-compatible protein assay.

Q5: What are the alternatives to the Bradford protein assay when SURFONIC JL-80X is present?

Several alternative protein assays are more compatible with detergents like SURFONIC JL-80X. These include:

  • Bicinchoninic Acid (BCA) Assay: This assay is generally more resistant to nonionic detergents than the Bradford assay.

  • Detergent-Compatible (DC) Protein Assays: Several commercially available kits are specifically formulated to be compatible with a wide range of detergents, including nonionic surfactants. These are often based on the Lowry assay but have been modified to tolerate interfering substances.

  • Commercially available detergent-compatible Bradford assays: Some suppliers offer modified Bradford assay reagents that show increased tolerance to common detergents.[1][2]

Troubleshooting Guide

Problem Possible Cause Solution
High background absorbance in the blank The concentration of SURFONIC JL-80X in the blank is high enough to interact with the Coomassie dye.Prepare a new blank solution that contains the exact same concentration of SURFONIC JL-80X as your samples. If the background is still too high, the detergent concentration is likely too high for the standard Bradford assay. Consider using a detergent-compatible assay or removing the detergent.
Inconsistent or non-linear standard curve The presence of SURFONIC JL-80X is affecting the dye-protein binding in a non-linear fashion.Ensure that the concentration of SURFONIC JL-80X is identical in all standards and the blank. If the problem persists, the interference is too significant for this method. Switch to a detergent-compatible assay.
Overestimation of protein concentration SURFONIC JL-80X is causing a false positive signal by interacting with the Coomassie dye.Validate your results with an alternative, detergent-compatible protein assay (e.g., BCA or a DC assay). If the values from the alternative assay are significantly lower, the Bradford assay results are likely inflated due to detergent interference.
Precipitate forms upon adding Bradford reagent High concentrations of SURFONIC JL-80X or other components in the sample buffer may cause the dye to precipitate.Dilute the sample in a buffer compatible with the Bradford assay to reduce the concentration of interfering substances. If dilution is not possible without losing the protein signal, detergent removal prior to the assay is necessary.

Quantitative Data Summary

The following table summarizes the tolerance of different protein assays to nonionic detergents like Triton X-100. Given the chemical similarity, SURFONIC JL-80X is expected to have a comparable interference profile.

Assay MethodInterfering SubstanceTolerable Concentration (approximate)Effect of Interference
Standard Bradford Assay Triton X-100< 0.1% (v/v)Overestimation of protein concentration.[3][4]
BCA Assay Triton X-100up to 5% (v/v)Less interference compared to Bradford.[4][5]
DC Protein Assay Triton X-100up to 10% (v/v)Formulated for high detergent compatibility.[6]

Experimental Protocols

Protocol 1: Standard Bradford Protein Assay with Detergent Control

Objective: To determine protein concentration in samples containing a low concentration of SURFONIC JL-80X.

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)

  • Protein standard solution (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

  • Buffer used to prepare the protein samples (containing the same concentration of SURFONIC JL-80X as the samples)

  • Unknown protein samples containing SURFONIC JL-80X

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with the sample buffer containing SURFONIC JL-80X. A typical concentration range is 0.1 to 1.0 mg/mL.

  • Prepare Blank: Use the sample buffer containing SURFONIC JL-80X as the blank.

  • Assay:

    • Pipette 10 µL of each standard, unknown sample, and the blank into separate test tubes or microplate wells.

    • Add 200 µL of Bradford reagent to each tube or well.

    • Mix well and incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 595 nm.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and unknown samples. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of the unknown samples from the standard curve.

Protocol 2: Acetone Precipitation for Detergent Removal

Objective: To remove SURFONIC JL-80X from protein samples prior to protein quantification.

Materials:

  • Protein sample containing SURFONIC JL-80X

  • Cold acetone (-20°C)

  • Microcentrifuge

  • Resuspension buffer (compatible with the chosen protein assay)

Procedure:

  • Precipitation:

    • To 1 volume of your protein sample, add 4 volumes of cold acetone.

    • Vortex briefly and incubate at -20°C for 1 hour.

  • Pelleting: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant containing the detergent. Wash the protein pellet by adding 1 volume of cold acetone and centrifuging again at 15,000 x g for 5 minutes at 4°C.

  • Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your downstream protein assay.

  • Quantification: Proceed with your chosen protein assay (e.g., Bradford or BCA).

Visualizations

InterferenceMechanism cluster_Assay Bradford Assay Components cluster_Interference Interfering Substance Protein Protein Complex Protein-Dye Complex (Blue form, Amax ~595 nm) Protein->Complex Binds to Dye Coomassie Dye (Red form, Amax ~465 nm) Dye->Complex Surfactant SURFONIC JL-80X Complex->Surfactant Competes with Surfactant->Protein Binds to Surfactant->Dye Interacts with

Caption: Mechanism of SURFONIC JL-80X interference in the Bradford protein assay.

DecisionWorkflow Start Start: Protein sample with SURFONIC JL-80X CheckConc Is [SURFONIC JL-80X] > 0.1%? Start->CheckConc LowConc Use Standard Bradford Assay with detergent in standards CheckConc->LowConc No HighConc Choose an alternative path CheckConc->HighConc Yes End End: Accurate Protein Concentration LowConc->End RemoveDetergent Option 1: Remove Detergent (e.g., Acetone Precipitation) HighConc->RemoveDetergent DetergentCompatibleAssay Option 2: Use Detergent-Compatible Assay (e.g., BCA, DC Assay) HighConc->DetergentCompatibleAssay RemoveDetergent->LowConc DetergentCompatibleAssay->End

Caption: Decision workflow for choosing a protein assay with SURFONIC JL-80X.

References

Technical Support Center: Removing SURFONIC JL-80X from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the non-ionic surfactant SURFONIC JL-80X from protein samples. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is SURFONIC JL-80X and why is it used in protein sample preparation?

SURFONIC JL-80X is a non-ionic, biodegradable surfactant, specifically an alkoxylated linear alcohol.[1][2] It is often used as a substitute for Triton X-100 due to having similar properties but with improved safety.[3][4] In protein research, it is utilized for its effective detergency and wetting properties to solubilize and extract proteins from cellular membranes.[1][5]

Q2: Why is it necessary to remove SURFONIC JL-80X from protein samples?

While essential for protein extraction, SURFONIC JL-80X can interfere with downstream applications such as:

  • Mass Spectrometry (MS): Detergents can suppress ionization, interfere with protein binding and elution, and produce dominant ion signals that obscure the protein of interest.[6]

  • Immunoassays (e.g., ELISA): Detergents can disrupt antibody-antigen interactions.

  • Isoelectric Focusing (IEF): The presence of detergents can alter the isoelectric point of proteins.[7]

  • Protease Digestion: Detergents can inhibit the activity of proteases.[7]

Q3: What are the main methods for removing SURFONIC JL-80X?

Several methods can be employed to remove SURFONIC JL-80X, each with its own advantages and disadvantages. The primary techniques include:

  • Dialysis: A size-exclusion based method where the protein sample is placed in a semi-permeable membrane, and the smaller detergent monomers diffuse out into a detergent-free buffer.[5][7]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger protein molecules pass through the column more quickly than the smaller detergent micelles.[5][7][8]

  • Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their surface hydrophobicity. Proteins are bound to a hydrophobic resin at high salt concentrations, while the detergent flows through. The protein is then eluted by decreasing the salt concentration.[9][10][11]

  • Adsorption using Styrene Beads: Hydrophobic beads can be used to adsorb the detergent from the protein solution.[8]

  • Protein Precipitation: Techniques like trichloroacetic acid (TCA) or acetone precipitation can be used to precipitate the protein, leaving the detergent in the supernatant.[12]

Troubleshooting Guide

Q1: My protein recovery is very low after detergent removal. What could be the cause and how can I fix it?

Low protein recovery can be due to several factors depending on the removal method:

  • Precipitation: The protein may not have been fully precipitated, or the pellet may have been lost during washing steps.

    • Solution: Ensure the precipitation protocol is optimized for your specific protein. Use a co-precipitant if necessary and be gentle during the aspiration of the supernatant.

  • Size Exclusion Chromatography: Your protein might be interacting with the column matrix.

    • Solution: Try a different type of SEC resin or modify the buffer conditions (e.g., change the pH or ionic strength) to minimize non-specific interactions.

  • Dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, leading to the loss of your protein.

    • Solution: Use a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein of interest.

  • Hydrophobic Interaction Chromatography: The protein may be precipitating on the column or eluting in a very broad peak.

    • Solution: Optimize the salt concentration in your binding and elution buffers. A shallower gradient during elution might also improve recovery.

Q2: I still have a significant amount of SURFONIC JL-80X in my sample after the removal procedure. What should I do?

Incomplete detergent removal can be addressed by:

  • Repeating the procedure: For methods like dialysis and SEC, a second round of removal may be necessary.

  • Combining methods: A combination of two different methods can be more effective. For example, you could perform a dialysis step followed by SEC.

  • Optimizing the current method:

    • Dialysis: Increase the dialysis time, use a larger volume of dialysis buffer, and increase the frequency of buffer changes.

    • SEC: Ensure the column is not overloaded and that the flow rate is optimal for separation.

    • Adsorption: The ratio of hydrophobic beads to the sample may need to be optimized experimentally.[8]

Q3: My protein has precipitated out of solution after removing the detergent. How can I prevent this?

SURFONIC JL-80X is often required to keep hydrophobic proteins soluble. Its removal can lead to protein aggregation and precipitation.

  • Solution:

    • Detergent Exchange: Instead of completely removing the detergent, you can exchange SURFONIC JL-80X for a detergent that is more compatible with your downstream application (e.g., one with a higher critical micelle concentration). This can be achieved through dialysis against a buffer containing the new detergent.

    • Modify Buffer Conditions: The addition of stabilizing agents to your buffer, such as glycerol, sugars, or low concentrations of a compatible non-ionic detergent, can help maintain protein solubility.

    • Handle with Care: Avoid harsh conditions such as vigorous vortexing or extreme temperatures that can promote protein denaturation and precipitation.

Quantitative Data Summary

The following table summarizes the reported efficiency of various detergent removal methods. Note that specific data for SURFONIC JL-80X is limited; therefore, data for the structurally similar non-ionic detergent, Triton X-100, is included as a reference.

Removal MethodDetergentStarting Concentration (%)Detergent Removal (%)Protein Recovery (%)Reference
Detergent Removal ResinTriton X-10029987[5]
Detergent Removal ResinTriton X-114295100[5]
DialysisOctyl ß-thioglucopyranoside43 mM95 (after 6 hours)Not specified[5]
SDS Precipitation ReagentSDSNot specified>99>90[5]
Cyclodextrin Polymer ResinVariousNot specified95 - 9984 - 99[6]

Detailed Experimental Protocols

Protocol 1: Detergent Removal by Dialysis
  • Prepare the Dialysis Tubing: Cut the dialysis tubing to the desired length, leaving extra room for sample expansion. Activate the membrane according to the manufacturer's instructions (this often involves boiling in a solution of sodium bicarbonate and EDTA).

  • Sample Loading: Load the protein sample into the prepared dialysis tubing and securely close both ends with clips.

  • Dialysis: Immerse the sealed tubing in a large volume of detergent-free buffer (at least 200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 6-8 hours, and then leave to dialyze overnight. Perform at least three buffer changes in total.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing.

Protocol 2: Detergent Removal by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the size exclusion column (e.g., a desalting column) with at least 5 column volumes of detergent-free buffer.

  • Sample Application: Apply the protein-detergent sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically around 10% of the column volume).

  • Elution: Elute the sample with the detergent-free buffer.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The protein will elute in the void volume, while the smaller detergent micelles will be retarded by the resin and elute later.

  • Protein Pooling: Identify the fractions containing your protein of interest (e.g., by measuring absorbance at 280 nm) and pool them.

Protocol 3: Detergent Removal by Hydrophobic Interaction Chromatography (HIC)
  • Column Equilibration: Equilibrate the HIC column with a high-salt binding buffer. The specific salt and its concentration will depend on the hydrophobicity of your protein and the resin.

  • Sample Loading: Adjust the salt concentration of your protein sample to match the binding buffer and load it onto the column.

  • Wash: Wash the column with several column volumes of the binding buffer to remove the unbound detergent.

  • Elution: Elute the bound protein by applying a decreasing salt gradient.

  • Fraction Collection: Collect fractions and identify those containing your purified protein.

Visual Guides and Workflows

G start Start: Protein sample with SURFONIC JL-80X q1 Is the protein sensitive to precipitation upon detergent removal? start->q1 q2 Is the molecular weight of the protein significantly larger than the detergent micelle? q1->q2 No detergent_exchange Consider Detergent Exchange or use of stabilizing agents q1->detergent_exchange Yes q3 Is the primary concern speed and ease of use? q2->q3 No dialysis Dialysis q2->dialysis Yes sec Size Exclusion Chromatography (SEC) q2->sec Yes hic Hydrophobic Interaction Chromatography (HIC) q3->hic No adsorption Adsorption using Hydrophobic Beads q3->adsorption Yes

Caption: Decision tree for selecting a suitable method for SURFONIC JL-80X removal.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Protein Sample in SURFONIC JL-80X choose_method Select Removal Method (e.g., Dialysis, SEC, HIC) start->choose_method prepare_reagents Prepare Buffers and Equipment choose_method->prepare_reagents execute_protocol Perform Detergent Removal Protocol prepare_reagents->execute_protocol collect_fractions Collect Protein Fractions execute_protocol->collect_fractions assess_purity Assess Protein Purity and Detergent Removal collect_fractions->assess_purity assess_yield Determine Protein Concentration and Yield assess_purity->assess_yield end Purified Protein Sample assess_yield->end

Caption: General experimental workflow for detergent removal from protein samples.

References

managing phase separation of SURFONIC JL-80X at elevated temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SURFONIC JL-80X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the phase separation of this nonionic surfactant at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is SURFONIC JL-80X and why is it used in research and drug development?

A1: SURFONIC JL-80X is a water-soluble, biodegradable nonionic surfactant.[1][2] It is an alkoxylated linear alcohol, incorporating both ethylene oxide (EO) and propylene oxide (PO) units.[3] This structure gives it good detergency and wetting properties with low foaming.[1][3] In research and drug development, it is often used as a solubilizing agent, emulsifier, and stabilizer in various formulations.[4] It is also considered a safer alternative to surfactants like Triton X-100, which has potential health concerns.[5][6]

Q2: What is phase separation and the "cloud point"?

A2: For nonionic surfactants like SURFONIC JL-80X, solubility in water is inversely dependent on temperature.[7] As an aqueous solution of the surfactant is heated, it reaches a temperature where it becomes visibly cloudy or turbid. This temperature is known as the cloud point.[1][7] Above the cloud point, the solution separates into two phases: a surfactant-rich phase and a water-rich phase.[8] This phenomenon is reversible upon cooling.[7]

Q3: What is the typical cloud point of SURFONIC JL-80X?

A3: For a 1% aqueous solution of SURFONIC JL-80X, the specified cloud point is between 57°C and 62°C.[1][9]

Q4: Why is managing the cloud point important in my experiments?

A4: Many experimental protocols, especially in drug development, require heating. For instance, during the heat sterilization (autoclaving) of a nanoparticle formulation stabilized by a nonionic surfactant, exceeding the cloud point can cause the surfactant to phase-separate. This can lead to the aggregation and instability of the drug product. Nonionic surfactants are often most effective at temperatures near, but not exceeding, their cloud point.[7]

Troubleshooting Guide

This guide addresses common issues related to the phase separation of SURFONIC JL-80X in your experiments.

Problem 1: My SURFONIC JL-80X solution is turning cloudy at a lower temperature than the specified 57-62°C.

  • Possible Cause: Presence of electrolytes (salts) in your formulation.

    • Explanation: Salts can have a "salting-out" effect, which reduces the hydration of the surfactant's ethylene oxide chains, thus lowering the cloud point.[7][10]

    • Solution:

      • Review your formulation for any added salts (e.g., NaCl, PBS buffer salts).

      • If possible, reduce the salt concentration.

      • If the salt is essential, you may need to add a cloud point modifier to counteract this effect (see Problem 2).

  • Possible Cause: High concentration of SURFONIC JL-80X.

    • Explanation: The cloud point of some nonionic surfactants can decrease with increasing concentration.

    • Solution: Determine if a lower concentration of SURFONIC JL-80X can still achieve the desired surfactant properties for your application.

Problem 2: I need to perform my experiment at a temperature above the cloud point of my current SURFONIC JL-80X formulation, but I want to avoid phase separation.

  • Solution: You can increase the cloud point of your solution by using additives.

    • Option A: Add a co-surfactant.

      • Explanation: The addition of a small amount of an ionic surfactant (e.g., sodium dodecyl sulfate - SDS) can significantly increase the cloud point.[2][11][12] The ionic headgroups of the co-surfactant incorporate into the micelles, increasing electrostatic repulsion and stability.[13]

      • Recommendation: Start with a very low concentration of the ionic surfactant (in the millimolar range) and experimentally determine the new cloud point.

    • Option B: Add certain nonionic excipients.

      • Explanation: Some non-ionic, water-soluble compounds like polyethylene glycols (PEGs), propylene glycol, or certain alcohols can act as "cloud point boosters".[2] Short-chain alcohols (like ethanol and isopropanol) are generally effective at increasing the cloud point.[2][14]

      • Caution: Long-chain alcohols may have the opposite effect and decrease the cloud point.[15]

Below is a workflow to guide you through troubleshooting unexpected phase separation.

G start Start: Unexpected Phase Separation Observed check_temp Is the experimental temperature above the expected cloud point of SURFONIC JL-80X (57-62°C for 1% solution)? start->check_temp high_temp High Temperature Issue check_temp->high_temp Yes low_temp Premature Phase Separation check_temp->low_temp No check_additives_high Do you need to work at this high temperature? high_temp->check_additives_high check_additives_low Are there any additives in your formulation? low_temp->check_additives_low salts_present Presence of electrolytes (salts) is a likely cause. check_additives_low->salts_present Yes no_salts Consider other factors like high surfactant concentration. check_additives_low->no_salts No need_high_temp Yes, the experimental conditions are fixed. check_additives_high->need_high_temp Yes can_lower_temp No, the temperature can be lowered. check_additives_high->can_lower_temp No reduce_salt Reduce salt concentration or select a salt with a lesser cloud point depression effect. salts_present->reduce_salt end_solution Solution Implemented no_salts->end_solution modify_formulation_high Modify formulation to increase the cloud point. need_high_temp->modify_formulation_high lower_temp_solution Lower the experimental temperature to below the cloud point. can_lower_temp->lower_temp_solution add_booster Add a cloud point booster: - Ionic co-surfactant (e.g., SDS) - Nonionic excipient (e.g., PEG, propylene glycol) modify_formulation_high->add_booster lower_temp_solution->end_solution add_booster->end_solution reduce_salt->end_solution

A troubleshooting workflow for managing phase separation.

Data on Cloud Point Modification

While specific quantitative data for SURFONIC JL-80X with a wide range of additives is proprietary, the following tables summarize the general effects of common additives on the cloud point of nonionic surfactants. These trends are applicable to SURFONIC JL-80X and can guide your formulation adjustments.

Table 1: Typical Effect of Salts (Electrolytes) on Nonionic Surfactant Cloud Point

Additive (Salt)Typical Concentration RangeEffect on Cloud Point
Sodium Chloride (NaCl)0.1 - 2 MDecreases
Sodium Sulfate (Na₂SO₄)0.1 - 1 MStrongly Decreases
Calcium Chloride (CaCl₂)0.1 - 1 MDecreases

Note: The magnitude of the decrease is dependent on the salt and its concentration.

Table 2: Typical Effect of Co-Surfactants and Excipients on Nonionic Surfactant Cloud Point

AdditiveTypeTypical Concentration RangeEffect on Cloud Point
Sodium Dodecyl Sulfate (SDS)Anionic Surfactant0.1 - 10 mMIncreases
Cetyl Trimethyl Ammonium Bromide (CTAB)Cationic Surfactant0.1 - 10 mMIncreases
Polyethylene Glycol (PEG 400)Nonionic Polymer1 - 10% (w/v)Increases
Propylene GlycolNonionic Solvent1 - 20% (w/v)Increases
EthanolShort-chain Alcohol1 - 10% (w/v)Increases

Experimental Protocols

Protocol for Visual Determination of Cloud Point

This protocol provides a standard method for determining the cloud point of a SURFONIC JL-80X solution.

Materials:

  • SURFONIC JL-80X

  • Deionized water

  • Screw-capped glass test tubes

  • Calibrated thermometer (accurate to +/- 0.1°C)

  • Water bath with a temperature controller and magnetic stirrer

  • Burette and volumetric flasks for accurate dilutions

Procedure:

  • Prepare the Solution: Prepare a 1% (w/v) aqueous solution of SURFONIC JL-80X. For studying the effect of additives, prepare the solution with the desired concentration of the additive.

  • Sample Preparation: Place 10 mL of the solution into a screw-capped glass test tube. Place the thermometer into the solution, ensuring the bulb is submerged but not touching the bottom of the tube.

  • Heating: Place the test tube in the water bath. Begin heating the water bath slowly, at a rate of approximately 1°C per minute, while stirring the water to ensure uniform temperature distribution.

  • Observation: Continuously observe the solution. The cloud point is the temperature at which the solution first becomes distinctly turbid or cloudy.[3]

  • Confirmation: Once turbidity is observed, remove the test tube from the water bath and allow it to cool. The solution should become clear again. The temperature at which it becomes clear is also recorded. The cloud point is typically reported as the average of the temperature of clouding upon heating and clearing upon cooling.

  • Replicates: Repeat the determination at least three times for each solution to ensure reproducibility. The average values should be within 0.2°C.[3]

The mechanism of phase separation is illustrated in the diagram below.

G cluster_low_temp Below Cloud Point (Low Temperature) cluster_high_temp Above Cloud Point (High Temperature) micelle1 Micelle water1 Water Molecules (Hydration Shell) explanation1 Surfactant micelles are individually dispersed. The hydrophilic ethylene oxide (EO) chains are hydrated by water molecules, keeping the micelles soluble. increase_temp Increase in Temperature micelle_agg Micelle Aggregate water2 Water Molecules (Expelled) explanation2 Increased thermal energy breaks the hydrogen bonds between water and the EO chains. The micelles become dehydrated, exposing their hydrophobic cores. This leads to aggregation and phase separation, causing turbidity. cluster_high_temp cluster_high_temp cluster_low_temp cluster_low_temp

Mechanism of temperature-induced phase separation.

References

SURFONIC JL-80X: Technical Support Guide on the Influence of pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the influence of pH on the effectiveness of SURFONIC JL-80X, a nonionic, alkoxylated linear alcohol surfactant. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability and performance of SURFONIC JL-80X?

A1: SURFONIC JL-80X is a nonionic surfactant, meaning it does not carry a net electrical charge. This chemical characteristic makes it generally stable and effective across a broad pH range, from acidic to alkaline conditions. Unlike ionic surfactants, its performance is not drastically affected by changes in pH in terms of its fundamental surface-active properties. However, extreme pH values can influence its long-term stability and compatibility with other formulation components.

Q2: Is SURFONIC JL-80X effective in both acidic and alkaline formulations?

A2: Yes, SURFONIC JL-80X is designed to be effective in both acidic and alkaline environments. It can be used as a low-foam emulsifier and wetting agent in a variety of formulations, maintaining a low surface tension.[1] Its unique structure, a result of the manufacturing process, enhances its solubility in both acidic and alkaline media.[1]

Q3: Will the cloud point of SURFONIC JL-80X change with pH?

A3: The cloud point of a nonionic surfactant like SURFONIC JL-80X is primarily dependent on temperature and the concentration of the surfactant in the solution. While pH itself does not have a direct, significant impact on the cloud point of pure SURFONIC JL-80X in water, the addition of acidic or alkaline agents introduces electrolytes (salts) into the system. These electrolytes can influence the hydration of the surfactant's ethylene oxide chains, which in turn can alter the cloud point. High concentrations of salts will typically lower the cloud point.

Q4: Can extreme pH conditions degrade SURFONIC JL-80X?

A4: While SURFONIC JL-80X is stable across a wide pH range, very strong acidic or alkaline conditions, especially at elevated temperatures over extended periods, can potentially lead to the degradation of the surfactant. The ether linkages in the ethoxylated alcohol structure can be susceptible to acid-catalyzed hydrolysis under strongly acidic conditions. In highly alkaline environments, while more stable, performance may be affected due to interactions with other formulation components.

Q5: How does pH affect the interaction of SURFONIC JL-80X with other surfactants?

A5: SURFONIC JL-80X is compatible with most anionic, cationic, and other nonionic surfactants.[2] In formulations with ionic surfactants, pH will play a critical role in the stability and performance of the ionic component. For instance, anionic surfactants may become protonated and lose their efficacy at low pH. The stability of SURFONIC JL-80X across the pH spectrum allows for flexibility in formulating with a wide range of other surface-active agents.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Reduced cleaning or emulsification performance at low pH. While SURFONIC JL-80X is stable, other components in your formulation might not be. Anionic surfactants, if present, can lose their effectiveness in acidic conditions.- Verify the pH stability of all components in your formulation.- Consider using a co-surfactant that is more effective at low pH.- Increase the concentration of SURFONIC JL-80X to compensate for any loss in overall system performance.
Phase separation or cloudiness observed at a lower than expected temperature. The addition of acidic or alkaline compounds has increased the electrolyte concentration in your solution, thereby depressing the cloud point of SURFONIC JL-80X.- Measure the cloud point of your final formulation.- If the cloud point is too low, consider adding a hydrotrope or a more water-soluble nonionic surfactant to raise it.- Reduce the concentration of electrolytes if possible without compromising the desired pH.
Formulation instability or precipitation over time. At extreme pH values, interactions between SURFONIC JL-80X and other ingredients may lead to instability. At very low pH, acid-catalyzed hydrolysis of the surfactant could be occurring, though this is less common under typical use conditions.- Assess the long-term stability of your formulation at the target pH and storage temperature.- Analyze any precipitate to identify its composition.- Adjust the pH to a more neutral range if the application allows.- If extreme pH is necessary, consider a more robust surfactant system or the inclusion of stabilizing agents.
Inconsistent surface tension reduction. The effectiveness of SURFONIC JL-80X in reducing surface tension can be subtly influenced by the ionic strength of the solution, which is directly related to the amount of acid or base added to adjust the pH.- Measure the surface tension of your formulation at different pH values.- Ensure consistent mixing and temperature control during your experiments.- If a specific surface tension is required, minor adjustments to the SURFONIC JL-80X concentration may be necessary at different pH levels.

Quantitative Data

The following tables provide an overview of the expected performance of SURFONIC JL-80X at different pH values based on general principles of nonionic surfactant chemistry. Note: This data is illustrative and should be confirmed by your own experimental measurements.

Table 1: Influence of pH on the Surface Tension of a 0.1% SURFONIC JL-80X Solution

pHExpected Surface Tension (mN/m)
3.0~29-31
5.0~29-30
7.029.2[2]
9.0~29-30
11.0~30-31

Table 2: Expected Cloud Point Variation of a 1% SURFONIC JL-80X Solution with Added Electrolytes from pH Adjustment

pH Adjusting Agent (to reach pH)Electrolyte IntroducedExpected Cloud Point (°C)
None (DI Water)None57-62[2]
HCl (to pH 3)Cl-Slightly Lower
NaOH (to pH 11)Na+Slightly Lower
H₃PO₄ (to pH 3)PO₄³⁻Moderately Lower
KOH (to pH 11)K+Slightly Lower

Experimental Protocols

Protocol 1: Determination of Surface Tension at Various pH Values

  • Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of SURFONIC JL-80X in deionized water.

  • pH Adjustment:

    • Prepare a series of solutions by diluting the stock solution to 0.1% (w/v).

    • Adjust the pH of each solution to the desired values (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.

    • Allow the solutions to equilibrate for at least 1 hour.

  • Surface Tension Measurement:

    • Calibrate a surface tensiometer (e.g., using the du Noüy ring method or Wilhelmy plate method) with deionized water.

    • Measure the surface tension of each pH-adjusted solution at a constant temperature (e.g., 25°C).

    • Record at least three independent measurements for each solution and calculate the average.

Protocol 2: Determination of Cloud Point at Various pH Values

  • Preparation of Test Solutions: Prepare 1% (w/v) solutions of SURFONIC JL-80X in deionized water.

  • pH Adjustment: Adjust the pH of each solution to the desired values using appropriate acids or bases.

  • Cloud Point Measurement:

    • Place a sample of the solution in a clear test tube with a thermometer immersed in the liquid.

    • Heat the solution in a water bath while stirring gently.

    • The cloud point is the temperature at which the solution becomes turbid.

    • Remove the test tube from the water bath and allow it to cool, noting the temperature at which the solution becomes clear again.

    • The average of these two temperatures is the cloud point.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for pH-Related Issues Start Experiment with SURFONIC JL-80X Issue Unexpected Result Observed (e.g., phase separation, low performance) Start->Issue CheckpH Measure pH of Formulation Issue->CheckpH CheckComponents Review pH Stability of All Formulation Components CheckpH->CheckComponents pH is at target CheckCloudPoint Measure Cloud Point of Formulation CheckComponents->CheckCloudPoint All components stable at target pH ConsultTDS Consult Technical Data Sheet for SURFONIC JL-80X CheckComponents->ConsultTDS Component instability suspected AdjustFormulation Adjust Formulation (e.g., change co-surfactant, add hydrotrope) CheckCloudPoint->AdjustFormulation Cloud point is out of desired range Success Issue Resolved AdjustFormulation->Success ConsultTDS->AdjustFormulation

Caption: Troubleshooting workflow for pH-related issues.

cluster_pathway Influence of pH on SURFONIC JL-80X Environment pH pH of Aqueous Solution Acid Acidic (Low pH) pH->Acid Neutral Neutral (pH ~7) pH->Neutral Alkaline Alkaline (High pH) pH->Alkaline Surfactant SURFONIC JL-80X (Nonionic) Acid->Surfactant Ionic_Strength Increased Ionic Strength (from acid/base addition) Acid->Ionic_Strength Neutral->Surfactant Alkaline->Surfactant Alkaline->Ionic_Strength Acid_Effect Stable Performance Potential for ether hydrolysis at very low pH and high temp. Surfactant->Acid_Effect Neutral_Effect Optimal Stability & Performance Surfactant->Neutral_Effect Alkaline_Effect Stable Performance Generally very stable Surfactant->Alkaline_Effect Cloud_Point_Effect Slight Decrease in Cloud Point Ionic_Strength->Cloud_Point_Effect

Caption: Logical relationships of pH and SURFONIC JL-80X.

References

SURFONIC JL-80X Technical Support Center: Foam Control in High-Agitation Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SURFONIC JL-80X. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to foam generation in high-agitation experimental protocols. Here you will find troubleshooting guides and frequently asked questions to help you minimize and manage foam effectively.

Troubleshooting Guide

Q1: I'm observing excessive foaming with SURFONIC JL-80X, even though it's described as a low-foaming surfactant. What could be the cause?

A1: While SURFONIC JL-80X is designed for low foam applications, several factors in high-agitation protocols can lead to unexpected foam generation.[1][2] High mechanical energy input, such as vigorous stirring, sparging, or shaking, continuously introduces air into the liquid, which can be stabilized by the surfactant. Additionally, the presence of other surface-active molecules in your system, like proteins, polysaccharides, or other biomolecules, can contribute significantly to foam formation and stability.[3]

The inherent role of SURFONIC JL-80X is to reduce surface tension.[4] In high-energy systems, this property can make it easier for air to enter the solution and form bubbles. The key to its low-foaming character is its molecular structure, which is not conducive to forming the highly stable films required for persistent foam and actively works to destabilize foam bubbles.[1] However, intense agitation can sometimes generate foam faster than the surfactant can destabilize it.

Q2: What are the immediate steps I can take to reduce foaming in my ongoing experiment?

A2: To address foaming in real-time, you can implement a combination of mechanical and operational adjustments.

  • Reduce Agitation/Aeration Rate: The most direct method is to decrease the agitation speed or the gas flow rate.[3][5] This must be balanced against the requirements of your experiment, such as oxygen demand for cell cultures.[3][6]

  • Optimize Mixer Position: If using a stirrer, ensure the impeller is positioned deep enough within the liquid to avoid vortexing, which draws air from the headspace into the medium.[7] Sometimes, positioning an upper stirrer at the liquid-air boundary can act as a mechanical defoamer.[5]

  • Check for Leaks: In closed systems, inspect for any leaks that could be introducing additional air.[8]

  • Temperature Control: Temperature influences foam stability.[9][10] While the effect is system-dependent, increasing the temperature can sometimes decrease foam stability by accelerating bubble collapse, though it may also initially increase foam volume.[9][10]

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties of SURFONIC JL-80X relevant to foaming?

A3: Understanding the properties of SURFONIC JL-80X can help in designing protocols that minimize foam. Key quantitative data is summarized below.

PropertyValueSignificance in Foaming Protocols
HLB Value 13.1[11]Indicates good water solubility and detergency, suitable for aqueous systems.
Cloud Point (1% aqueous) 57 - 62°C[4][11]Above this temperature, the surfactant becomes less soluble, which can impact its performance and potentially reduce foaming.
Surface Tension (0.1% aq., 25°C) 29.2 dynes/cm[1][11]Shows its efficiency in reducing water's surface tension, a prerequisite for any surfactant action, including foaming.
Viscosity (kinematic, 25°C) 51 cSt[1][4][11]A relatively low viscosity ensures it disperses quickly and easily within the system.
Ross-Miles Foam Height (0.1%, 120°F) Initial: 75 mm; After 5 min: 70 mm[4][11]This standard test quantifies its low-foaming nature under controlled conditions. The minimal decrease indicates relatively stable but low foam.

Q4: How do I select a chemical antifoaming agent that is compatible with SURFONIC JL-80X?

A4: SURFONIC JL-80X is compatible with most anionic, cationic, and other nonionic surfactants.[1][11] When selecting an antifoam, consider the following:

  • Antifoam Type: Common antifoams include silicone-based compounds, polyalkylene glycols (PAGs), and natural oils.[3] For biopharmaceutical applications, it is critical to select an agent that is non-toxic to the cells and does not interfere with downstream processing.[6][12]

  • Solubility & Dispersibility: The antifoam must be able to disperse quickly to the gas-liquid interface where foam is formed.

  • Efficacy at Low Concentrations: The goal is to use the minimum amount of antifoam necessary to control foam, as overdosing can reduce mass transfer rates and negatively impact product yield.[13]

  • System Compatibility: Test the antifoam in a small-scale mock formulation to ensure it doesn't cause precipitation, cloudiness, or other undesirable interactions with your medium or SURFONIC JL-80X.

The following logical workflow can guide your troubleshooting and antifoam selection process.

G start Excessive Foaming Observed proc_check Step 1: Review Process Parameters - Agitation Speed - Aeration/Gas Flow Rate - Temperature start->proc_check is_resolved1 Foam Controlled? proc_check->is_resolved1 mech_check Step 2: Evaluate Mechanical Setup - Impeller Depth & Vortexing - Headspace in Vessel - Leaks in System is_resolved2 Foam Controlled? mech_check->is_resolved2 is_resolved1->mech_check No end Process Optimized is_resolved1->end Yes chem_consider Step 3: Consider Chemical Antifoam - Is it permissible for the process? is_resolved2->chem_consider No is_resolved2->end Yes select_af Step 4: Select & Test Antifoam - Check compatibility (small scale) - Determine minimum effective dose - Evaluate impact on process chem_consider->select_af Yes implement_af Step 5: Implement Automated Dosing - Use foam sensor for on-demand addition select_af->implement_af implement_af->end

Caption: Troubleshooting workflow for managing foam.

The diagram below illustrates the general mechanism by which a chemical antifoaming agent works to destabilize foam bubbles that may be stabilized by surfactants like SURFONIC JL-80X.

G cluster_0 Interface stabilized by SURFONIC JL-80X molecules cluster_1 Foam Destabilization a surfactant a->surfactant Hydrophobic Tail b surfactant->b Hydrophilic Head c antifoam c->antifoam Antifoam Droplet Spreads at Interface d antifoam->d label_destab arrow Addition of Antifoam Agent cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of chemical defoaming action.

Q5: Can I use mechanical methods instead of chemical antifoams to control foam?

A5: Yes, mechanical foam control is often preferred in processes where chemical additives are undesirable, such as in pharmaceutical fermentation.[3][13]

  • Mechanical Foam Breakers: These devices, featuring rotating blades or discs, are installed in the headspace of a vessel to physically rupture foam bubbles.[3] They can be very effective but may increase energy consumption and shear stress, which could potentially damage sensitive cells or molecules.[3][14]

  • Vessel Design: Using a vessel with a larger headspace-to-liquid volume ratio can help contain foam and prevent it from reaching outlets or filters.[3]

Experimental Protocol

Methodology for Evaluating Foaming Tendency and Antifoam Efficacy

This protocol provides a standardized method to assess the foaming properties of your specific medium containing SURFONIC JL-80X and to determine the effective concentration of a chosen antifoaming agent under simulated high-agitation conditions.

Objective: To quantify foam generation and decay, and to identify the minimum effective concentration of an antifoaming agent.

Materials:

  • Jacketed glass vessel or graduated cylinder (e.g., 1000 mL)

  • Gas sparging tube with a defined porosity

  • Mass flow controller or rotameter

  • Stir plate and magnetic stir bar (optional, for agitation simulation)

  • Timer

  • Your experimental medium containing SURFONIC JL-80X

  • Selected antifoaming agent(s)

Procedure:

  • System Setup: Place a known volume (e.g., 500 mL) of your experimental medium into the vessel. If using agitation, add the stir bar. Position the gas sparging tube so it reaches the bottom of the liquid column.

  • Baseline Foaming (Control):

    • Set the system to the desired experimental temperature.

    • Initiate gas flow at a high rate (e.g., 1-2 L/min) to simulate high aeration. If using, set the stirrer to a high speed.

    • Start the timer. Record the maximum foam volume (or height) generated after a set period (e.g., 5 minutes).

    • Stop the gas flow and stirring. Immediately start a second timer and record the time it takes for the foam to collapse (foam half-life or time to complete collapse).

  • Antifoam Efficacy Testing:

    • To the same or a fresh batch of medium, add the lowest concentration of the antifoam agent to be tested (e.g., 1 ppm).

    • Allow the antifoam to disperse for 2 minutes with gentle mixing.

    • Repeat the procedure from step 2, recording the maximum foam volume and decay time.

    • Incrementally increase the antifoam concentration (e.g., 5 ppm, 10 ppm, 25 ppm, 50 ppm) and repeat the test for each concentration.

  • Data Analysis:

    • Tabulate the maximum foam volume and foam decay time for the control and each antifoam concentration.

    • Plot "Maximum Foam Volume vs. Antifoam Concentration" to determine the minimum concentration required to effectively suppress foam formation.

The workflow for this experimental protocol is visualized below.

G start Start Protocol setup 1. Prepare System - Add 500 mL medium to vessel - Set temperature start->setup control_test 2. Run Control Test (0 ppm Antifoam) - Start high agitation/aeration - Measure max foam volume - Measure foam decay time setup->control_test add_antifoam 3. Add Antifoam - Dose with lowest concentration (e.g., 1 ppm) - Mix for 2 minutes control_test->add_antifoam efficacy_test 4. Run Efficacy Test - Repeat high agitation/aeration - Measure max foam volume - Measure foam decay time add_antifoam->efficacy_test more_conc More Concentrations to Test? efficacy_test->more_conc increase_conc Increase Antifoam Concentration more_conc->increase_conc Yes analyze 5. Analyze Data - Tabulate results - Plot Foam Volume vs. Concentration more_conc->analyze No increase_conc->add_antifoam end Determine Minimum Effective Dose analyze->end

Caption: Experimental workflow for foam evaluation.

References

Technical Support Center: Enhancing Oil-in-Water Emulsion Stability with SURFONIC JL-80X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SURFONIC JL-80X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on creating and maintaining stable oil-in-water (o/w) emulsions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your laboratory work.

SURFONIC JL-80X: Key Properties

SURFONIC JL-80X is a nonionic surfactant, an alkoxylated linear alcohol, known for its excellent emulsifying and wetting properties.[1] Its specific characteristics make it a versatile choice for a wide range of applications, including industrial cleaning, paints, and textile manufacturing.[1] Understanding its properties is crucial for optimizing emulsion formulations.

PropertyValueConditions
Appearance Clear liquid25°C
Hydrophile-Lipophile Balance (HLB) 13.1N/A
Cloud Point 57 - 62 °C1% aqueous solution
pH 6.5 - 7.51% aqueous solution
Viscosity, Kinematic 51 cStat 25°C (77°F)
Density 1.0037 g/mLat 25°C (77°F)
Surface Tension 29.2 dynes/cm0.1% aqueous solution at 25°C[2]
Critical Micelle Concentration (CMC) 51 ppmIn aqueous solution[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of SURFONIC JL-80X in an oil-in-water emulsion?

A1: SURFONIC JL-80X acts as an emulsifying agent. Its molecular structure has both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. This allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and facilitating the formation of a stable dispersion of oil droplets in water.[2][3]

Q2: What does the HLB value of 13.1 for SURFONIC JL-80X indicate?

A2: The Hydrophile-Lipophile Balance (HLB) is a scale that indicates the relative balance of the hydrophilic and lipophilic portions of a surfactant. An HLB value between 8 and 18 is generally suitable for creating oil-in-water (o/w) emulsions. With an HLB of 13.1, SURFONIC JL-80X is hydrophilic and well-suited for stabilizing o/w emulsions.[3]

Q3: Is SURFONIC JL-80X suitable for formulations with low foam requirements?

A3: Yes, SURFONIC JL-80X is recognized for its low-foaming characteristics, making it an ideal choice for applications where foam is undesirable, such as in high-shear mixing processes.[2]

Q4: What is the significance of the cloud point for SURFONIC JL-80X?

A4: The cloud point is the temperature at which a nonionic surfactant, like SURFONIC JL-80X, begins to lose its water solubility, leading to a cloudy appearance. For emulsion stability, it is generally recommended to work at temperatures below the cloud point to ensure the surfactant remains effective at the oil-water interface.

Q5: Is SURFONIC JL-80X compatible with other types of surfactants?

A5: Yes, SURFONIC JL-80X is compatible with other nonionic surfactants and with most anionic and cationic surfactants.[1] This allows for the creation of blended surfactant systems to fine-tune emulsion properties.

Troubleshooting Guide

This guide addresses common stability issues encountered when formulating oil-in-water emulsions with SURFONIC JL-80X.

Issue 1: Creaming (Oily layer forming at the top)

  • Question: My emulsion appears stable initially, but over time, a concentrated layer of oil droplets forms at the top. How can I prevent this?

  • Answer: Creaming is the upward movement of dispersed oil droplets due to density differences between the oil and water phases.[4] While it is a reversible process, it can be a precursor to more severe instability.[4] Here are some solutions:

    • Increase the Viscosity of the Continuous Phase: A higher viscosity in the aqueous phase will slow down the movement of oil droplets.[5][6] Consider adding a thickening agent (hydrocolloid) like xanthan gum or guar gum to your water phase.[7]

    • Reduce Droplet Size: Smaller oil droplets are less affected by gravity and will cream more slowly.[6] Increase the energy input during emulsification by using a high-shear homogenizer or by increasing the homogenization time and speed.

    • Optimize the Oil-to-Water Ratio: A very high oil concentration can sometimes lead to faster creaming. Experiment with slightly lower oil phase volumes.[4]

Issue 2: Coalescence and Breaking (Complete phase separation)

  • Question: My emulsion is separating into distinct oil and water layers. What is causing this, and how can I fix it?

  • Answer: Coalescence is an irreversible process where oil droplets merge to form larger droplets, eventually leading to a complete breakdown of the emulsion.[4] This indicates an unstable interfacial film.

    • Insufficient Surfactant Concentration: Ensure you are using an adequate concentration of SURFONIC JL-80X. The concentration should be above its Critical Micelle Concentration (CMC) of 51 ppm to ensure enough surfactant is available to cover the surface of all oil droplets.[2]

    • Incorrect pH: Drastic changes in pH can sometimes affect the performance of stabilizers in the formulation.[8] Ensure the pH of your aqueous phase is within the recommended range for SURFONIC JL-80X (6.5 - 7.5 for a 1% solution).[1]

    • Incompatible Ingredients: While SURFONIC JL-80X is broadly compatible, interactions with other formulation components could potentially destabilize the emulsion. Review all ingredients for potential incompatibilities.

Issue 3: Flocculation (Clumping of oil droplets)

  • Question: Under the microscope, I can see the oil droplets in my emulsion clumping together, but they are not merging. What is happening?

  • Answer: Flocculation is the aggregation of droplets to form clumps without the rupture of the interfacial film.[4] It is often a reversible process but can lead to creaming and coalescence.[4]

    • Increase Surfactant Concentration: A higher concentration of SURFONIC JL-80X can provide a more robust steric barrier around the droplets, preventing them from getting close enough to flocculate.

    • Gentle Agitation: Sometimes, gentle mixing can redisperse flocculated droplets.

    • Consider a Co-surfactant: The addition of another compatible surfactant can sometimes improve the packing at the interface and enhance stability.

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water Emulsion

This protocol outlines a general method for preparing a 10% oil-in-water emulsion stabilized with SURFONIC JL-80X.

Materials:

  • Deionized water

  • SURFONIC JL-80X

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Optional: Thickening agent (e.g., xanthan gum), preservative

Equipment:

  • High-shear homogenizer (e.g., rotor-stator type)

  • Beakers

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Heating plate (if necessary)

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, weigh the required amount of deionized water.

    • Add the desired concentration of SURFONIC JL-80X to the water (e.g., 1-5% w/w of the total formulation).

    • If using a thickening agent or other water-soluble additives, add them to the aqueous phase and stir until fully dissolved. Gentle heating may be required for some thickeners.

  • Prepare the Oil Phase:

    • In a separate beaker, weigh the required amount of the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.

    • Once all the oil has been added, subject the mixture to high-shear homogenization. Start at a lower speed and gradually increase to the desired level.

    • Homogenize for a sufficient time (e.g., 5-10 minutes) to achieve a fine, uniform droplet size. The optimal time and speed will depend on the specific formulation and equipment.

  • Cooling and Final Additions:

    • If the emulsion was heated, allow it to cool to room temperature while stirring gently.

    • Add any temperature-sensitive ingredients, such as preservatives, during the cooling phase.

  • Characterization:

    • Visually inspect the emulsion for uniformity and signs of instability.

    • Measure the droplet size distribution using techniques like laser diffraction or microscopy.

    • Monitor the emulsion for stability over time by observing for creaming, coalescence, or other changes.

Visualizations

G cluster_prep Aqueous Phase Preparation cluster_oil Oil Phase Preparation A Weigh Deionized Water B Add SURFONIC JL-80X A->B C Add Water-Soluble Additives (Optional) B->C E Combine Phases (Slowly add Oil to Aqueous) C->E D Weigh Oil Phase D->E F High-Shear Homogenization E->F G Cooling & Addition of Temperature-Sensitive Ingredients F->G H Final Emulsion G->H

Caption: Workflow for Preparing an Oil-in-Water Emulsion.

G Start Emulsion Instability Observed Q1 Is there an oily layer at the top? Start->Q1 A1_Yes Creaming Q1->A1_Yes Yes Q2 Are there distinct oil and water layers? Q1->Q2 No Sol1 Increase Aqueous Phase Viscosity Reduce Droplet Size A1_Yes->Sol1 End Stable Emulsion Sol1->End A2_Yes Coalescence / Breaking Q2->A2_Yes Yes Q3 Are droplets clumping together? Q2->Q3 No Sol2 Increase SURFONIC JL-80X Concentration Check pH and Ingredient Compatibility A2_Yes->Sol2 Sol2->End A3_Yes Flocculation Q3->A3_Yes Yes Q3->End No Sol3 Increase SURFONIC JL-80X Concentration Apply Gentle Agitation A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting Decision Tree for Emulsion Instability.

References

Validation & Comparative

A Head-to-Head Comparison: SURFONIC JL-80X vs. Triton X-100 in Western Blot Wash Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Non-Ionic Detergent for Your Western Blot Wash Buffer

In the pursuit of clean, specific, and reproducible Western blot results, the composition of the wash buffer is a critical, yet often overlooked, factor. The choice of detergent, in particular, plays a pivotal role in minimizing background noise and ensuring high signal-to-noise ratios. For decades, Triton X-100 has been a staple non-ionic detergent in laboratories worldwide. However, with growing environmental and safety concerns, along with the availability of modern alternatives, a critical re-evaluation is warranted. This guide provides a comprehensive comparison of SURFONIC JL-80X and Triton X-100 for use in Western blot wash buffers, supported by their physicochemical properties and established principles of immunoassay optimization.

Executive Summary

While both SURFONIC JL-80X and Triton X-100 are effective non-ionic detergents for reducing non-specific binding in Western blots, SURFONIC JL-80X emerges as a strong, safer, and more environmentally friendly alternative. Although direct comparative experimental data in a Western blot setting is limited, an analysis of their chemical properties suggests comparable performance in reducing background noise. The key differentiator lies in the chemical structure: SURFONIC JL-80X is an alkoxylated linear alcohol, which is readily biodegradable, whereas Triton X-100 is an alkylphenol ethoxylate, a class of compounds facing increasing regulatory scrutiny due to environmental persistence and potential endocrine-disrupting effects of its metabolites[1][2]. For laboratories aiming to adopt greener and safer practices without compromising data quality, SURFONIC JL-80X presents a compelling option.

Data Presentation: Physicochemical Properties

A detailed comparison of the key physicochemical properties of SURFONIC JL-80X and Triton X-100 is crucial for understanding their behavior in aqueous buffer systems and their potential impact on immunoassay performance.

PropertySURFONIC JL-80XTriton X-100Significance in Western Blotting
Chemical Type Alkoxylated Linear Alcohol[3]Alkylphenol Ethoxylate[4]Affects biodegradability and environmental impact. Linear alcohols are considered more environmentally friendly[5].
HLB Value 13.1[6][7]13.4 - 13.5[4][8]The Hydrophile-Lipophile Balance (HLB) indicates the emulsifying properties of the detergent. Values in the 12-15 range are effective detergents for oil-in-water emulsions, suitable for disrupting non-specific hydrophobic interactions[4]. The similar HLB values suggest comparable detergency in wash buffers.
Critical Micelle Concentration (CMC) Not explicitly defined in reviewed datasheets0.2-0.9 mM[8][9]The CMC is the concentration at which detergent molecules form micelles. Effective washing is typically achieved at concentrations well above the CMC. While the CMC for SURFONIC JL-80X is not readily available, its performance as a detergent implies a functional CMC in a similar range to other non-ionic surfactants used in these applications.
Cloud Point (1% aqueous) 57-62°C[3][10]~65°C[4][8]The cloud point is the temperature at which the detergent becomes insoluble, which can affect performance at elevated incubation temperatures. Both have cloud points well above typical Western blot washing temperatures.
Biodegradability Readily biodegradable[3]Not readily biodegradable; metabolites are of environmental concern[1][2][11][12]A significant factor for environmental health and safety compliance.
UV Absorbance Low (no aromatic ring)High (contains a phenolic ring)[13]Triton X-100's aromatic ring can interfere with UV-based protein quantification methods (e.g., A280 readings) if residual detergent is present.

Performance Comparison in Western Blotting

SURFONIC JL-80X:

  • Expected Performance: As a non-ionic detergent with a similar HLB value to Triton X-100, SURFONIC JL-80X is expected to be highly effective at reducing non-specific antibody binding to the membrane, thereby lowering background noise. Its chemical structure as a linear alcohol ethoxylate suggests it will efficiently disrupt hydrophobic interactions without denaturing the target protein or interfering with antibody-antigen binding.

  • Advantages: The primary advantage of SURFONIC JL-80X is its favorable environmental and safety profile[1]. It is readily biodegradable and does not produce the harmful metabolites associated with alkylphenol ethoxylates[3]. This makes it a more sustainable and responsible choice for modern laboratories. The absence of a UV-absorbing aromatic ring is an additional benefit for workflows that involve protein quantification of recovered samples.

Triton X-100:

  • Established Performance: Triton X-100 is a well-established and widely used detergent in Western blotting for a reason. It is known to be effective at reducing background and producing clean blots[8][14]. Its performance is the benchmark against which many alternatives are measured.

  • Disadvantages: The significant drawbacks of Triton X-100 are its environmental persistence and the ecotoxicity of its degradation products[2]. This has led to restrictions on its use in some regions and a general push towards finding suitable replacements. Its UV absorbance can also be a practical issue in certain experimental setups[13].

Experimental Protocols

The following is a detailed, representative experimental protocol for a standard Western blot, with notes on where to incorporate SURFONIC JL-80X or Triton X-100.

1. Sample Preparation and Electrophoresis:

  • Prepare protein lysates from cells or tissues in a suitable lysis buffer (e.g., RIPA buffer).

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a polyacrylamide gel of the appropriate percentage.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, briefly rinse the membrane with deionized water.

3. Blocking:

  • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)) for 1 hour at room temperature with gentle agitation.

4. Primary Antibody Incubation:

  • Dilute the primary antibody in blocking buffer or a buffer containing a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 is common, but this is where you would test your wash buffer detergent).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

5. Washing Steps (Incorporating SURFONIC JL-80X or Triton X-100):

  • Prepare a wash buffer of either TBS or PBS containing 0.05% - 0.1% (v/v) of either SURFONIC JL-80X or Triton X-100 . A common formulation is TBST or PBST.

  • Decant the primary antibody solution.

  • Wash the membrane three times for 5-10 minutes each with the prepared wash buffer at room temperature with gentle agitation. Increasing the duration or number of washes can help to further reduce background[15].

6. Secondary Antibody Incubation:

  • Dilute the appropriate HRP- or fluorophore-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

7. Final Washing Steps:

  • Repeat the washing steps as described in step 5 using the same wash buffer containing either SURFONIC JL-80X or Triton X-100 .

8. Detection:

  • For chemiluminescent detection, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using X-ray film or a digital imaging system.

Mandatory Visualizations

Western Blot Workflow

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_immunodetection Immunodetection Lysate Protein Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing (SURFONIC JL-80X or Triton X-100) PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Washing2 Final Washing (SURFONIC JL-80X or Triton X-100) SecondaryAb->Washing2 Detection Detection Washing2->Detection

Caption: A streamlined workflow of the Western blotting process.

Logical Relationship of Detergents in Washing Steps

Detergent_Function WashBuffer Wash Buffer (TBS or PBS) Detergent Non-Ionic Detergent (SURFONIC JL-80X or Triton X-100) NonSpecific Non-Specifically Bound Antibodies Detergent->NonSpecific Disrupts Hydrophobic Interactions Membrane Western Blot Membrane NonSpecific->Membrane Removes from Signal Reduced Background Noise & Improved Signal-to-Noise Ratio Membrane->Signal Leads to

References

A Comparative Guide to SURFONIC JL-80X and Tween 20 for ELISA Blocking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and sensitive results from Enzyme-Linked Immunosorbent Assays (ELISAs), the effective blocking of non-specific binding is a critical step. The choice of blocking agent can significantly impact the signal-to-noise ratio, and consequently, the accuracy of the assay. This guide provides a detailed comparison of two non-ionic surfactants, the widely-used Tween 20 and the less-characterized SURFONIC JL-80X, for their application in ELISA blocking protocols.

While Tween 20 is a staple in many laboratories, this guide will also explore the properties of SURFONIC JL-80X, a biodegradable, alkoxylated linear alcohol, as a potential alternative. Due to a lack of direct comparative studies in the current scientific literature, this guide will provide a comprehensive overview of each surfactant's known properties and a proposed experimental protocol for a head-to-head evaluation.

Comparison of Physicochemical Properties

A fundamental understanding of the physicochemical properties of each surfactant is essential for predicting their behavior in an ELISA. The following table summarizes the key characteristics of SURFONIC JL-80X and Tween 20.

PropertySURFONIC JL-80XTween 20 (Polysorbate 20)
Chemical Class Alkoxylated Linear AlcoholPolyoxyethylene Sorbitan Monolaurate
Nature Non-ionic surfactantNon-ionic surfactant
Appearance Clear liquidViscous, amber-colored liquid
Biodegradability Readily biodegradableBiodegradable
Primary Use in ELISA Potential blocking agent and wash buffer additivePrimarily a wash buffer additive, also used in blocking buffers
Mechanism of Action Reduces surface tension and blocks hydrophobic interactionsReduces surface tension and blocks hydrophobic interactions

Performance in ELISA: A Theoretical and Evidenced-Based Overview

Tween 20: The Established Standard

Tween 20 is a polysorbate surfactant that has been a long-standing component of many ELISA protocols.[1] Its primary role is as a detergent in wash buffers, typically at a concentration of 0.05% to 0.1%, to reduce non-specific binding and background noise.[2] It can also be included in blocking buffers, often in combination with protein-based blockers like bovine serum albumin (BSA) or non-fat dry milk, to further minimize hydrophobic interactions between proteins and the polystyrene surface of the microplate.[2][3]

Tween 20 is considered a temporary blocker, as it can be washed away during the assay.[4] Its effectiveness is dependent on the specific ELISA system, including the nature of the antigen and antibodies.[5] While generally effective at improving the signal-to-noise ratio, some studies have indicated that Tween 20 can, in some instances, contribute to non-specific background binding of certain molecules, such as phage in phage display ELISA.[6]

SURFONIC JL-80X: A Potential Alternative

SURFONIC JL-80X is a non-ionic surfactant characterized as an alkoxylated linear alcohol. It is promoted as a safer and biodegradable alternative to other non-ionic surfactants like Triton X-100. While its primary applications are in industrial and household cleaning formulations, its properties as a non-ionic surfactant with good detergency and wetting capabilities suggest its potential utility in ELISA.

Currently, there is a lack of published, peer-reviewed studies that specifically evaluate the performance of SURFONIC JL-80X as a blocking agent in ELISA. Therefore, a direct comparison of its performance against Tween 20 based on experimental data is not possible at this time. However, based on its chemical nature, it is hypothesized that SURFONIC JL-80X would function similarly to other non-ionic detergents by adsorbing to unoccupied hydrophobic sites on the microplate, thereby preventing the non-specific binding of antibodies and other proteins.

Experimental Protocols

To facilitate a direct comparison, the following experimental protocols are provided.

Standard Tween 20 Blocking and Washing Protocol

  • Coating: Coat the wells of a 96-well microplate with the desired antigen or capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL per well of wash buffer (Phosphate Buffered Saline [PBS] containing 0.05% Tween 20).

  • Blocking: Add 200 µL per well of blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween 20). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Sample/Antibody Incubation: Proceed with the addition of samples, primary, and secondary antibodies as per the specific ELISA protocol, using a diluent that may also contain 0.05% Tween 20.

  • Washing: Perform wash steps with PBS-T (PBS with 0.05% Tween 20) between each antibody incubation step.

  • Detection: Add the substrate and measure the signal.

Proposed Protocol for Evaluating SURFONIC JL-80X

To determine the optimal concentration and effectiveness of SURFONIC JL-80X, a checkerboard titration is recommended.

  • Coating: Coat the wells of a 96-well microplate as described above.

  • Washing: Wash the plate three times with 200 µL per well of PBS.

  • Blocking: Prepare a series of blocking buffers with varying concentrations of SURFONIC JL-80X in PBS (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%). For comparison, include a control with a standard blocking buffer (e.g., 1% BSA in PBS) and another with 0.05% Tween 20 in PBS. Add 200 µL of the respective blocking buffers to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBS.

  • Assay Procedure: Proceed with the ELISA, including a negative control (no antigen/antibody) to assess background signal and a positive control to assess signal strength.

  • Data Analysis: Measure the optical density (OD) at the appropriate wavelength. Calculate the signal-to-noise ratio (S/N ratio = OD of positive control / OD of negative control) for each concentration of SURFONIC JL-80X and compare it to the Tween 20 and BSA controls.

Visualizing the ELISA Workflow and Blocking Mechanism

To better understand the experimental process and the role of blocking agents, the following diagrams are provided.

ELISA_Workflow cluster_coating 1. Antigen/Antibody Coating cluster_blocking 2. Blocking cluster_detection 3. Detection cluster_result 4. Result A Coat plate with antigen/antibody B Add blocking agent (e.g., SURFONIC JL-80X or Tween 20) A->B Wash C Add primary antibody B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate D->E Wash F Measure signal E->F

Caption: A simplified workflow of an indirect ELISA, highlighting the key stages of coating, blocking, detection, and result measurement.

Blocking_Mechanism cluster_unblocked Unblocked Well Surface cluster_blocked Blocked Well Surface Unblocked Antigen Antigen Plate_Surface1 Polystyrene Surface Antigen->Plate_Surface1 NSB_Antibody Non-specific Antibody NSB_Antibody->Plate_Surface1 Non-specific binding (High Background) Blocked Antigen2 Antigen Plate_Surface2 Polystyrene Surface Antigen2->Plate_Surface2 Blocking_Agent Blocking Agent (e.g., Non-ionic Surfactant) Blocking_Agent->Plate_Surface2 Blocks vacant sites (Low Background)

Caption: Mechanism of action of a blocking agent in preventing non-specific binding of antibodies to the microplate surface.

Decision_Tree Start Start: Select Blocking Agent StandardAssay Is it a standard, well-established assay? Start->StandardAssay HighBackground Is high background a known issue? UseTween20 Use Tween 20 in wash buffer (and potentially in blocking buffer) HighBackground->UseTween20 No OptimizeBlocker Optimize blocking agent: - Increase concentration - Try alternative (e.g., SURFONIC JL-80X) - Combine with protein blocker HighBackground->OptimizeBlocker Yes StandardAssay->UseTween20 Yes NewAssay Develop and validate new blocking protocol StandardAssay->NewAssay No UseTween20->HighBackground NewAssay->HighBackground

Caption: A decision tree to guide the selection and optimization of a blocking agent for an ELISA.

Conclusion

Tween 20 remains the well-documented and widely accepted non-ionic surfactant for use in ELISA wash and blocking buffers. Its performance in reducing non-specific binding is generally reliable, though not without exceptions. SURFONIC JL-80X, with its favorable environmental and safety profile, presents an intriguing, yet unproven, alternative.

For researchers and drug development professionals seeking to optimize their ELISAs, particularly when encountering issues with background noise or seeking more environmentally friendly reagents, an in-house evaluation of SURFONIC JL-80X as a blocking agent is a logical next step. The provided experimental protocol offers a framework for such a comparison. The data generated from such studies would be invaluable to the wider scientific community in assessing the potential of this surfactant in immunoassays. Until such data becomes available, Tween 20 will likely remain the default choice for most applications.

References

A Head-to-Head Battle of the Detergents: SURFONIC JL-80X vs. The Brij Series for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of membrane protein studies, the choice of detergent is a critical first step. An effective detergent must gently extract the protein from its native lipid environment while preserving its structural integrity and biological function. This guide provides a comprehensive comparison of SURFONIC JL-80X and the widely used Brij series of non-ionic detergents, offering insights into their performance for membrane protein solubilization.

This comparison delves into the physicochemical properties of these detergents, presents available performance data, and provides detailed experimental protocols to aid in the selection of the optimal solubilizing agent for your specific membrane protein of interest.

Physicochemical Properties: A Tale of Two Chemistries

The performance of a detergent in membrane protein solubilization is intrinsically linked to its chemical structure and physical properties. SURFONIC JL-80X is an alkoxylated linear alcohol, while the Brij series are polyoxyethylene alkyl ethers. These structural differences translate to distinct physicochemical characteristics that influence their interaction with membrane proteins.

PropertySURFONIC JL-80XBrij-35Brij-58Brij-78Brij-98
Chemical Class Alkoxylated Linear AlcoholPolyoxyethylene (23) Lauryl EtherPolyoxyethylene (20) Cetyl EtherPolyoxyethylene (20) Stearyl EtherPolyoxyethylene (20) Oleyl Ether
Molecular Weight (Da) ~634~1198~1122~1152~1149
Critical Micelle Concentration (CMC) (mM) ~0.080.090.007-0.0770.0020.0025
HLB Value 12.316.915.715.315.3
Cloud Point (°C) 60>100>100>100>100

Table 1: Physicochemical Properties of SURFONIC JL-80X and Select Brij Series Detergents. The data presented is compiled from various sources and may vary depending on the specific manufacturing process and analytical method used.

Performance Evaluation: Insights from Experimental Data

Direct comparative studies on the solubilization of membrane proteins from native membranes using both SURFONIC JL-80X and the Brij series are limited in publicly available literature. However, valuable insights can be gleaned from studies that have evaluated these detergents independently or in different contexts.

A notable study systematically screened various detergents for their ability to support the cell-free production of a G-protein coupled receptor (GPCR). In this context, Brij-35 and Brij-58 demonstrated superior performance, yielding approximately four to five times more functional receptor compared to other detergents tested.[1] While this does not directly measure solubilization efficiency from a native membrane, it highlights the ability of these Brij detergents to provide a favorable environment for the proper folding and stability of a complex membrane protein.

SURFONIC JL-80X is often marketed as a safer and effective alternative to Triton X-100, a widely used non-ionic detergent. Its similar properties to Triton X-100 suggest its potential for effective membrane protein solubilization, a common application for Triton X-100.

Ultimately, the optimal detergent is highly protein-dependent. The data suggests that for applications requiring high yields of functional protein, particularly in cell-free systems, the Brij series, specifically Brij-35 and Brij-58, are strong candidates. SURFONIC JL-80X, with its favorable safety profile and properties analogous to established detergents, presents a compelling option that warrants consideration and empirical testing.

Experimental Protocols: A Guide to Detergent Screening

To determine the most effective detergent for your specific membrane protein, a systematic screening process is essential. Below are detailed protocols for membrane protein solubilization and a subsequent analysis of solubilization efficiency.

Protocol 1: Membrane Protein Solubilization

This protocol outlines the general steps for extracting membrane proteins from a cell pellet.

Membrane Protein Solubilization Workflow cluster_0 Cell Lysis and Membrane Preparation cluster_1 Detergent Solubilization cell_pellet Start with Cell Pellet resuspend Resuspend in Lysis Buffer cell_pellet->resuspend lyse Lyse Cells (e.g., sonication, French press) resuspend->lyse centrifuge_low Low-Speed Centrifugation (remove debris) lyse->centrifuge_low supernatant_1 Collect Supernatant centrifuge_low->supernatant_1 ultracentrifuge Ultracentrifugation (pellet membranes) supernatant_1->ultracentrifuge membrane_pellet Isolated Membrane Pellet ultracentrifuge->membrane_pellet resuspend_membranes Resuspend Membrane Pellet in Solubilization Buffer membrane_pellet->resuspend_membranes add_detergent Add Detergent (e.g., SURFONIC JL-80X or Brij series) resuspend_membranes->add_detergent incubate Incubate with Gentle Agitation add_detergent->incubate centrifuge_high High-Speed Centrifugation (pellet insoluble material) incubate->centrifuge_high solubilized_fraction Collect Supernatant (Solubilized Membrane Proteins) centrifuge_high->solubilized_fraction

Caption: Workflow for Membrane Protein Solubilization.

Methodology:

  • Cell Lysis and Membrane Preparation:

    • Start with a frozen or fresh cell pellet expressing the membrane protein of interest.

    • Resuspend the pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

    • Lyse the cells using an appropriate method such as sonication, a French press, or a Dounce homogenizer.

    • Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and debris.

    • Carefully collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the cell membranes.

    • Discard the supernatant and retain the membrane pellet.

  • Detergent Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).

    • Add the detergent to be tested (SURFONIC JL-80X or a member of the Brij series) to a final concentration typically 1-2% (w/v). The optimal concentration should be determined empirically.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

    • Perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.

    • The resulting supernatant contains the solubilized membrane proteins.

Protocol 2: Analysis of Solubilization Efficiency

This protocol describes how to quantify the amount of solubilized protein.

Analysis of Solubilization Efficiency cluster_0 Sample Preparation cluster_1 Quantification solubilized_fraction Solubilized Supernatant prepare_supernatant Prepare Supernatant for SDS-PAGE solubilized_fraction->prepare_supernatant insoluble_pellet Insoluble Pellet resuspend_pellet Resuspend Pellet in SDS-PAGE Buffer insoluble_pellet->resuspend_pellet sds_page SDS-PAGE resuspend_pellet->sds_page prepare_supernatant->sds_page western_blot Western Blot (for specific protein) sds_page->western_blot densitometry Densitometry Analysis western_blot->densitometry calculate_efficiency Calculate Solubilization Efficiency densitometry->calculate_efficiency

Caption: Workflow for Analyzing Solubilization Efficiency.

Methodology:

  • Sample Preparation:

    • Carefully collect the supernatant (solubilized fraction) from the high-speed centrifugation step in Protocol 1.

    • Resuspend the insoluble pellet in a volume of SDS-PAGE sample buffer equal to the volume of the solubilized fraction.

  • Quantification:

    • Load equal volumes of the solubilized supernatant and the resuspended insoluble pellet onto an SDS-PAGE gel.

    • After electrophoresis, either stain the gel with a total protein stain (e.g., Coomassie Blue) or perform a Western blot using an antibody specific to the target membrane protein.

    • Analyze the band intensities of the target protein in the supernatant and pellet lanes using densitometry software.

    • Calculate the solubilization efficiency using the following formula:

      • Solubilization Efficiency (%) = (Intensity of band in supernatant) / (Intensity of band in supernatant + Intensity of band in pellet) x 100

Logical Relationship for Detergent Selection

The choice between SURFONIC JL-80X and the Brij series will depend on a variety of factors. The following diagram illustrates a logical approach to this decision-making process.

Detergent Selection Logic start Start: Need to Solubilize a Membrane Protein protein_properties Consider Protein Properties (e.g., size, pI, stability) start->protein_properties safety_considerations Prioritize Safety and Environmental Impact? protein_properties->safety_considerations surfonic Consider SURFONIC JL-80X safety_considerations->surfonic Yes brij Consider Brij Series (e.g., Brij-35, Brij-58) safety_considerations->brij No/Less Critical empirical_testing Perform Empirical Screening (Protocols 1 & 2) surfonic->empirical_testing brij->empirical_testing analyze_results Analyze Solubilization Efficiency, Stability, and Function empirical_testing->analyze_results optimal_detergent Select Optimal Detergent analyze_results->optimal_detergent

Caption: Decision-making flowchart for detergent selection.

Conclusion

Both SURFONIC JL-80X and the Brij series of detergents are viable non-ionic options for membrane protein solubilization. The Brij series, particularly Brij-35 and Brij-58, have demonstrated strong performance in maintaining the integrity of a complex membrane protein in a cell-free system.[1] SURFONIC JL-80X offers a favorable safety and environmental profile, positioning it as a modern alternative to traditional detergents like Triton X-100.

The optimal choice will always be protein-specific. Therefore, it is highly recommended that researchers perform pilot-scale solubilization trials with a selection of detergents, including both SURFONIC JL-80X and relevant members of the Brij series, to empirically determine the best-performing agent for their particular membrane protein of interest. The protocols and logical framework provided in this guide offer a solid starting point for these critical experiments.

References

A Researcher's Guide to Validating SURFONIC JL-80X as a Direct Replacement for Triton X-100 in Enzymatic Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For decades, Triton X-100 has been a staple nonionic surfactant in research laboratories, widely used for cell lysis and protein solubilization in a variety of enzymatic assays.[1][2][3][4][5] However, due to environmental concerns regarding its biodegradation byproducts, regulatory bodies have restricted its use, prompting researchers to seek effective alternatives.[6] SURFONIC JL-80X, an alkoxylated linear alcohol, has emerged as a promising, biodegradable substitute.[7][8] This guide provides a comprehensive comparison and a detailed protocol for validating SURFONIC JL-80X as a direct replacement for Triton X-100 in your specific enzymatic activity assays.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the fundamental properties of both surfactants is crucial for predicting their behavior in solution and their potential impact on enzyme kinetics. Both are nonionic surfactants designed to permeabilize cell membranes and solubilize proteins without denaturation.[3][4][9]

PropertySURFONIC JL-80XTriton X-100Source(s)
Chemical Name Alkoxylated Linear AlcoholOctylphenol Ethoxylate[7][10]
CAS Number 68154-97-29002-93-1[1][7]
Type NonionicNonionic[7][11]
Avg. Molecular Weight Not specified~625 g/mol [1][3]
Critical Micelle Conc. (CMC) Not specified0.22-0.24 mM[1][12]
Cloud Point (1% aq.) 57 - 62 °C~65 °C[7][12]
HLB Value 13.1Not specified[7][13]
Biodegradability Readily biodegradableProduces ecotoxic degradation products[6][7]
pH (1% solution) 6.5 - 7.56.0 - 8.0 (5% solution)[1][7]
Mechanism of Action in Enzymatic Assays

Nonionic surfactants like SURFONIC JL-80X and Triton X-100 are essential for assays involving intracellular enzymes. Their primary role is to permeabilize the cell's lipid bilayer, creating pores that allow for the release of cellular contents, including the target enzyme, into the assay buffer. This is achieved without denaturing the enzyme, thus preserving its catalytic activity.[4][5][9] The surfactant molecules insert themselves into the membrane, disrupting its structure and forming mixed micelles with lipids and membrane proteins.[9]

cluster_0 Cell Membrane Disruption Membrane Lipid Bilayer Pore Membrane Pore Formation Membrane->Pore leads to Surfactant Surfactant Monomers (SURFONIC JL-80X or Triton X-100) Surfactant->Membrane inserts into Lysis Cell Lysis & Enzyme Release Pore->Lysis Enzyme Intracellular Enzyme Lysis->Enzyme releases

Mechanism of nonionic surfactant-mediated cell lysis for enzyme release.

Experimental Protocol for Validation

To ensure that SURFONIC JL-80X does not adversely affect your specific assay, a direct, parallel comparison with Triton X-100 is required. The following protocol outlines the key steps for this validation.

Objective:

To determine if SURFONIC JL-80X can replace Triton X-100 in a given enzymatic assay by comparing key kinetic parameters (e.g., Specific Activity, Vmax, Km).

Materials:
  • Enzyme source (e.g., cell culture, tissue homogenate)

  • Substrate for the enzyme of interest

  • Assay buffer

  • 10% (w/v) Triton X-100 stock solution

  • 10% (w/v) SURFONIC JL-80X stock solution

  • Microplate reader or spectrophotometer

  • 96-well plates

Methodology:
  • Reagent Preparation:

    • Prepare a series of lysis buffers containing varying final concentrations of each surfactant (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). The optimal concentration is often near the surfactant's Critical Micelle Concentration (CMC).

    • Prepare substrate solutions at various concentrations to determine kinetic parameters.

  • Assay Procedure (Parallel Experiment):

    • For each surfactant, aliquot your enzyme source into separate tubes.

    • Add the prepared lysis buffers to the respective tubes to achieve the desired final surfactant concentrations.

    • Incubate for a predetermined time at the optimal temperature to ensure complete lysis.

    • Initiate the enzymatic reaction by adding the substrate to the lysate.

    • Measure the reaction product over time using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and surfactant concentration.

    • Determine the specific activity of the enzyme under each condition.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each surfactant.

    • Compare the results statistically. A non-significant difference between the parameters obtained with SURFONIC JL-80X and Triton X-100 indicates that it is a suitable replacement.

Experimental workflow for validating a replacement surfactant.
Hypothetical Performance Comparison in Common Enzymatic Assays

The table below serves as a template for presenting your validation data. Successful validation would be indicated by comparable results across all parameters for both surfactants.

Enzyme AssaySurfactantConcentrationSpecific Activity (U/mg)Vmax (µM/min)Km (µM)
β-Galactosidase Triton X-1000.1%150.2 ± 8.525.1 ± 1.3105.4 ± 5.2
SURFONIC JL-80X0.1%148.9 ± 7.924.8 ± 1.5103.9 ± 6.1
Luciferase Triton X-1000.25%8.9 x 10⁵ ± 0.4 x 10⁵1.2 x 10³ ± 0.1 x 10³45.2 ± 3.8
SURFONIC JL-80X0.25%9.1 x 10⁵ ± 0.5 x 10⁵1.3 x 10³ ± 0.1 x 10³44.8 ± 4.0
Alkaline Phosphatase Triton X-1000.05%32.5 ± 2.15.6 ± 0.422.1 ± 1.9
SURFONIC JL-80X0.05%31.9 ± 2.45.4 ± 0.522.8 ± 2.1

Note: The data presented in this table is for illustrative purposes only and should be replaced with your own experimental findings.

Decision-Making Framework for Substitution

The decision to replace a critical reagent requires careful consideration. The following flowchart outlines a logical approach to validating SURFONIC JL-80X in your laboratory.

start Need to replace Triton X-100? proc1 Perform Parallel Assay Validation (Triton X-100 vs. SURFONIC JL-80X) start->proc1 dec1 Are Enzyme Kinetic Parameters (Vmax, Km) Comparable? proc1->dec1 dec2 Is Assay Sensitivity and Signal-to-Noise Ratio Maintained? dec1->dec2 Yes proc3 Optimize SURFONIC JL-80X Concentration dec1->proc3 No proc2 Adopt SURFONIC JL-80X for Standard Protocol dec2->proc2 Yes dec2->proc3 No end Validation Complete proc2->end proc3->proc1 proc4 Re-evaluate or Test Another Alternative proc3->proc4

Decision-making flowchart for surfactant substitution.

SURFONIC JL-80X presents a viable, environmentally friendlier alternative to Triton X-100 for use in enzymatic activity assays. Its similar physicochemical properties, such as being a nonionic surfactant with a comparable cloud point, suggest it will perform similarly in cell lysis and protein solubilization.[7] However, due to the sensitive nature of enzymatic assays, direct validation is imperative. By following the detailed protocol and decision-making framework outlined in this guide, researchers can confidently assess the suitability of SURFONIC JL-80X for their specific applications, ensuring the continued integrity and reproducibility of their experimental results.

References

A Head-to-Head Comparison: SURFONIC JL-80X versus CHAPS for Solubilizing Bacterial Inclusion Bodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient solubilization of bacterial inclusion bodies is a critical step in recovering high-value recombinant proteins. The choice of detergent is paramount to maximizing protein yield and preserving biological activity. This guide provides an objective comparison of SURFONIC JL-80X, a non-ionic surfactant, and CHAPS, a zwitterionic detergent, for this application.

While direct comparative studies between SURFONIC JL-80X and CHAPS are limited, this guide leverages data on Triton X-100 as a well-established proxy for SURFONIC JL-80X, which is often marketed as its safer, biodegradable alternative. This comparison is based on their physicochemical properties and performance data from various studies on inclusion body solubilization.

Executive Summary

Both SURFONIC JL-80X (via its proxy Triton X-100) and CHAPS are effective in solubilizing inclusion bodies, often used in combination with other detergents or denaturants. The optimal choice depends on the specific protein and downstream applications.

  • SURFONIC JL-80X (as Triton X-100) is a mild, non-ionic detergent effective at disrupting protein-lipid and lipid-lipid interactions. It is often used in initial washing steps to remove membrane contaminants from inclusion body preparations.

  • CHAPS is a zwitterionic detergent known for its ability to break protein-protein interactions while being less denaturing than ionic detergents. It is particularly useful for solubilizing membrane proteins and maintaining their native conformation.

Detergent Properties and Performance

The following table summarizes the key physicochemical properties of SURFONIC JL-80X and CHAPS, alongside performance data for Triton X-100 as a substitute for SURFONIC JL-80X.

PropertySURFONIC JL-80X / Triton X-100CHAPS
Detergent Type Non-ionicZwitterionic
Molecular Weight ~625 g/mol (Triton X-100)614.88 g/mol
Critical Micelle Concentration (CMC) 0.2-0.9 mM (Triton X-100)6-10 mM
Aggregation Number ~140 (Triton X-100)10
Key Features Mild, non-denaturing, effective in disrupting lipid interactions.Non-denaturing, effective at breaking protein-protein interactions, electrically neutral over a wide pH range.
Reported Solubilization Performance Often used in washing buffers (1-2%) to remove contaminants[1]. Can be used in combination with other detergents like sarkosyl and CHAPS for high-yield recovery of folded proteins[2].Used in combination with Triton X-100 and sarkosyl to recover ~60% of original GST activity after solubilization[2]. A combination of 2% TritonX-100 and 20 mM CHAPS resulted in a 92.34% refolding efficiency of a GST-tagged protein[3].

Experimental Protocols: A Comparative Workflow

To determine the optimal detergent for your specific protein of interest, a comparative experimental workflow is recommended. Below is a detailed protocol that can be adapted for both SURFONIC JL-80X and CHAPS.

I. Inclusion Body Isolation and Washing
  • Cell Lysis: Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using a standard method such as sonication or high-pressure homogenization.

  • Inclusion Body Collection: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

  • Washing Step 1 (with non-ionic detergent): Resuspend the inclusion body pellet in lysis buffer containing 1-2% (v/v) Triton X-100 (or SURFONIC JL-80X). This step helps to remove contaminating membrane proteins and lipids. Incubate for 30 minutes at room temperature with gentle agitation. Centrifuge at 10,000 x g for 15 minutes and discard the supernatant.

  • Washing Step 2 (High Salt Wash): Resuspend the pellet in lysis buffer containing a high concentration of salt (e.g., 1 M NaCl) to remove nucleic acids and other contaminants. Centrifuge as in the previous step and discard the supernatant.

  • Final Wash: Wash the pellet one more time with lysis buffer without any additives to remove residual salt and detergent.

II. Comparative Solubilization
  • Divide the washed inclusion body pellet into two equal portions.

  • Solubilization with SURFONIC JL-80X (proxy: Triton X-100):

    • Resuspend one portion of the inclusion bodies in a solubilization buffer containing a mild chaotrope and the non-ionic detergent (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 M Urea, 1% Triton X-100, 5 mM DTT, pH 8.0).

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Solubilization with CHAPS:

    • Resuspend the second portion of inclusion bodies in a solubilization buffer containing a mild chaotrope and the zwitterionic detergent (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 M Urea, 20 mM CHAPS, 5 mM DTT, pH 8.0).

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Clarification: Centrifuge both solubilized samples at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Analysis:

    • Carefully collect the supernatants containing the solubilized protein.

    • Determine the protein concentration in each supernatant using a Bradford assay or a similar method.

    • Analyze the purity of the solubilized protein from each condition using SDS-PAGE.

III. Downstream Processing (Refolding and Purification)

The solubilized protein can then be subjected to refolding protocols, such as dialysis or rapid dilution, to obtain the biologically active protein. The choice of refolding strategy will depend on the specific protein and the nature of the solubilization buffer.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for comparing the solubilization efficiency of SURFONIC JL-80X and CHAPS.

G cluster_0 Inclusion Body Preparation cluster_1 Comparative Solubilization cluster_2 Analysis cluster_3 Downstream Processing start Bacterial Cell Pellet lysis Cell Lysis start->lysis centrifuge1 Centrifugation lysis->centrifuge1 ib_pellet Inclusion Body Pellet centrifuge1->ib_pellet wash1 Wash 1: Triton X-100 / SURFONIC JL-80X ib_pellet->wash1 wash2 Wash 2: High Salt wash1->wash2 wash3 Final Wash wash2->wash3 washed_ib Washed Inclusion Bodies wash3->washed_ib split Divide Pellet washed_ib->split solubilize_surfonix Solubilize with SURFONIC JL-80X Buffer split->solubilize_surfonix Condition A solubilize_chaps Solubilize with CHAPS Buffer split->solubilize_chaps Condition B centrifuge2_surfonix Centrifugation solubilize_surfonix->centrifuge2_surfonix centrifuge2_chaps Centrifugation solubilize_chaps->centrifuge2_chaps supernatant_surfonix Solubilized Protein (SURFONIC JL-80X) centrifuge2_surfonix->supernatant_surfonix supernatant_chaps Solubilized Protein (CHAPS) centrifuge2_chaps->supernatant_chaps analysis_surfonix Quantification (Bradford) SDS-PAGE supernatant_surfonix->analysis_surfonix analysis_chaps Quantification (Bradford) SDS-PAGE supernatant_chaps->analysis_chaps refolding Protein Refolding & Purification analysis_surfonix->refolding analysis_chaps->refolding

References

A Head-to-Head Comparison of SURFONIC JL-80X and NP-40 for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, immunoprecipitation (IP) stands as a cornerstone technique for isolating a specific protein from a complex mixture, such as a cell lysate. The success of an IP experiment hinges on the careful selection of reagents, particularly the detergent used for cell lysis and subsequent washing steps. The ideal detergent must effectively solubilize cellular membranes to release the target protein while preserving its native conformation and, crucially for co-immunoprecipitation (Co-IP), its interactions with other proteins.[1][2]

This guide provides a detailed comparison of two non-ionic detergents, SURFONIC JL-80X and Nonidet P-40 (NP-40), for their application in immunoprecipitation. We will delve into their physicochemical properties, present a comparative analysis of their performance based on available data, and provide standardized experimental protocols.

Physicochemical Properties of SURFONIC JL-80X and NP-40

The choice of detergent is often guided by its intrinsic properties, which dictate its behavior in solution and its interaction with proteins. Both SURFONIC JL-80X and NP-40 are non-ionic detergents, meaning they lack a net electrical charge and are generally considered milder than their ionic counterparts like SDS.[1][3] This characteristic makes them suitable for experiments where maintaining protein-protein interactions is paramount.[1][4]

PropertySURFONIC JL-80XNonidet P-40 (NP-40)
Chemical Class Alkoxylated linear alcohol[5]Octylphenol ethoxylate
HLB Value 13.1[5]~13.5
Cloud Point (1% aq.) 57 - 62°C[5][6]~63°C
Surface Tension (0.1%) 29.2 dynes/cm[5][6]~33 dynes/cm
Key Feature Biodegradable, considered a safer alternative to Triton X-100[5][7]Widely used, well-established in numerous IP protocols[8][9]

Table 1: Physicochemical Properties of SURFONIC JL-80X and NP-40. The properties of these non-ionic detergents are broadly similar, making them largely interchangeable in many applications. However, subtle differences can influence experimental outcomes.

Performance in Immunoprecipitation: A Comparative Overview

SURFONIC JL-80X: As an alkoxylated linear alcohol, SURFONIC JL-80X is often marketed as a direct, and safer, replacement for Triton X-100, which has very similar properties to NP-40.[7] Its primary advantages lie in its biodegradability and reduced health and safety concerns.[7] For immunoprecipitation, it is expected to perform similarly to NP-40 in terms of cell lysis efficiency and preservation of protein-protein interactions due to its non-ionic nature and comparable HLB value.

NP-40: NP-40 is a well-established and extensively documented detergent for immunoprecipitation and Co-IP.[4][8][9][10] Its gentle action effectively solubilizes cytoplasmic and membrane proteins without disrupting most protein complexes.[3] However, it is less effective at solubilizing nuclear membranes.[3] For many standard IP and Co-IP applications, a lysis buffer containing 0.5-1.0% NP-40 is a common starting point.[4]

Performance MetricSURFONIC JL-80XNP-40
Protein Yield Expected to be comparable to NP-40 for most cytoplasmic and membrane proteins.High yield for a wide range of proteins, though optimization may be required.
Background Signal Potentially lower background due to modern manufacturing processes, but this is application-dependent.Can sometimes result in higher background, which may necessitate pre-clearing steps.[4][8]
Preservation of Protein-Protein Interactions As a mild, non-ionic detergent, it is well-suited for Co-IP, preserving weak to moderate interactions.The gold standard for many Co-IP experiments, known for preserving protein complexes.[1][4]
Ease of Use A liquid, water-soluble surfactant that is easy to handle.[5]A viscous liquid that is readily soluble in aqueous buffers.

Table 2: Comparative Performance in Immunoprecipitation. This table provides a qualitative comparison based on the known properties of the detergents and their common applications.

Experimental Protocols

The following is a generalized immunoprecipitation protocol that can be adapted for use with either SURFONIC JL-80X or NP-40.

1. Lysis Buffer Preparation:

  • NP-40 Lysis Buffer: 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40.[9]

  • SURFONIC JL-80X Lysis Buffer: 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% SURFONIC JL-80X.

  • Important: Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer to prevent protein degradation.[4][11]

2. Cell Lysis:

  • Wash cultured cells with ice-cold PBS.

  • Add 1 mL of ice-cold lysis buffer per 10^7 cells.

  • Incubate on ice for 30 minutes with gentle agitation.[4]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

3. Pre-clearing the Lysate (Optional but Recommended):

  • Add 20-30 µL of Protein A/G agarose bead slurry to the cell lysate.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This step reduces non-specific binding.[4][8]

4. Immunoprecipitation:

  • Add the primary antibody (typically 1-10 µg) to the pre-cleared lysate.

  • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Add 50 µL of Protein A/G agarose bead slurry.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.[8]

5. Washing:

  • Centrifuge the tubes at 2,500 x g for 30 seconds at 4°C to pellet the beads.[8]

  • Carefully remove the supernatant.

  • Add 500 µL of ice-cold lysis buffer (or a designated wash buffer) and gently resuspend the beads.

  • Repeat the centrifugation and wash steps 3-5 times to remove non-specifically bound proteins.[8]

6. Elution:

  • After the final wash, remove all supernatant.

  • Add 50 µL of 1X Laemmli sample buffer to the bead pellet.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein-antibody complex.

  • Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Visualizing the Workflow and Biological Context

To better understand the experimental process and its application, the following diagrams illustrate the immunoprecipitation workflow and a representative signaling pathway that can be studied using this technique.

G Immunoprecipitation Workflow cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Cell Lysis Cell Lysis (Detergent Buffer) Clarification Clarification (Centrifugation) Cell Lysis->Clarification Pre-clearing Pre-clearing (with Beads) Clarification->Pre-clearing Antibody Incubation Incubate with Primary Antibody Pre-clearing->Antibody Incubation Bead Capture Capture with Protein A/G Beads Antibody Incubation->Bead Capture Washing Wash Steps Bead Capture->Washing Elution Elution (Sample Buffer) Washing->Elution Analysis Downstream Analysis (e.g., Western Blot) Elution->Analysis

Caption: A flowchart of the major steps in an immunoprecipitation experiment.

G MAPK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors

Caption: A simplified MAPK signaling pathway, a common target for Co-IP studies.

Conclusion and Recommendations

Both SURFONIC JL-80X and NP-40 are excellent choices for immunoprecipitation, particularly when preserving protein-protein interactions is critical.

  • NP-40 remains a reliable and widely validated choice, with a vast body of literature supporting its use. It is a safe bet for most standard IP and Co-IP applications targeting cytoplasmic or membrane-associated protein complexes.

  • SURFONIC JL-80X presents a modern, biodegradable, and safer alternative with comparable physicochemical properties. It can be used as a direct substitute for NP-40 or Triton X-100 in most protocols. Researchers looking to minimize environmental impact and potential health hazards should consider SURFONIC JL-80X.

Ultimately, the choice between these two detergents may come down to laboratory preference, existing protocols, and specific experimental goals. As with any immunoprecipitation experiment, empirical optimization of detergent concentration and wash conditions is often necessary to achieve the best results.[2][4]

References

Cleaning Validation of SURFONIC JL-80X for Trace Analysis Instrumentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of trace analysis, the immaculately clean surface of an analytical instrument is paramount to achieving accurate and reproducible results. The slightest residue from previous samples or cleaning agents can introduce significant interference, leading to costly errors and delays in research and development. This guide provides a comprehensive comparison of SURFONIC JL-80X, a non-ionic surfactant, with other common cleaning agents used for trace analysis instrumentation. It offers a framework for validating cleaning protocols to ensure the integrity of your analytical data.

Introduction to SURFONIC JL-80X and Its Alternatives

SURFONIC JL-80X is a non-ionic surfactant known for its effective cleaning properties and biodegradability.[1][2] It is often considered a safer alternative to other surfactants like Triton X-100, which has faced scrutiny due to its environmental persistence and potential for estrogenic effects.[3] Effective cleaning in trace analysis necessitates the complete removal of not only the analyte of interest but also the cleaning agent itself to prevent signal suppression or the introduction of artifacts in subsequent analyses.

This guide compares SURFONIC JL-80X with three other commonly used cleaning agents:

  • Triton X-100: A widely used non-ionic surfactant, effective for its detergency, but with noted challenges in its complete removal and environmental concerns.[1][3]

  • Alconox®: A powdered precision cleaner, which is a blend of detergents and chelating agents, known for its effectiveness in removing a broad range of contaminants.

  • Contrad® 70: A liquid concentrate detergent, also a blend of surfactants, formulated for critical cleaning applications.

Comparative Analysis of Cleaning Agent Performance

The selection of an appropriate cleaning agent depends on several factors, including the nature of the contaminant, the material of the instrument components, and the sensitivity of the analytical method. The following tables summarize the key properties and hypothetical performance data of SURFONIC JL-80X and its alternatives. This data is illustrative and should be confirmed through in-house validation studies.

Table 1: Physicochemical Properties of Cleaning Agents

PropertySURFONIC JL-80XTriton X-100Alconox®Contrad® 70
Type Non-ionic surfactantNon-ionic surfactantAnionic/Non-ionic detergent blendAnionic/Non-ionic detergent blend
Biodegradability Readily biodegradablePoorly biodegradableBiodegradableBiodegradable
pH (1% solution) 6.0 - 7.56.0 - 8.09.0 - 10.0~11
Residue Profile LowModerate to HighLow to ModerateLow to Moderate
Rinsability ExcellentFair to GoodGoodGood

Table 2: Comparative Cleaning Efficacy (Illustrative Data)

Contaminant TypeSURFONIC JL-80XTriton X-100Alconox®Contrad® 70
Trace Metals (from stainless steel) 99.5%99.2%99.8%99.7%
Small Organic Molecules (e.g., APIs) 99.8%99.9%99.5%99.6%
Proteins/Peptides 99.0%99.5%99.2%99.3%
Lipids 99.7%99.8%99.4%99.5%

Table 3: Residual Contamination Levels by Analytical Technique (Illustrative Data)

Analytical MethodSURFONIC JL-80XTriton X-100Alconox®Contrad® 70
TOC (ppb) < 10< 50< 20< 25
HPLC-MS (ng/cm²) < 1< 10< 5< 5
ICP-MS (ppt) < 1< 5< 2< 2

Experimental Protocols for Cleaning Validation

A robust cleaning validation protocol is essential to demonstrate the effectiveness of a cleaning procedure. The following is a generalized protocol that can be adapted for specific instruments and applications.

Objective:

To validate the cleaning procedure using SURFONIC JL-80X for the removal of a representative analyte from a stainless steel surface of an HPLC-MS system to below a pre-defined acceptance limit.

Materials:
  • SURFONIC JL-80X (1% v/v in ultrapure water)

  • Representative analyte (e.g., a specific drug compound)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Swabs (low-TOC, lint-free)

  • Vials (low-TOC)

  • HPLC-MS system

  • TOC analyzer

Procedure:
  • Spiking:

    • Clean stainless steel coupons (representative of the instrument surface) with a validated cleaning procedure to establish a baseline.

    • Spike the coupons with a known amount of the representative analyte. The spiking level should be based on the maximum allowable carryover (MACO) calculation.

    • Allow the solvent to evaporate completely.

  • Cleaning:

    • Immerse or wipe the spiked coupons with the 1% SURFONIC JL-80X solution for a defined period (e.g., 15 minutes).

    • Rinse the coupons thoroughly with ultrapure water (e.g., 3 x 50 mL).

    • Final rinse with methanol.

    • Allow the coupons to dry in a clean environment.

  • Sampling:

    • Swab Sampling: Wet a swab with a suitable solvent (e.g., methanol/water mixture) and swab a defined area of the cleaned coupon using a standardized technique (e.g., overlapping strokes in two perpendicular directions). Place the swab head in a vial containing a known volume of extraction solvent.

    • Rinse Sampling: For enclosed systems, a final rinse with a known volume of solvent can be collected for analysis.

  • Analysis:

    • HPLC-MS Analysis: Analyze the extraction solvent from the swab or the rinse sample for the presence of the representative analyte. The method must be validated for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ).

    • TOC Analysis: Analyze the extraction solvent or rinse sample for total organic carbon to assess the removal of both the analyte and the cleaning agent.

  • Acceptance Criteria:

    • The amount of residual analyte detected should be below the calculated MACO limit.

    • The TOC level in the final rinse or swab extract should not exceed a pre-defined limit (e.g., < 100 ppb).

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships involved in cleaning validation, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in a cleaning validation protocol.

Cleaning_Agent_Comparison Comparative Factors of Cleaning Agents cluster_performance Performance cluster_safety Safety & Environmental cluster_analytical Analytical Compatibility Central_Topic Cleaning Agent Selection Efficacy Cleaning Efficacy Central_Topic->Efficacy Rinsability Rinsability Central_Topic->Rinsability Toxicity Toxicity Central_Topic->Toxicity Biodegradability Biodegradability Central_Topic->Biodegradability Residue Residue Profile Central_Topic->Residue Interference Potential for Interference Central_Topic->Interference

Caption: Key factors to consider when comparing cleaning agents for trace analysis.

Conclusion

The validation of cleaning protocols is a critical component of quality assurance in any laboratory conducting trace analysis. While SURFONIC JL-80X presents a compelling option due to its cleaning efficacy, low residue profile, and favorable environmental properties, it is imperative that its suitability for a specific application be confirmed through a rigorous validation process. By following a structured validation protocol and employing sensitive analytical techniques, researchers can ensure the cleanliness of their instrumentation and the reliability of their data. This guide provides a framework for such a comparison and validation, empowering scientists to make informed decisions and maintain the highest standards of analytical integrity.

References

Navigating Purity in Sensitive Applications: A Comparative Guide to SURFONIC JL-80X and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of every component in their formulations is paramount. Nonionic surfactants, essential for solubilizing and stabilizing sensitive molecules, are no exception. This guide provides a comprehensive comparison of the analytical methods used to assess the purity of SURFONIC JL-80X and its common alternatives, offering insights into their performance and potential impact on sensitive applications.

SURFONIC JL-80X, an alkoxylated linear alcohol, has emerged as a viable and safer alternative to traditional nonionic surfactants like Triton X-100. Its favorable toxicological profile, particularly the absence of precursors that degrade into endocrine-disrupting compounds, makes it an attractive choice for pharmaceutical and biopharmaceutical formulations. However, the purity of any surfactant is a critical factor that can influence the stability and efficacy of the final product. This guide delves into the analytical methodologies for purity assessment and provides a comparative overview of SURFONIC JL-80X against other widely used nonionic surfactants.

Comparative Analysis of Physicochemical Properties

A clear understanding of the fundamental properties of these surfactants is the first step in selecting the appropriate one for a specific application. The following table summarizes key physicochemical properties of SURFONIC JL-80X and its common alternatives.

PropertySURFONIC JL-80XTriton X-100Brij L23Kolliphor PS 80 (Polysorbate 80)
Chemical Type Alkoxylated Linear AlcoholOctylphenol EthoxylatePolyoxyethylene Lauryl EtherPolyoxyethylene (20) Sorbitan Monooleate
HLB Value 13.113.416.915.0
Cloud Point (1% aq.) 57 - 62 °C66 °C~100 °C65 °C
Viscosity @ 25°C 51 cSt~240 cStSolid300 - 500 cSt
pH (1% solution) 6.5 - 7.56.0 - 8.05.5 - 7.06.0 - 8.0
Known Issues -Decomposes to octylphenol (endocrine disruptor)-Prone to oxidation and hydrolysis

Analytical Methodologies for Purity Assessment

The purity of nonionic surfactants is typically assessed by a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, as well as potential impurities.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for separating and quantifying non-volatile and semi-volatile compounds that lack a UV chromophore, making it ideal for analyzing ethoxylated surfactants.

Experimental Protocol: HPLC-ELSD for Alcohol Ethoxylates

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is employed, starting with a high percentage of water and gradually increasing the concentration of an organic solvent like acetonitrile.

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

  • ELSD Settings: The nebulizer temperature is typically set around 40-50°C, and the evaporator temperature around 60-70°C, with nitrogen as the nebulizing gas.

  • Sample Preparation: Samples are dissolved in the initial mobile phase or a suitable organic solvent. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.

The following diagram illustrates a typical workflow for HPLC-ELSD analysis of nonionic surfactants.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Surfactant Sample Dissolution Dissolution in Solvent Sample->Dissolution SPE Solid-Phase Extraction (optional) Dissolution->SPE Injector Autosampler SPE->Injector Pump HPLC Pump Pump->Injector Column C18 Column Injector->Column ELSD ELSD Detector Column->ELSD Data Data Acquisition ELSD->Data

HPLC-ELSD analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to identify and quantify volatile and semi-volatile impurities. For less volatile compounds like ethoxylated alcohols, derivatization is often necessary to increase their volatility.

Experimental Protocol: GC-MS for Impurity Profiling (with Derivatization)

  • Derivatization: The hydroxyl groups of the ethoxylates are often silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (TMS) ethers.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized compounds.

  • Injection: A split/splitless injector is used, with the injector temperature typically set around 250-280°C.

  • Oven Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300-320°C) to elute compounds with a wide range of boiling points.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with a mass range of m/z 50-800.

The following diagram illustrates the process of impurity profiling using GC-MS.

GCMS_Workflow Sample Surfactant Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection & Identification Mass_Analysis->Detection

GC-MS workflow for impurity profiling.

Critical Impurities in Sensitive Applications

In sensitive applications, particularly in the formulation of biologics and pharmaceuticals, even trace amounts of certain impurities can have a significant impact on product stability and efficacy.

  • Peroxides: These can be formed through the auto-oxidation of the polyoxyethylene chains and can lead to the oxidation of sensitive drug substances, such as proteins.

  • Aldehydes (e.g., Formaldehyde, Acetaldehyde): These can react with primary amine groups in proteins, leading to modifications and aggregation.

  • Residual Ethylene Oxide (EO): EO is a known carcinogen and its levels are strictly regulated.

  • Polyethylene Glycol (PEG) Distribution: The distribution of the lengths of the polyethylene glycol chains can affect the surfactant's properties and performance. A narrow, well-defined distribution is generally preferred.

The presence of these impurities can compromise the stability of protein-based drugs, leading to aggregation, loss of activity, and potential immunogenicity.

Comparative Purity and Performance

While direct, publicly available, side-by-side quantitative comparisons of the purity of SURFONIC JL-80X and its alternatives are limited, the following table summarizes known characteristics and potential impurity concerns based on their chemical nature and manufacturing processes.

SurfactantKey Purity ConsiderationsImpact on Sensitive Applications
SURFONIC JL-80X Residual starting alcohols, distribution of ethoxylate chains. Being a linear alcohol ethoxylate, it avoids the formation of endocrine-disrupting phenols.Generally considered a safer alternative for sensitive applications due to its improved toxicological profile.
Triton X-100 Degradation to octylphenol, a known endocrine disruptor. Presence of peroxides and aldehydes.The potential for endocrine disruption makes it less suitable for many sensitive applications. Impurities can cause protein oxidation and modification.
Brij L23 Residual lauryl alcohol, distribution of ethoxylate chains.Generally considered to have a good safety profile. Purity with respect to peroxides and aldehydes should be assessed.
Kolliphor PS 80 Prone to hydrolysis, leading to the formation of free fatty acids. Susceptible to oxidation, resulting in peroxides. Variable PEG chain length distribution.Hydrolysis and oxidation can significantly impact the stability of protein formulations. The quality and purity of Polysorbate 80 are critical for its use in biologics.

The relationship between surfactant purity and the stability of sensitive drug formulations is a critical consideration for developers.

Purity_Impact cluster_impurities Surfactant Impurities cluster_impact Impact on Sensitive Formulations Peroxides Peroxides Oxidation Protein Oxidation Peroxides->Oxidation Aldehydes Aldehydes Aggregation Protein Aggregation Aldehydes->Aggregation Residual_EO Residual Ethylene Oxide Toxicity Potential Toxicity Residual_EO->Toxicity Degradants Degradation Products (e.g., Octylphenol) Degradants->Toxicity Loss_of_Efficacy Loss of Efficacy Oxidation->Loss_of_Efficacy Aggregation->Loss_of_Efficacy

Impact of surfactant impurities.

Conclusion

The selection of a nonionic surfactant for sensitive applications requires a thorough evaluation of its purity and potential impact on the final product. SURFONIC JL-80X presents a compelling case as a safer alternative to Triton X-100 due to its more favorable toxicological profile. However, as with any excipient, rigorous analytical testing is essential to ensure its purity and suitability for the intended application.

Researchers and drug development professionals should employ a multi-faceted analytical approach, including HPLC-ELSD for quantification and GC-MS for impurity profiling, to fully characterize their chosen surfactant. By understanding the potential impurities and their impact, and by selecting high-purity surfactants with well-defined characteristics, the stability and efficacy of sensitive formulations can be significantly enhanced. This guide serves as a foundational resource for navigating the complexities of surfactant purity and making informed decisions in the development of high-quality, safe, and effective products.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling SURFONIC JL-80X

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SURFONIC JL-80X. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

SURFONIC JL-80X, an alkoxylated linear alcohol, is a versatile nonionic surfactant utilized in various industrial and laboratory applications. While recognized for its performance, proper handling and the use of appropriate Personal Protective Equipment (PPE) are paramount to mitigate potential hazards. This guide offers detailed, step-by-step procedures for the safe handling and disposal of SURFONIC JL-80X and associated contaminated materials.

Recommended Personal Protective Equipment (PPE)

When handling SURFONIC JL-80X, a comprehensive PPE strategy is necessary to protect against potential skin and eye irritation, as well as respiratory exposure. The following table summarizes the recommended PPE based on available safety data for substances with the same chemical identity (CAS Number 68154-97-2).

Protection Type Specific Recommendations Quantitative Data/Specifications
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Must conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant, impermeable gloves. Inspect gloves prior to use.Recommended Glove Materials: - Nitrile Rubber (NBR): ≥0.35mm thickness, Breakthrough time ≥480 min. - Butyl Rubber (IIR): ≥0.5mm thickness, Breakthrough time ≥480 min. - Polychloroprene (CR): ≥0.5mm thickness, Breakthrough time ≥480 min. - Fluorinated Rubber (FKM): ≥0.4mm thickness, Breakthrough time ≥480 min.
Body Protection Fire/flame resistant and impervious clothing. Standard protective clothing or lab coat.-
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.-
Operational Plans: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the protective garment.

  • Mask/Respirator: If required, secure the respirator over the nose and mouth.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Remove the protective garment by rolling it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove without touching the front.

  • Hand Hygiene: Wash and dry hands thoroughly.

Experimental Workflow for Handling SURFONIC JL-80X

The following diagram outlines the standard operating procedure for safely handling SURFONIC JL-80X in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for SURFONIC JL-80X prep_ppe Gather Required PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace don_ppe Don PPE in Correct Sequence prep_workspace->don_ppe Proceed to Handling handle_chem Handle SURFONIC JL-80X don_ppe->handle_chem doff_ppe Doff PPE in Correct Sequence handle_chem->doff_ppe Task Complete dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste clean_workspace Clean and Disinfect Workspace dispose_waste->clean_workspace hand_hygiene Perform Hand Hygiene clean_workspace->hand_hygiene start Contaminated PPE disposable Disposable PPE start->disposable reusable Reusable PPE start->reusable waste_container Place in Labeled Chemical Waste Container disposable->waste_container decontaminate Decontaminate per Protocol reusable->decontaminate final_disposal Dispose via Certified Waste Handler waste_container->final_disposal reuse Ready for Reuse decontaminate->reuse

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